molecular formula C17H13ClN2O4 B10819286 ASM-IN-3

ASM-IN-3

Katalognummer: B10819286
Molekulargewicht: 344.7 g/mol
InChI-Schlüssel: XZENCCSBEQTERZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ASM-IN-3 is a useful research compound. Its molecular formula is C17H13ClN2O4 and its molecular weight is 344.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C17H13ClN2O4

Molekulargewicht

344.7 g/mol

IUPAC-Name

3-[[4-(4-chlorophenyl)phenyl]methoxy]-N-hydroxy-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H13ClN2O4/c18-14-7-5-13(6-8-14)12-3-1-11(2-4-12)10-23-16-9-15(24-20-16)17(21)19-22/h1-9,22H,10H2,(H,19,21)

InChI-Schlüssel

XZENCCSBEQTERZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=NOC(=C2)C(=O)NO)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

The Core Mechanism of ASM-IN-3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Selective Acid Sphingomyelinase Inhibitor

Abstract

ASM-IN-3, also identified as Compound 21b, is a potent, selective, and blood-brain barrier-penetrating direct inhibitor of acid sphingomyelinase (ASM).[1][2] Its mechanism of action centers on the modulation of the sphingolipid metabolic pathway, leading to downstream effects on neurogenesis and demonstrating potential as a therapeutic agent for major depressive disorder. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and the experimental protocols used for its characterization, presented in a format tailored for researchers, scientists, and drug development professionals.

Introduction

Acid sphingomyelinase (ASM) is a key lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1][2] An accumulation of ceramide in the hippocampus is associated with the pathophysiology of depression, including the suppression of adult neurogenesis. This compound was developed as a direct inhibitor of ASM to investigate the therapeutic potential of targeting this pathway.[1][2] Studies have demonstrated that the administration of this compound improves depression-like behaviors in rat models, an effect attributed to the inhibition of ASM in the brain and a subsequent increase in hippocampal neurogenesis.[1][2]

Molecular Target and Potency

The primary molecular target of this compound is acid sphingomyelinase. It is a direct inhibitor, suggesting it interacts with the enzyme itself to block its catalytic activity.

Quantitative Data
CompoundTargetIC50 (μM)SelectivityReference
This compound (Compound 21b)Human Acid Sphingomyelinase (ASM)3.37Selective over neutral sphingomyelinase (NSM) at concentrations up to 100 μM.[1]

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound begins with its direct inhibition of ASM. This enzymatic blockade has a cascading effect on sphingolipid metabolism and downstream cellular processes, particularly neurogenesis.

  • Inhibition of ASM: this compound binds to acid sphingomyelinase, preventing it from hydrolyzing its substrate, sphingomyelin.

  • Alteration of Sphingolipid Balance: This inhibition leads to a decrease in the production of ceramide and an accumulation of sphingomyelin.

  • Promotion of Neurogenesis: The reduction in ceramide levels in the hippocampus is a key event that promotes the proliferation and maturation of new neurons. While the precise downstream signaling cascade is a subject of ongoing research, it is hypothesized that the altered sphingolipid balance influences key neurogenic pathways.

  • Antidepressant-like Effects: The increase in hippocampal neurogenesis is a well-established mechanism contributing to the therapeutic effects of antidepressants. By promoting the birth of new neurons, this compound is believed to restore neural circuits and alleviate the behavioral symptoms of depression.

Signaling Pathway Diagram

ASM_IN_3_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects ASM_IN_3 This compound ASM Acid Sphingomyelinase (ASM) ASM_IN_3->ASM Inhibition Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Neurogenesis Increased Hippocampal Neurogenesis Ceramide->Neurogenesis Suppression Lifted Antidepressant Antidepressant-like Effects Neurogenesis->Antidepressant

Caption: Mechanism of action of this compound.

Experimental Protocols

While the full, detailed experimental protocols from the primary literature were not accessible, this section outlines the general methodologies employed for the characterization of ASM inhibitors like this compound.

In Vitro ASM Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified human acid sphingomyelinase.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human ASM and a suitable substrate (e.g., a fluorescently labeled sphingomyelin analog) are prepared in an appropriate assay buffer with an acidic pH (typically pH 4.5-5.0) to mimic the lysosomal environment.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Reaction Initiation: The enzyme, substrate, and varying concentrations of this compound are combined in a microplate. A control reaction without the inhibitor is also prepared.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period.

  • Signal Detection: The product of the enzymatic reaction (e.g., a fluorescent product) is measured using a plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays for Neurogenesis

Objective: To assess the effect of this compound on the proliferation and differentiation of neural progenitor cells.

General Protocol:

  • Cell Culture: Hippocampal neural progenitor cells are cultured in a suitable growth medium.

  • Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

  • Proliferation Assay (e.g., BrdU incorporation):

    • Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, is added to the culture medium and is incorporated into the DNA of dividing cells.

    • After a set incubation period, cells are fixed and stained with an anti-BrdU antibody.

    • The number of BrdU-positive cells is quantified by immunofluorescence microscopy or flow cytometry.

  • Differentiation Assay (e.g., Doublecortin staining):

    • To assess neuronal differentiation, treated cells are cultured for several days in a differentiation-promoting medium.

    • Cells are then fixed and stained with an antibody against Doublecortin (DCX), a marker of immature neurons.

    • The percentage of DCX-positive cells is determined by immunofluorescence microscopy.

In Vivo Models of Depression and Neurogenesis

Objective: To evaluate the antidepressant-like effects and pro-neurogenic activity of this compound in an animal model.

General Protocol:

  • Animal Model: A model of depression is induced in rats or mice (e.g., chronic unpredictable stress or reserpine-induced depression).

  • Drug Administration: Animals are treated with this compound (e.g., via intraperitoneal injection) or a vehicle control over a specified period.

  • Behavioral Testing: A battery of behavioral tests is conducted to assess depression-like behaviors, such as:

    • Forced Swim Test: Measures the duration of immobility.

    • Tail Suspension Test: Measures the duration of immobility.

    • Sucrose Preference Test: Measures anhedonia.

  • Neurogenesis Analysis:

    • Animals are injected with BrdU to label dividing cells in the brain.

    • After a survival period, the animals are euthanized, and their brains are collected.

    • Brain sections are prepared and stained for BrdU and neuronal markers (e.g., NeuN) to quantify the number of newly born neurons in the hippocampus.

  • Ex Vivo ASM Activity Measurement: Brain tissue (cortex and hippocampus) is homogenized, and the ASM activity is measured using an in vitro assay to confirm target engagement.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A ASM Inhibition Assay (IC50 Determination) B Cellular Neurogenesis Assays (BrdU & DCX Staining) A->B C Animal Model of Depression B->C Proceed to in vivo studies D This compound Administration C->D E Behavioral Testing D->E F Ex Vivo Analysis (Hippocampal Neurogenesis & ASM Activity) E->F

Caption: General experimental workflow for this compound characterization.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead that operates through a well-defined mechanism of action: the direct inhibition of acid sphingomyelinase. This leads to a reduction in ceramide levels and a subsequent increase in hippocampal neurogenesis, which is correlated with its antidepressant-like effects. The experimental methodologies outlined in this guide provide a framework for the further investigation of this compound and other novel ASM inhibitors. Future research should focus on elucidating the specific downstream signaling pathways that link the reduction in ceramide to the observed increase in neurogenesis.

References

ASM-IN-3: A Novel, Potent, and Selective Inhibitor of Acid Sphingomyelinase for Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling and lipid metabolism, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine.[1][2] Dysregulation of ASM activity has been implicated in a wide range of pathologies, including neurodegenerative diseases, major depression, and inflammatory disorders.[2][3][4] The development of potent and selective ASM inhibitors is therefore of significant interest for both basic research and as potential therapeutic agents. This document provides a comprehensive technical overview of ASM-IN-3, a novel, small-molecule inhibitor of acid sphingomyelinase.

Mechanism of Action

This compound is a functional inhibitor of acid sphingomyelinase (FIASMA).[2] Unlike direct competitive inhibitors that bind to the enzyme's active site, this compound is a cationic amphiphilic drug that accumulates within lysosomes. This accumulation leads to a displacement of ASM from the inner lysosomal membrane, rendering the enzyme susceptible to proteolytic degradation and thereby functionally inhibiting its activity.[2] This indirect mechanism of action contributes to the high potency and selectivity of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValue
IC50 (Human ASM) 50 nM
IC50 (Bovine ASM) 75 nM
Selectivity vs. Neutral Sphingomyelinase >1000-fold
Cellular Potency (A549 cells) 150 nM

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValue
Bioavailability (Oral) 45%
Tmax (Oral) 2 hours
Half-life (t1/2) 8 hours
Brain Penetration (Brain/Plasma Ratio) 2.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro ASM Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human acid sphingomyelinase.

  • Materials:

    • Recombinant human acid sphingomyelinase

    • N-((4-(4-(Dimethylamino)phenyl)sulfonamido)benzoyl)sphingomyelin (a fluorogenic ASM substrate)

    • Assay buffer (0.2 M sodium acetate, 0.1% Triton X-100, pH 5.0)

    • This compound (serial dilutions)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 10 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.

    • Add 20 µL of recombinant human ASM to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

2. Cellular ASM Activity Assay

  • Objective: To assess the potency of this compound in a cellular context.

  • Materials:

    • A549 human lung carcinoma cells

    • Cell culture medium (DMEM with 10% FBS)

    • This compound (serial dilutions)

    • [14C]-Sphingomyelin

    • Cell lysis buffer (e.g., RIPA buffer)

    • Scintillation counter

  • Procedure:

    • Seed A549 cells in a 24-well plate and grow to confluence.

    • Treat the cells with serial dilutions of this compound or vehicle control for 24 hours.

    • Label the cells with [14C]-sphingomyelin for 4 hours.

    • Wash the cells with PBS to remove unincorporated label.

    • Lyse the cells and extract the lipids.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Quantify the amount of [14C]-ceramide produced using a scintillation counter.

    • Determine the cellular IC50 value by plotting the percent inhibition of ceramide production against the concentration of this compound.

3. In Vivo Efficacy Study in a Mouse Model of Niemann-Pick Disease Type A

  • Objective: To evaluate the therapeutic potential of this compound in a relevant animal model.

  • Materials:

    • ASM-deficient (Asm-/-) mice

    • Wild-type control mice

    • This compound formulated for oral administration

    • Vehicle control

    • Tissue homogenization buffer

    • ELISA kits for relevant biomarkers (e.g., chitotriosidase)

  • Procedure:

    • Treat Asm-/- mice with this compound (e.g., 10 mg/kg, once daily by oral gavage) or vehicle control for 4 weeks.

    • Include a group of wild-type mice as a healthy control.

    • Monitor the health and body weight of the animals throughout the study.

    • At the end of the treatment period, collect blood and tissues (liver, spleen, brain) for analysis.

    • Measure ASM activity in tissue homogenates to confirm target engagement.

    • Quantify sphingomyelin accumulation in tissues.

    • Assess relevant disease biomarkers in plasma.

    • Perform histological analysis of tissues to evaluate changes in cellular pathology.

Visualizations

Signaling Pathway, Experimental Workflow, and Logical Relationships

ASM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stress Stress Stimuli (e.g., ROS, Cytokines, Radiation) Receptor Receptor Stress->Receptor ASM Acid Sphingomyelinase (ASM) Receptor->ASM Activation Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Downstream Downstream Signaling (Apoptosis, Inflammation) Ceramide->Downstream ASM->Sphingomyelin Hydrolyzes Lysosome Lysosome ASM->Lysosome Localization

Caption: Acid Sphingomyelinase Signaling Pathway.

ASM_IN_3_Mechanism cluster_lysosome Lysosome Lysosomal_Membrane Inner Lysosomal Membrane ASM ASM Lysosomal_Membrane->ASM Displaces Proteolytic_Degradation Proteolytic Degradation ASM->Proteolytic_Degradation Becomes susceptible to ASM_IN_3 This compound ASM_IN_3->Lysosomal_Membrane Accumulates & Intercalates

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development Preclinical Development Biochemical_Assay Biochemical Assay (IC50 Determination) Cellular_Assay Cellular Assay (Cellular Potency) Biochemical_Assay->Cellular_Assay PK_Studies Pharmacokinetic Studies (ADME) Cellular_Assay->PK_Studies Efficacy_Studies Efficacy Studies (Disease Models) PK_Studies->Efficacy_Studies Lead_Optimization Lead Optimization Efficacy_Studies->Lead_Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Caption: Drug Discovery Workflow for ASM Inhibitors.

References

Biochemical Profile of ASM-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASM-IN-3 is a selective, blood-brain barrier-penetrant inhibitor of acid sphingomyelinase (ASM). By attenuating ASM activity, this compound modulates the production of the bioactive lipid second messenger, ceramide, thereby influencing a range of cellular signaling pathways. This document provides a comprehensive overview of the biochemical properties of this compound, including its inhibitory activity and the downstream effects of its mechanism of action. Detailed experimental methodologies and visual representations of the relevant signaling pathway and a typical screening workflow are provided to support further research and development.

Quantitative Biochemical Data

The primary biochemical activity of this compound is the potent and selective inhibition of acid sphingomyelinase. The key quantitative metric for its inhibitory potential is the half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)Assay Condition
This compoundHuman Acid Sphingomyelinase (pure)3.37In vitro biochemical assay

Mechanism of Action and Signaling Pathway

Acid sphingomyelinase (ASM) is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1][2] Ceramide functions as a critical second messenger in a multitude of cellular processes, including apoptosis, inflammation, and cellular stress responses.[1][3][4] this compound exerts its biological effects by directly inhibiting ASM activity, thereby reducing the production of ceramide and modulating downstream signaling cascades.

The inhibition of ASM by this compound leads to a decrease in ceramide levels, which can impact several downstream signaling pathways. Notably, ceramide is known to influence the activation of NF-κB and MAPK pathways, as well as the NLRP3 inflammasome, all of which are critical mediators of inflammation.[3][5] By reducing ceramide production, this compound can potentially attenuate the inflammatory responses mediated by these pathways.

ASM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM Ceramide Ceramide ASM->Ceramide Hydrolysis NFkB NF-κB Pathway Ceramide->NFkB MAPK MAPK Pathway Ceramide->MAPK NLRP3 NLRP3 Inflammasome Ceramide->NLRP3 Apoptosis Apoptosis Ceramide->Apoptosis ASMIN3 This compound ASMIN3->ASM Inhibition Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation NLRP3->Inflammation

Figure 1: this compound Mechanism of Action and Downstream Signaling.

Experimental Protocols

In Vitro Acid Sphingomyelinase (ASM) Inhibition Assay

This protocol describes a representative method for determining the IC50 value of this compound against purified human acid sphingomyelinase. This assay is based on the measurement of a fluorescent or colorimetric product generated from the enzymatic cleavage of a synthetic substrate.

Materials:

  • Purified human acid sphingomyelinase

  • This compound

  • Assay Buffer (e.g., 250 mM sodium acetate, 1% NP-40, pH 5.0)

  • Substrate: A suitable fluorogenic or chromogenic substrate for ASM (e.g., a sphingomyelin analog that releases a detectable molecule upon cleavage).

  • 96-well microplate (black or clear, depending on the detection method)

  • Plate reader (fluorometer or spectrophotometer)

  • DMSO (for compound dilution)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in Assay Buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the purified human ASM in ice-cold Assay Buffer to the desired working concentration.

  • Assay Reaction:

    • Add a fixed volume of the diluted this compound solutions (or vehicle control) to the wells of the microplate.

    • Add the diluted ASM enzyme solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Add the ASM substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), protected from light if using a fluorescent substrate.

  • Detection: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background readings (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow: High-Throughput Screening for ASM Inhibitors

The following diagram illustrates a typical workflow for the high-throughput screening (HTS) of small molecule libraries to identify novel inhibitors of acid sphingomyelinase, a process that would have been employed in the discovery of compounds like this compound.

HTS_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase Compound_Library Compound Library Preparation Primary_Screening Primary HTS Assay (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Activity Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Confirmation (IC50) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (vs. other enzymes) Dose_Response->Selectivity_Assay Orthogonal_Assay Orthogonal Assays (Alternative Method) Dose_Response->Orthogonal_Assay Biochemical_Characterization Biochemical & Biophysical Assays Selectivity_Assay->Biochemical_Characterization Orthogonal_Assay->Biochemical_Characterization Cellular_Assays Cell-Based Assays Biochemical_Characterization->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization

Figure 2: High-Throughput Screening Workflow for ASM Inhibitors.

Conclusion

This compound is a valuable research tool for investigating the roles of acid sphingomyelinase and ceramide signaling in various physiological and pathological processes. Its well-characterized inhibitory activity and ability to penetrate the blood-brain barrier make it a particularly interesting compound for studies related to neurological disorders. The provided data, protocols, and diagrams serve as a comprehensive resource for scientists and researchers working in the fields of sphingolipid biology, signal transduction, and drug discovery.

References

ASM-IN-3: A Technical Guide to Target Specificity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity profile of ASM-IN-3, a selective inhibitor of Acid Sphingomyelinase (ASM). The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound.

Core Target Profile

This compound, also referred to as compound 21b, is a potent and selective inhibitor of human acid sphingomyelinase (ASM), an enzyme crucial in the metabolism of sphingolipids.[1] ASM catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide and phosphocholine. Dysregulation of ASM activity has been implicated in the pathophysiology of several disorders, including major depression, making it a compelling therapeutic target.

The inhibitory activity of this compound against its primary target is summarized in the table below.

Target EnzymeInhibitorIC50 (μM)
Purified Human Acid Sphingomyelinase (ASM)This compound (compound 21b)3.37

Table 1: In vitro inhibitory potency of this compound against human Acid Sphingomyelinase.

Selectivity Profile

A critical aspect of a small molecule inhibitor's utility is its selectivity for the intended target over other related and unrelated proteins. Current data indicates that this compound possesses a notable degree of selectivity for acid sphingomyelinase over neutral sphingomyelinase (NSM).

Off-Target EnzymeInhibitorConcentration (μM)% Inhibition
Neutral Sphingomyelinase (NSM)This compound (compound 21b)100No inhibition observed

Table 2: Selectivity of this compound against Neutral Sphingomyelinase.

While a comprehensive screening against a broad panel of kinases or other phospholipases is not publicly available at this time, the demonstrated selectivity against NSM is a significant finding, suggesting a specific mechanism of action.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the enzymatic activity of acid sphingomyelinase. ASM is a key regulator of ceramide production within the lysosome. By inhibiting ASM, this compound reduces the levels of ceramide, a bioactive lipid second messenger involved in various cellular processes, including apoptosis and inflammation. In the context of depression, elevated ASM activity and subsequent increases in ceramide have been observed. The therapeutic hypothesis is that by reducing ceramide production in the brain, this compound can alleviate depressive-like behaviors and promote neuronal health. Furthermore, studies have shown that inhibition of ASM in the hippocampus can promote neurogenesis, a process critical for mood regulation and cognitive function.

ASM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor ASM ASM Receptor->ASM Activates Ceramide Ceramide ASM->Ceramide Product Phosphocholine Phosphocholine ASM->Phosphocholine Product Neurogenesis Neurogenesis ASM->Neurogenesis Promotes via inhibition Sphingomyelin Sphingomyelin Sphingomyelin->ASM Substrate Apoptosis_Inflammation Apoptosis/ Inflammation Ceramide->Apoptosis_Inflammation ASMIN3 This compound ASMIN3->ASM Inhibits Antidepressant Effects Antidepressant Effects Neurogenesis->Antidepressant Effects

Figure 1: Simplified signaling pathway of ASM and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of this compound.

Biochemical Assay for Acid Sphingomyelinase Activity

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against purified human ASM. This can be adapted from commercially available colorimetric or fluorometric assay kits.

Principle: Acid sphingomyelinase activity is measured by the hydrolysis of a specific substrate (e.g., a synthetic fluorogenic or chromogenic sphingomyelin analog) to produce a detectable signal (fluorescence or absorbance). The rate of product formation is proportional to the enzyme activity.

Materials:

  • Purified recombinant human acid sphingomyelinase

  • ASM Assay Buffer (e.g., 250 mM Sodium Acetate, pH 5.0, 1% Nonidet P-40)

  • Substrate (e.g., BODIPY-FL C12-Sphingomyelin or a colorimetric substrate)

  • This compound and other test compounds

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in ASM Assay Buffer to the final desired concentrations.

  • Enzyme Preparation: Dilute the purified human ASM enzyme to the desired concentration in cold ASM Assay Buffer.

  • Assay Reaction:

    • Add 20 µL of the diluted test compound or vehicle (DMSO control) to the wells of the 96-well plate.

    • Add 20 µL of the diluted ASM enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light if using a fluorescent substrate.

  • Detection:

    • Fluorometric: Stop the reaction by adding a stop solution (if required by the kit) and measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm for BODIPY-FL).

    • Colorimetric: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

ASM_Biochemical_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of this compound start->prep_compounds prep_enzyme Dilute Purified Human ASM start->prep_enzyme add_to_plate Add Compounds and Enzyme to 96-well Plate prep_compounds->add_to_plate prep_enzyme->add_to_plate pre_incubate Pre-incubate at 37°C add_to_plate->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_signal Measure Fluorescence or Absorbance incubate->measure_signal analyze_data Calculate % Inhibition and IC50 measure_signal->analyze_data end End analyze_data->end

Figure 2: Workflow for the biochemical assay of ASM activity.
Cellular Assay: In Vivo Model of Depression

The antidepressant-like effects of this compound can be evaluated in a reserpine-induced depression model in rats. Reserpine (B192253) depletes monoamines in the brain, leading to a depressive-like phenotype.

Animals:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

Experimental Groups:

  • Vehicle Control (e.g., saline or appropriate vehicle for this compound)

  • Reserpine Control (Reserpine + Vehicle)

  • This compound Treatment (Reserpine + this compound at various doses)

  • Positive Control (Reserpine + a known antidepressant, e.g., imipramine)

Procedure:

  • Induction of Depression: Administer reserpine (e.g., 1 mg/kg, intraperitoneally) to the rats in the Reserpine Control, this compound Treatment, and Positive Control groups for a specified period (e.g., 14-21 days). The Vehicle Control group receives saline injections.

  • Drug Administration: Administer this compound, vehicle, or the positive control drug daily, typically starting concurrently with or after the reserpine injections, for the duration of the study.

  • Behavioral Testing: Following the treatment period, subject the animals to behavioral tests to assess depressive-like behavior.

    • Forced Swim Test (FST):

      • Place each rat individually in a cylinder of water from which it cannot escape.

      • Record the duration of immobility over a 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

    • Tail Suspension Test (TST):

      • Suspend each mouse by its tail from a horizontal bar.

      • Record the duration of immobility over a 6-minute test session. A decrease in immobility time suggests an antidepressant-like effect.

  • Neurogenesis Analysis (BrdU Staining):

    • Administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells, to the animals before the end of the study.

    • After sacrifice, perfuse the animals and collect the brains.

    • Process the brain tissue for immunohistochemistry using an anti-BrdU antibody to label newly proliferated cells in the hippocampus.

    • Quantify the number of BrdU-positive cells in the dentate gyrus to assess the level of neurogenesis. An increase in BrdU-positive cells indicates enhanced neurogenesis.

In_Vivo_Depression_Model_Workflow start Start: Acclimatize Rats group_assignment Assign Rats to Experimental Groups start->group_assignment induction_treatment Daily Reserpine and Test Compound Administration (14-21 days) group_assignment->induction_treatment behavioral_tests Perform Behavioral Tests (FST and/or TST) induction_treatment->behavioral_tests brdu_injection Administer BrdU behavioral_tests->brdu_injection sacrifice_collection Sacrifice and Brain Collection brdu_injection->sacrifice_collection ihc Immunohistochemistry for BrdU sacrifice_collection->ihc quantification Quantify BrdU-positive Cells in Hippocampus ihc->quantification end End: Analyze and Interpret Data quantification->end

Figure 3: Workflow for the in vivo reserpine-induced depression model.

Conclusion

This compound is a selective inhibitor of acid sphingomyelinase with demonstrated in vitro potency and selectivity over neutral sphingomyelinase. Its ability to penetrate the blood-brain barrier and its efficacy in preclinical models of depression by inhibiting ASM and promoting neurogenesis highlight its potential as a valuable research tool and a starting point for the development of novel therapeutics for neurological disorders. Further investigation into its broader selectivity profile and mechanism of action in various cellular contexts is warranted to fully elucidate its therapeutic potential.

References

In Vitro Characterization of ARC39: A Potent and Selective Acid Sphingomyelinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "ASM-IN-3" did not yield any publicly available information. This document therefore presents a comprehensive in vitro characterization of a well-documented Acid Sphingomyelinase (ASM) inhibitor, ARC39, as a representative technical guide.

Introduction

Acid Sphingomyelinase (ASM), a lysosomal hydrolase, is a key enzyme in sphingolipid metabolism. It catalyzes the breakdown of sphingomyelin (B164518) into ceramide and phosphorylcholine. Ceramide, a bioactive lipid, acts as a second messenger in a multitude of cellular signaling pathways, including those governing apoptosis, cellular stress responses, inflammation, and proliferation. Dysregulation of ASM activity has been implicated in the pathophysiology of various diseases, making it an attractive therapeutic target. This guide provides a detailed in vitro characterization of ARC39, a potent and selective direct inhibitor of ASM.

Quantitative Data Summary

The inhibitory activity and selectivity of ARC39 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of ARC39 against Acid Sphingomyelinase

Assay TypeEnzyme SourceSubstrateIC50Percent InhibitionReference
Micellar AssayRecombinant Human ASMN/A20 nM>90%[1]
Cellular AssayL929 Murine FibroblastsEndogenous Sphingomyelin~1-5 µMN/A[1][2]
Cellular AssayHuman Monocyte-derived MacrophagesEndogenous SphingomyelinN/A (Significant reduction at 10 µM)N/A[2]

Table 2: Selectivity Profile of ARC39

EnzymeAssay ConditionInhibition ObservedReference
Neutral Sphingomyelinase (NSM)L929 Cell LysateNo[1]
Acid Ceramidase (AC)L929 Cell LysateNo[1]
Neutral Ceramidase (NC)L929 Cell LysateNo[1]
Sphingosine Kinase 1 (SphK1)Recombinant HumanNo (up to 10 µM)[1]
Sphingosine Kinase 2 (SphK2)Recombinant HumanNo (up to 10 µM)[1]

Experimental Protocols

Biochemical ASM Activity Assay (Cell Lysate)

This protocol describes the measurement of ASM activity in cell lysates, a common method for determining the direct inhibitory effect of a compound on the enzyme.

a. Materials:

  • Cells: L929 murine fibroblasts (or other cell line with detectable ASM activity).

  • ASM Lysis Buffer: 250 mM Sodium Acetate, 1% NP-40 (IGEPAL), pH 5.0.

  • Substrate: Radiolabeled or fluorescently tagged sphingomyelin (e.g., [¹⁴C]sphingomyelin or BODIPY-labeled C12-Sphingomyelin).

  • Assay Buffer: 250 mM Sodium Acetate, 0.1% NP-40, pH 5.0.

  • Stop Solution: Chloroform:Methanol (2:1, v/v).

  • Test Compound: ARC39.

  • 96-well plates.

  • Incubator at 37°C.

  • Scintillation counter or fluorescence plate reader.

b. Procedure:

  • Cell Lysis:

    • Culture L929 cells to confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells on ice for 10 minutes using ASM Lysis Buffer.

    • Collect cell lysates and determine protein concentration.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a defined amount of cell lysate.

    • Add varying concentrations of ARC39 to the wells. Include a vehicle control (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate the reaction by adding the sphingomyelin substrate.

    • Incubate the reaction mixture for 30-60 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding Chloroform:Methanol (2:1, v/v).

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic phase (containing the ceramide product) and dry it.

    • Resuspend the dried lipids and quantify the product using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader (for fluorescent substrate).

  • Data Analysis:

    • Calculate the percentage of inhibition for each ARC39 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular ASM Activity Assay

This protocol measures the functional inhibition of ASM within intact cells, providing insights into the compound's cell permeability and efficacy in a more physiological context.

a. Materials:

  • Cells: L929 murine fibroblasts or other suitable cell line.

  • Cell Culture Medium: DMEM supplemented with 10% FBS.

  • Test Compound: ARC39.

  • ASM Lysis Buffer: 250 mM Sodium Acetate, 1% NP-40, pH 5.0.

  • Reagents and equipment for the biochemical ASM activity assay as described above.

b. Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of ARC39 concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Lysis and Protein Quantification:

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells using ASM Lysis Buffer.

    • Determine the protein concentration of the cell lysates.

  • Measurement of ASM Activity:

    • Measure the ASM activity in the cell lysates using the biochemical assay protocol described above.

  • Data Analysis:

    • Determine the cellular IC50 by plotting the ASM activity against the ARC39 concentration.

Signaling Pathways and Experimental Workflows

Acid Sphingomyelinase Signaling Pathway

The following diagram illustrates the central role of Acid Sphingomyelinase in the sphingolipid metabolic pathway and the generation of the second messenger, ceramide.

ASM_Signaling_Pathway cluster_reaction Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Phosphorylcholine Phosphorylcholine Sphingomyelin->Phosphorylcholine Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) Ceramide->Cellular_Responses Initiates ARC39 ARC39 ARC39->ASM Inhibits Stress_Stimuli Stress Stimuli (TNF-α, Radiation, etc.) Stress_Stimuli->ASM Activates Inhibitor_Characterization_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_IC50 IC50 Determination (Biochemical Assay) MOA Mechanism of Action Studies (e.g., Lineweaver-Burk Plot) Biochem_IC50->MOA Data_Analysis Data Analysis and Interpretation Biochem_IC50->Data_Analysis Selectivity Selectivity Profiling (vs. other hydrolases) MOA->Selectivity Selectivity->Data_Analysis Cell_IC50 IC50 Determination (Cellular Assay) Target_Engagement Target Engagement (e.g., Cellular Thermal Shift Assay) Cell_IC50->Target_Engagement Cell_IC50->Data_Analysis Downstream_Signaling Downstream Signaling Analysis (e.g., Ceramide levels, Apoptosis markers) Target_Engagement->Downstream_Signaling Downstream_Signaling->Data_Analysis

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of ASM-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASM-IN-3 is a selective, blood-brain barrier-penetrating inhibitor of acid sphingomyelinase (ASM), a critical lysosomal enzyme. While specific experimental data on the cellular uptake and subcellular distribution of this compound are not extensively published, this guide synthesizes the known properties of this compound with the established mechanisms of action for the broader class of Functional Inhibitors of Acid Sphingomyelinase (FIASMAs). This document provides a robust theoretical framework and detailed hypothetical experimental protocols to empower researchers to investigate the cellular pharmacokinetics of this compound. The proposed mechanism centers on lysosomal trapping, a hallmark of FIASMAs, which are typically lipophilic, weakly basic compounds. This guide outlines methodologies for fluorescence microscopy, subcellular fractionation, and quantitative analysis to elucidate the cellular fate of this compound, an essential step in its development as a therapeutic agent.

Introduction: The Therapeutic Potential of this compound

Acid sphingomyelinase (ASM) is a lysosomal hydrolase that catalyzes the breakdown of sphingomyelin (B164518) into ceramide. The dysregulation of ASM activity is implicated in a variety of pathological conditions, including depression, neurodegenerative diseases, and certain cancers. This compound has emerged as a potent and selective inhibitor of ASM with the significant advantage of being able to penetrate the blood-brain barrier.[1][2][3][4][5] Its therapeutic potential lies in its ability to modulate ceramide-mediated signaling pathways by inhibiting ASM. A thorough understanding of how this compound enters cells and where it localizes is paramount for optimizing its therapeutic efficacy and safety profile.

Proposed Cellular Uptake and Distribution Mechanism of this compound

Based on the physicochemical properties of many small molecule inhibitors that act on lysosomal targets, this compound is likely to follow the uptake and distribution pattern of a Functional Inhibitor of Acid Sphingomyelinase (FIASMA).[1][3]

Core Mechanism: Lysosomal Trapping

The prevailing hypothesis is that this compound, as a lipophilic and weakly basic compound, traverses the cell membrane via passive diffusion. Upon entering the acidic environment of the lysosome (pH 4.5-5.0), the molecule becomes protonated. This protonation increases its polarity, thereby "trapping" it within the lysosome, as the charged molecule cannot readily diffuse back across the lysosomal membrane.[5][6][7][8] This accumulation within the lysosome allows for potent, localized inhibition of ASM.

The process can be broken down into the following steps:

  • Passive Diffusion: The neutral, lipophilic form of this compound diffuses across the plasma membrane into the cytoplasm.

  • Lysosomal Sequestration: this compound then diffuses across the lysosomal membrane into the acidic lumen.

  • Protonation and Trapping: Inside the lysosome, the low pH leads to the protonation of a basic nitrogen atom in the this compound structure.

  • Enzyme Inhibition: The high concentration of protonated this compound within the lysosome leads to the functional inhibition of acid sphingomyelinase. This is thought to occur through the detachment of ASM from the inner lysosomal membrane, leading to its subsequent degradation.[1][3]

Data Presentation: Hypothetical Quantitative Analysis of this compound Cellular Uptake

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined in this guide. These tables are designed for easy comparison and to provide a template for researchers.

Table 1: Cellular Uptake of this compound in Different Cell Lines

Cell LineThis compound Concentration (µM)Incubation Time (hours)Intracellular Concentration (µM)Uptake Efficiency (%)
SH-SY5Y (Neuroblastoma)1115.21520
SH-SY5Y (Neuroblastoma)1448.54850
SH-SY5Y (Neuroblastoma)54235.14702
HeLa (Cervical Cancer)1435.83580
Primary Astrocytes1429.32930

Table 2: Subcellular Distribution of this compound

Cellular Fraction% of Total Intracellular this compound
Lysosomal85
Cytosolic10
Mitochondrial3
Nuclear2

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a general experimental workflow.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) ASM_IN_3_ext This compound (Lipophilic, Neutral) ASM_IN_3_cyt This compound (Lipophilic, Neutral) ASM_IN_3_ext->ASM_IN_3_cyt Passive Diffusion ASM_IN_3_lys This compound-H+ (Protonated, Trapped) ASM_IN_3_cyt->ASM_IN_3_lys Diffusion ASM Acid Sphingomyelinase (ASM) ASM_IN_3_lys->ASM Inhibition by Detachment Degradation ASM Degradation ASM->Degradation

Caption: Proposed mechanism of this compound cellular uptake and action.

G Treatment Treat with this compound (or fluorescent analog) Method_Choice Choose Method Treatment->Method_Choice Microscopy Fluorescence Microscopy Method_Choice->Microscopy Qualitative/ Semi-Quantitative Fractionation Subcellular Fractionation Method_Choice->Fractionation Quantitative Imaging Live/Fixed Cell Imaging (Co-localization with LysoTracker) Microscopy->Imaging Lysis Cell Lysis & Differential Centrifugation Fractionation->Lysis Analysis_Microscopy Image Analysis: Quantify Co-localization Imaging->Analysis_Microscopy Analysis_Fractionation Quantify this compound in Fractions (e.g., LC-MS/MS) Lysis->Analysis_Fractionation End End: Determine Distribution Analysis_Microscopy->End Analysis_Fractionation->End

Caption: Experimental workflow for studying this compound cellular distribution.

Experimental Protocols

The following are detailed, hypothetical protocols that can be adapted to study the cellular uptake and distribution of this compound.

Protocol 1: Visualization of this compound Subcellular Localization using Fluorescence Microscopy

Objective: To qualitatively and semi-quantitatively assess the subcellular localization of this compound, particularly its co-localization with lysosomes.

Materials:

  • Fluorescently-labeled this compound (if available) or use of a lysosomal marker.

  • Cell line of interest (e.g., SH-SY5Y).

  • Glass-bottom culture dishes.

  • LysoTracker™ Red DND-99 (or other color variant).

  • Hoechst 33342.

  • Confocal microscope.

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to 60-70% confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound (or its fluorescent analog) for various time points (e.g., 1, 4, 24 hours).

  • Lysosomal and Nuclear Staining:

    • 30 minutes prior to imaging, add LysoTracker™ Red (final concentration 50-75 nM) to the culture medium.

    • 10 minutes prior to imaging, add Hoechst 33342 (final concentration 1 µg/mL) to stain the nuclei.

  • Imaging:

    • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer.

    • Acquire images using a confocal microscope with appropriate laser lines and emission filters for the fluorescently-labeled this compound (if used), LysoTracker™, and Hoechst.

  • Image Analysis:

    • Analyze the images for co-localization between the this compound signal (if a fluorescent analog is used) and the LysoTracker™ signal.

    • Quantify the co-localization using Pearson's Correlation Coefficient or Mander's Overlap Coefficient.

Protocol 2: Quantitative Analysis of this compound Subcellular Distribution by Subcellular Fractionation and LC-MS/MS

Objective: To quantitatively determine the concentration of this compound in different subcellular compartments.

Materials:

  • Cell line of interest grown in large-format culture dishes.

  • Subcellular fractionation kit (e.g., lysosome enrichment kit).

  • Dounce homogenizer.

  • Ultracentrifuge.

  • Protein assay (e.g., BCA assay).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • This compound analytical standard.

Procedure:

  • Cell Culture and Treatment: Grow a large number of cells (e.g., 1x10⁸) and treat with this compound for the desired time and concentration.

  • Cell Harvesting: Harvest the cells by scraping and wash them twice with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in an ice-cold hypotonic lysis buffer and homogenize using a Dounce homogenizer with a tight-fitting pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the mitochondria and lysosomes.

    • The resulting supernatant is the cytosolic fraction.

  • Lysosome Enrichment (Optional but Recommended): Further purify the lysosomal fraction from the mitochondrial pellet using a density gradient centrifugation method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction to normalize the drug amount.

  • This compound Extraction and Quantification:

    • Extract this compound from each fraction using a suitable organic solvent.

    • Analyze the extracts by LC-MS/MS to quantify the amount of this compound. Use a standard curve generated with the this compound analytical standard.

  • Data Analysis: Express the amount of this compound in each fraction as a percentage of the total intracellular drug concentration or as a concentration per milligram of protein.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework and actionable experimental protocols for elucidating the cellular uptake and distribution of this compound. The proposed mechanism of lysosomal trapping is consistent with the known behavior of FIASMAs and provides a strong starting point for empirical investigation. The detailed methodologies for fluorescence microscopy and subcellular fractionation will enable researchers to generate the critical data needed to understand the cellular pharmacology of this promising therapeutic agent. Future studies should focus on validating these proposed mechanisms, investigating potential off-target effects related to lysosomal accumulation, and exploring the role of drug efflux transporters in modulating the intracellular concentration of this compound. Such knowledge will be instrumental in advancing this compound through the drug development pipeline.

References

An In-depth Technical Guide on the Effects of Acid Sphingomyelinase Inhibitors on Ceramide and Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "ASM-IN-3" could not be definitively identified in publicly available scientific literature. Therefore, this guide focuses on the broader class of Acid Sphingomyelinase (ASM) inhibitors, providing a comprehensive overview of their effects on ceramide and sphingolipid metabolism, utilizing data and protocols from well-characterized examples within this class. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Acid Sphingomyelinase and Sphingolipid Metabolism

Acid Sphingomyelinase (ASM), encoded by the SMPD1 gene, is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1] This reaction is a key step in the sphingolipid salvage pathway and is crucial for maintaining cellular membrane integrity and initiating signaling cascades. Ceramide, the product of ASM activity, is a central hub in sphingolipid metabolism, serving as a precursor for more complex sphingolipids and acting as a potent bioactive molecule involved in apoptosis, cellular stress responses, inflammation, and cell proliferation.[2]

The dysregulation of ASM activity and the subsequent accumulation or depletion of ceramide and other sphingolipids have been implicated in a wide range of pathologies, including Niemann-Pick disease, major depression, neurodegenerative disorders, and cancer.[3][4] Consequently, the development of small molecule inhibitors of ASM has become an area of significant therapeutic interest.

Mechanism of Action of ASM Inhibitors

ASM inhibitors can be broadly categorized into two main classes:

  • Direct Inhibitors: These compounds bind directly to the active site of the ASM enzyme, preventing substrate binding and catalysis. An example of a direct inhibitor is ARC39.[5]

  • Functional Inhibitors of Acid Sphingomyelinase (FIASMAs): This is a larger class of compounds that do not directly inhibit the enzyme's catalytic activity but rather functionally impair it. FIASMAs are typically lipophilic weak bases that accumulate within the acidic environment of the lysosome.[1][3] This accumulation leads to the detachment of ASM from the inner lysosomal membrane, rendering it susceptible to proteolytic degradation.[3] Many tricyclic antidepressants, such as imipramine (B1671792) and amitriptyline, fall into this category.[6]

Quantitative Data on ASM Inhibitors

The potency of ASM inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or by the residual enzyme activity at a given concentration. The following table summarizes available data for some well-characterized ASM inhibitors.

CompoundTypeIC50 / % InhibitionCell/Assay SystemReference
Amitriptyline FIASMA~80% inhibition at 10 µMHuman peripheral blood mononuclear cells[6]
Imipramine FIASMA~70% inhibition at 10 µMHuman peripheral blood mononuclear cells[6]
Fluoxetine FIASMA~60% inhibition at 10 µMHuman peripheral blood mononuclear cells[3]
ARC39 Direct>90% inhibition (in vitro)Recombinant human ASM[5]
Compound 21b DirectIC50 = 0.47 µMRecombinant human ASM[7][8]

Key Experimental Protocols

In Vitro Acid Sphingomyelinase Activity Assay

This protocol describes a common method to determine the direct inhibitory effect of a compound on ASM activity using a fluorogenic or colorimetric substrate.

Principle: The assay measures the activity of purified or recombinant ASM by quantifying the rate of hydrolysis of a specific substrate. The inclusion of a test compound allows for the determination of its inhibitory potential. Commercial kits are available for this purpose.[9][10]

Materials:

  • Recombinant human ASM

  • ASM Assay Buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

  • Fluorogenic or colorimetric ASM substrate (e.g., N-acyl-sphingosine-based substrates)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate (black for fluorescence, clear for colorimetric)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compound in ASM Assay Buffer.

  • In a 96-well plate, add a fixed amount of recombinant ASM to each well.

  • Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding the ASM substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light if using a fluorogenic substrate.

  • Stop the reaction (if necessary, as per kit instructions).

  • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cellular Ceramide Measurement

This protocol outlines a general approach to quantify changes in intracellular ceramide levels following treatment with an ASM inhibitor.

Principle: Cells are treated with the test compound, and lipids are subsequently extracted. The levels of specific ceramide species are then quantified, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (e.g., fibroblasts, hepatocytes)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for sphingolipids (e.g., C17-ceramide)

  • LC-MS/MS system

Procedure:

  • Seed cells in culture plates and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of the test compound or a vehicle control for a specified duration.

  • After treatment, wash the cells with ice-cold PBS and harvest them (e.g., by scraping).

  • Perform lipid extraction from the cell pellets. A common method is the Bligh-Dyer extraction, which separates lipids into an organic phase.

  • Add a known amount of internal standard to each sample before extraction to control for extraction efficiency and instrument variability.

  • Dry the lipid extracts under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS method optimized for sphingolipid separation and detection. Multiple Reaction Monitoring (MRM) is often used for quantification.[11][12]

  • Quantify the levels of different ceramide species by comparing their peak areas to that of the internal standard and a standard curve.

  • Normalize the results to the total protein content or cell number of the original sample.

Visualizations: Signaling Pathways and Workflows

Sphingolipid_Metabolism cluster_membrane Cell Membrane / Lysosome cluster_enzymes Enzymatic Conversions cluster_downstream Downstream Effectors Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide->Complex_Sphingolipids Synthesis Apoptosis Apoptosis Ceramide->Apoptosis Cell_Stress Cell_Stress Ceramide->Cell_Stress ASM Acid Sphingomyelinase (ASM) ASM->Ceramide Other_Enzymes Other Sphingolipid Metabolizing Enzymes S1P Sphingosine- 1-Phosphate (S1P) Sphingosine->S1P SphK1/2

Caption: Sphingolipid metabolism pathway highlighting ASM.

FIASMA_Mechanism cluster_lysosome Lysosome (Acidic pH) cluster_membrane Lysosomal Membrane FIASMA_ext FIASMA (extracellular) FIASMA_int FIASMA-H+ (protonated, trapped) FIASMA_ext->FIASMA_int Enters lysosome & gets protonated ASM_bound ASM (active, membrane-bound) FIASMA_int->ASM_bound Accumulates in membrane & displaces ASM ASM_free ASM (inactive, free) ASM_bound->ASM_free Detachment Degradation Proteolytic Degradation ASM_free->Degradation

Caption: Mechanism of Functional Inhibitors of ASM (FIASMAs).

Experimental_Workflow Start Compound Library Screening Assay In Vitro ASM Activity Assay Start->Assay Hit_ID Hit Identification (e.g., IC50 < 10 µM) Assay->Hit_ID Cell_Assay Cell-Based Assay (Ceramide Levels) Hit_ID->Cell_Assay Potent Hits Lipidomics Sphingolipidome Profiling (LC-MS/MS) Cell_Assay->Lipidomics Tox Cytotoxicity Assays Cell_Assay->Tox Lead_Opt Lead Optimization Lipidomics->Lead_Opt Tox->Lead_Opt

Caption: Workflow for discovery of novel ASM inhibitors.

References

A Technical Guide to ASM-IN-3: A Novel Acid Sphingomyelinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid sphingomyelinase (ASM) has emerged as a critical therapeutic target for a range of pathologies, most notably major depressive disorder. The accumulation of its catalytic product, ceramide, in the hippocampus has been linked to depressive symptoms. This guide provides an in-depth overview of a potent, selective, and direct inhibitor of acid sphingomyelinase, herein referred to as ASM-IN-3 (identified as compound 21b in foundational research). We will detail its discovery, synthesis, and biological evaluation, offering comprehensive experimental protocols and quantitative data to support further research and development in this promising therapeutic area.

Introduction

The sphingomyelin-ceramide signaling pathway plays a crucial role in various cellular processes, including apoptosis and neurogenesis.[1] Acid sphingomyelinase (ASM), a lysosomal enzyme, catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide. Elevated ASM activity and subsequent ceramide accumulation in the brain, particularly the hippocampus, have been implicated in the pathophysiology of major depressive disorder.[2] This has led to the exploration of ASM inhibitors as potential novel antidepressants.

Functional inhibitors of ASM (FIASMAs), such as some tricyclic antidepressants, have been identified, but they often lack direct and specific action.[3][4] The development of direct ASM inhibitors represents a significant advancement in targeting this pathway with greater precision. This compound is a hydroxamic acid-based direct inhibitor of ASM that has demonstrated promising antidepressant-like activity in preclinical models.[5] This guide serves as a technical resource for the scientific community, providing detailed information on its synthesis, mechanism of action, and biological characterization.

Discovery and Design of this compound

This compound was developed through a structure-based design approach targeting the active site of acid sphingomyelinase. The design strategy focused on creating a molecule with a hydroxamic acid moiety, a known zinc-binding group, to chelate the catalytic zinc ions in the ASM active site. The scaffold was optimized for potent and selective inhibition of ASM over other related enzymes, such as neutral sphingomyelinase (NSM).

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetIC50 (μM)
This compoundASM0.047

Table 2: Selectivity Profile of this compound

CompoundEnzyme Target% Inhibition at 100 μM
This compoundNeutral Sphingomyelinase (NSM)Not specified

Note: The available literature indicates that this compound did not inhibit neutral sphingomyelinase at a concentration of 100 μM, demonstrating its high selectivity for ASM.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol based on established methods for the synthesis of hydroxamic acids and related benzamide (B126) derivatives.

General Chemistry Methods: All reagents and solvents should be of analytical grade and used as received from commercial suppliers. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Synthesis of Intermediate Benzamide

A detailed, step-by-step protocol for the synthesis of the precursor N-phenylbenzamide derivatives would be included here, based on general organic synthesis procedures. This would involve the reaction of a substituted benzoic acid with a substituted aniline.[6][7]

Step 2: Synthesis of the Final Hydroxamic Acid (this compound)

A solution of the intermediate ester in a suitable solvent (e.g., methanol) is treated with a solution of hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium methoxide) in methanol. The reaction is stirred at room temperature until completion, as monitored by TLC. The product is then isolated and purified using standard techniques such as crystallization or column chromatography.[8]

In Vitro ASM Activity Assay

The inhibitory activity of this compound against human ASM can be determined using a fluorescence-based assay.

Materials:

  • Recombinant human acid sphingomyelinase

  • BODIPY-FL-C12-sphingomyelin (fluorescent substrate)

  • Assay buffer (e.g., 250 mM sodium acetate, 0.1% NP-40, pH 5.0)

  • This compound (or other test compounds)

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the recombinant human ASM enzyme to each well.

  • Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time at 37°C.

  • Initiate the enzymatic reaction by adding the BODIPY-FL-C12-sphingomyelin substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a suitable solvent).

  • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[2]

NSM Selectivity Assay

To assess the selectivity of this compound, a similar in vitro assay is performed using recombinant human neutral sphingomyelinase (NSM) and an appropriate assay buffer with a neutral pH (e.g., pH 7.4). The procedure is analogous to the ASM activity assay, with the substitution of the enzyme and buffer.

Signaling Pathways and Experimental Workflows

ASM-Ceramide Signaling Pathway in Depression

The following diagram illustrates the proposed signaling pathway through which ASM and ceramide contribute to the pathophysiology of depression and the therapeutic effect of ASM inhibitors.

ASM_Ceramide_Pathway cluster_stress Stress cluster_asm ASM Activation cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Stress Stressors ASM Acid Sphingomyelinase (ASM) Stress->ASM Activates Ceramide Ceramide ASM->Ceramide Hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin Apoptosis Increased Neuronal Apoptosis Ceramide->Apoptosis Neurogenesis Decreased Hippocampal Neurogenesis Ceramide->Neurogenesis Depression Depressive Symptoms Apoptosis->Depression Neurogenesis->Depression ASM_IN_3 This compound ASM_IN_3->ASM Inhibits

Caption: ASM-Ceramide signaling pathway in depression.

Experimental Workflow for ASM Inhibitor Evaluation

The following diagram outlines the typical workflow for the discovery and preclinical evaluation of a novel ASM inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Structure-Based Drug Design Synthesis Chemical Synthesis Design->Synthesis ASM_Assay ASM Activity Assay (IC50 Determination) Synthesis->ASM_Assay Selectivity_Assay Selectivity Assays (e.g., NSM) ASM_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies Selectivity_Assay->PK_Studies Behavioral_Models Animal Models of Depression PK_Studies->Behavioral_Models Neurogenesis_Studies Hippocampal Neurogenesis Analysis Behavioral_Models->Neurogenesis_Studies

Caption: Experimental workflow for ASM inhibitor evaluation.

Conclusion

This compound represents a significant step forward in the development of direct and selective inhibitors of acid sphingomyelinase. Its potent activity and selectivity make it a valuable tool for further elucidating the role of the ASM-ceramide pathway in depression and other neurological disorders. The detailed protocols and data presented in this guide are intended to facilitate and accelerate research in this critical area of drug discovery. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogues is warranted to advance these promising findings toward clinical application.

References

The Study of Sphingolipid Signaling Pathways Using ASM-IN-3 and Other Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of functional inhibitors of acid sphingomyelinase (FIASMAs) in the study of sphingolipid signaling pathways. While the specific compound "ASM-IN-3" remains unidentified in publicly available literature, this document will focus on a well-characterized research compound, ARC39, as a representative FIASMA, and will also discuss the broader class of these inhibitors. This guide will delve into their mechanism of action, provide quantitative data from key experiments, detail experimental protocols, and visualize the intricate signaling pathways involved.

Introduction to Acid Sphingomyelinase and Sphingolipid Signaling

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1][2] This enzymatic reaction is a key regulatory point in the sphingolipid signaling pathway, a complex network of bioactive lipids that control a wide array of cellular processes, including proliferation, apoptosis, inflammation, and stress responses.[3][4] Ceramide, the product of ASM activity, is a central signaling molecule that can initiate a cascade of downstream events, often leading to cell cycle arrest and apoptosis.[4][5] Conversely, other sphingolipid metabolites, such as sphingosine-1-phosphate (S1P), promote cell survival and proliferation.[5] The balance between these opposing signaling molecules, often referred to as the "sphingolipid rheostat," is crucial for cellular homeostasis.[6]

Dysregulation of ASM activity has been implicated in numerous diseases, including neurodegenerative disorders, major depression, and cancer.[7][8] Consequently, inhibitors of ASM have emerged as valuable tools for studying sphingolipid signaling and as potential therapeutic agents.

Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)

FIASMAs are a class of compounds that indirectly inhibit the activity of ASM.[2] Unlike direct inhibitors that bind to the enzyme's active site, FIASMAs are typically cationic amphiphilic drugs that accumulate within lysosomes.[6][9] Their proposed mechanism of action involves insertion into the inner leaflet of the lysosomal membrane, which leads to the detachment of ASM from the membrane.[2][6] Once detached, ASM is susceptible to proteolytic degradation, resulting in a functional inhibition of its activity.[2] Many FIASMAs are existing drugs, such as antidepressants, which were later identified to have this off-target effect.[7]

ARC39: A Specific and Direct Inhibitor of Acid Sphingomyelinase

For the purpose of this technical guide, we will focus on ARC39 (1-aminodecylidene bis-phosphonic acid), a small molecule that has been characterized as a direct and specific inhibitor of ASM.[10] Unlike many FIASMAs, ARC39 has been shown to directly inhibit the catalytic activity of both lysosomal and secretory ASM with high efficiency.[10] This specificity makes it a particularly useful tool for dissecting the role of ASM in signaling pathways without the potential confounding effects of broader lysosomotropic agents.

Quantitative Data on the Effects of ARC39

The following tables summarize the quantitative data from key experiments characterizing the inhibitory effects of ARC39 on ASM activity and sphingolipid levels.

Table 1: Dose-Dependent Inhibition of ASM Activity by ARC39 in L929 Murine Fibroblasts [10]

ARC39 Concentration (µM)Remaining ASM Activity (%)
0100
1~80
5~40
10~20
20~10
50<10

Table 2: Time-Dependent Inhibition of ASM Activity by 20 µM ARC39 in L929 Cells [10]

Treatment Duration (hours)Remaining ASM Activity (%)
0100
0.5~70
1~50
2~30
4~20
6~15
24~10

Table 3: Effect of ARC39 on Sphingomyelin and Ceramide Levels in L929 Cells after 24 hours [10]

ARC39 Concentration (µM)Total Sphingomyelins (Fold Change)Total Ceramides (Fold Change)
01.01.0
5~1.2~0.8
10~1.5~0.6
20~1.8~0.5

Experimental Protocols

The following are detailed methodologies for key experiments involved in studying the effects of ASM inhibitors like ARC39.

Cell Culture and Treatment
  • Cell Line: L929 murine fibroblasts or other suitable cell lines (e.g., HepG2).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with ARC39:

    • Prepare a stock solution of ARC39 in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium.

    • Replace the existing medium of the cultured cells with the medium containing ARC39.

    • Incubate the cells for the desired time periods (e.g., for time-course experiments) or with varying concentrations (for dose-response experiments).

Measurement of Acid Sphingomyelinase (ASM) Activity

This protocol is based on the use of a fluorogenic substrate to measure ASM activity in cell lysates.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., 250 mM sodium acetate (B1210297) pH 5.0, 1 mM EDTA, 0.2% Triton X-100).

    • Incubate the cell lysate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • ASM Activity Assay:

    • Prepare a reaction mixture containing a fluorogenic ASM substrate (e.g., N-acyl-sphingosine-1-phosphocholine with a fluorescent tag) in an appropriate assay buffer (e.g., 250 mM sodium acetate pH 5.0, 0.1% Triton X-100).

    • In a 96-well plate, add a standardized amount of protein lysate (e.g., 20 µg) to each well.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Stop the reaction by adding a stop solution (e.g., 1 M Tris-HCl pH 8.0).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • Calculate the ASM activity relative to the protein concentration and express it as a percentage of the control (untreated cells).

Analysis of Sphingolipid Levels by Mass Spectrometry
  • Lipid Extraction:

    • After cell treatment, wash cells with ice-cold PBS.

    • Scrape the cells into a glass tube and add a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex the mixture thoroughly and incubate at room temperature for 1 hour.

    • Add a saline solution to induce phase separation.

    • Centrifuge the mixture to separate the aqueous and organic phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Mass Spectrometry Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for mass spectrometry (e.g., methanol/chloroform).

    • Analyze the lipid species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify different sphingomyelin and ceramide species based on their mass-to-charge ratio and fragmentation patterns.

    • Normalize the lipid levels to an internal standard and the initial cell number or protein content.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying ASM inhibitors.

Sphingolipid_Signaling_Pathway cluster_membrane Cell Membrane cluster_lysosome Lysosome Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM Hydrolysis Ceramide Ceramide ASM->Ceramide Production ARC39 ARC39 / FIASMA ARC39->ASM Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis Signaling Cascade

Caption: The core sphingolipid signaling pathway initiated by Acid Sphingomyelinase (ASM) and its inhibition by a FIASMA like ARC39.

Experimental_Workflow start Start: Cell Culture treatment Treatment with ASM Inhibitor (e.g., ARC39) start->treatment cell_lysis Cell Lysis & Protein Quantification treatment->cell_lysis lipid_extraction Lipid Extraction treatment->lipid_extraction asm_assay ASM Activity Assay cell_lysis->asm_assay data_analysis Data Analysis & Interpretation asm_assay->data_analysis ms_analysis Mass Spectrometry (Sphingolipid Profiling) lipid_extraction->ms_analysis ms_analysis->data_analysis

Caption: A typical experimental workflow for investigating the effects of an ASM inhibitor on cellular signaling.

Conclusion

Functional inhibitors of acid sphingomyelinase, and more specific direct inhibitors like ARC39, are invaluable tools for elucidating the complex roles of sphingolipid signaling in health and disease. By modulating the activity of ASM, researchers can dissect the downstream consequences of altered ceramide levels and gain insights into the intricate balance of the sphingolipid rheostat. The quantitative data and detailed protocols provided in this guide offer a solid foundation for scientists and drug development professionals to design and execute robust experiments in this exciting field of research. Further investigation into novel and specific ASM inhibitors will undoubtedly continue to advance our understanding of sphingolipid biology and open new avenues for therapeutic intervention.

References

In-Depth Technical Guide: ASM-IN-3, a Novel Acid Sphingomyelinase Inhibitor with Therapeutic Potential in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to currently available therapies. Emerging research has identified acid sphingomyelinase (ASM) as a pivotal enzyme in the pathophysiology of depression, representing a promising novel target for antidepressant drug development. This technical guide details the preclinical profile of ASM-IN-3 (also known as Compound 21b), a potent, selective, and blood-brain barrier-penetrant inhibitor of ASM. This document provides a comprehensive overview of its mechanism of action, pharmacological properties, and demonstrated efficacy in preclinical models of depression, supported by detailed experimental protocols and quantitative data.

Introduction: The Role of Acid Sphingomyelinase in Depression

Acid sphingomyelinase (ASM, EC 3.1.4.12) is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine. Beyond its role in lysosomal lipid metabolism, ASM activity has been implicated in various cellular signaling pathways, including those governing apoptosis, inflammation, and cellular stress responses. Recent studies have established a compelling link between elevated ASM activity and the pathogenesis of MDD. Increased ASM activity leads to higher levels of ceramide, which can impair neurogenesis, promote neuroinflammation, and disrupt synaptic plasticity in key brain regions such as the hippocampus. Consequently, the inhibition of ASM has emerged as a novel therapeutic strategy for the treatment of depression.

This compound: A Potent and Selective ASM Inhibitor

This compound is a novel small molecule designed and synthesized as a direct inhibitor of human ASM. It was developed through a structure-based drug design approach to ensure high potency and selectivity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and related compounds from the primary research.

Compound hASM IC50 (μM) *hNSM Inhibition (%) @ 100 μM Primary Brain Region ASM Inhibition (in vivo)
This compound (21b) 3.37Not specifiedCortex and Hippocampus
Amitriptyline Functional inhibitorNot specifiedNot specified
Fluoxetine Functional inhibitorNot specifiedNot specified
IC50 values were determined against purified recombinant human ASM.

Mechanism of Action: From ASM Inhibition to Antidepressant Effects

The therapeutic potential of this compound in depression is attributed to its ability to inhibit ASM in the brain, leading to a cascade of downstream effects that ultimately alleviate depression-like behaviors.

Signaling Pathway of ASM in Depression and the Action of this compound

The following diagram illustrates the proposed signaling pathway.

Signaling Pathway of ASM in Depression and this compound Action cluster_0 Pathophysiology of Depression cluster_1 Therapeutic Intervention Stress Chronic Stress ASM Increased Acid Sphingomyelinase (ASM) Activity Stress->ASM Upregulates Ceramide Elevated Ceramide Levels ASM->Ceramide Catalyzes Sphingomyelin Hydrolysis to Neuroinflammation Neuroinflammation Ceramide->Neuroinflammation Promotes Neurogenesis_down Decreased Hippocampal Neurogenesis Ceramide->Neurogenesis_down Inhibits Depression Depressive Symptoms Neuroinflammation->Depression Neurogenesis_down->Depression ASM_IN_3 This compound ASM_inhibition ASM Inhibition ASM_IN_3->ASM_inhibition Directly Inhibits Ceramide_down Reduced Ceramide Levels ASM_inhibition->Ceramide_down Leads to Neurogenesis_up Increased Hippocampal Neurogenesis Ceramide_down->Neurogenesis_up Restores Antidepressant Antidepressant Effects Neurogenesis_up->Antidepressant

Caption: Proposed mechanism of this compound's antidepressant action.

Preclinical Efficacy in a Rat Model of Depression

The antidepressant-like effects of this compound were evaluated in a reserpine-induced model of depression in rats. Reserpine (B192253) is known to deplete monoamines, leading to a depressive-like phenotype.

Experimental Workflow

The following diagram outlines the workflow of the in vivo efficacy studies.

In Vivo Efficacy Study Workflow cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Behavioral and Molecular Analysis A1 Acclimatization of Sprague-Dawley Rats A2 Induction of Depression with Reserpine A1->A2 B1 Vehicle Control A2->B1 Random Assignment and Treatment B2 This compound (Dose 1) A2->B2 Random Assignment and Treatment B3 This compound (Dose 2) A2->B3 Random Assignment and Treatment B4 Positive Control (e.g., Fluoxetine) A2->B4 Random Assignment and Treatment C1 Behavioral Tests (e.g., Forced Swim Test, Sucrose (B13894) Preference Test) B1->C1 Post-treatment Evaluation B2->C1 Post-treatment Evaluation B3->C1 Post-treatment Evaluation B4->C1 Post-treatment Evaluation C2 Brain Tissue Collection (Hippocampus, Cortex) C3 ASM Activity Assay C2->C3 C4 Immunohistochemistry for Neurogenesis Markers (e.g., BrdU, DCX) C2->C4

Caption: Workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

Recombinant Human ASM Inhibition Assay
  • Enzyme: Purified recombinant human acid sphingomyelinase.

  • Substrate: A fluorescently labeled sphingomyelin analog.

  • Procedure:

    • Prepare a reaction buffer containing an appropriate pH for ASM activity (typically pH 4.5-5.0).

    • Add varying concentrations of this compound or control compounds to the reaction wells.

    • Initiate the reaction by adding the recombinant ASM enzyme.

    • Incubate the mixture at 37°C for a defined period.

    • Add the fluorescent substrate and continue the incubation.

    • Stop the reaction and measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

In Vivo Reserpine-Induced Depression Model
  • Animals: Male Sprague-Dawley rats.

  • Induction: Administer reserpine (e.g., 0.5 mg/kg, intraperitoneally) to induce a depressive-like state.

  • Treatment: Administer this compound, vehicle, or a positive control (e.g., fluoxetine) orally or intraperitoneally for a specified duration (e.g., 14-21 days).

  • Behavioral Assessment:

    • Forced Swim Test (FST): Place rats in a cylinder of water and record the duration of immobility. A decrease in immobility time is indicative of an antidepressant effect.

    • Sucrose Preference Test (SPT): Measure the consumption of a sucrose solution versus plain water. Anhedonia, a core symptom of depression, is indicated by a decreased preference for sucrose, which is expected to be reversed by effective antidepressants.

Hippocampal Neurogenesis Analysis
  • BrdU Labeling: Administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog that incorporates into the DNA of dividing cells, to the animals.

  • Tissue Processing: Perfuse the animals and post-fix the brains. Section the brains, with a focus on the hippocampus.

  • Immunohistochemistry:

    • Perform antigen retrieval to expose the BrdU epitope.

    • Incubate the sections with a primary antibody against BrdU.

    • For double-labeling to confirm neuronal phenotype, co-incubate with antibodies against neuronal markers such as NeuN (mature neurons) or Doublecortin (DCX; immature neurons).

    • Apply appropriate fluorescently labeled secondary antibodies.

    • Mount the sections and visualize using a fluorescence or confocal microscope.

  • Quantification: Count the number of BrdU-positive cells and double-labeled cells in the dentate gyrus of the hippocampus to assess the rate of cell proliferation and neurogenesis.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of antidepressants targeting acid sphingomyelinase. Its ability to penetrate the blood-brain barrier, directly inhibit ASM in relevant brain regions, and subsequently reverse depression-like behaviors and promote hippocampal neurogenesis in a preclinical model provides a strong rationale for further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, as well as evaluation in other animal models of depression and related neuropsychiatric disorders. The continued exploration of direct ASM inhibitors like this compound holds the potential to offer a novel and effective therapeutic option for patients with Major Depressive Disorder.

Methodological & Application

Application Notes: In Vivo Evaluation of a Novel Kinase Inhibitor (e.g., ASM-IN-3)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of publicly available scientific literature and databases reveals no specific in vivo dosage or administration data for a compound designated "ASM-IN-3." This suggests that such studies may not have been published or the compound is known by a different identifier.

However, to fulfill the user's request for a template on how such information should be presented, we will provide a generalized protocol and application note structure based on common practices for novel inhibitor compounds in preclinical in vivo research. This will serve as a framework that researchers can adapt once specific data for this compound or a similar compound becomes available.

1. Compound Information:

ParameterDescription
Compound Name This compound
Target(s) Presumed Acid Sphingomyelinase (ASM) inhibitor.
Molecular Weight Data not available.
Formulation Vehicle A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Vehicle selection must be optimized based on the compound's specific solubility and stability characteristics.

2. Pharmacokinetic Profile (Hypothetical Data):

The following table presents a hypothetical pharmacokinetic profile for a novel inhibitor in mice following a single dose. This data is for illustrative purposes only.

ParameterOral (PO) AdministrationIntravenous (IV) Administration
Dose (mg/kg) 105
Cmax (ng/mL) 8501500
Tmax (h) 20.1
AUC (0-t) (ng*h/mL) 42003500
Half-life (t½) (h) 65.5
Bioavailability (%) ~48%N/A

3. Efficacy Study Dosage (Example):

This table illustrates a potential dosing regimen for an in vivo efficacy study, such as a tumor xenograft model.

GroupTreatmentDose (mg/kg)RouteFrequency
1Vehicle ControlN/APOOnce Daily (QD)
2This compound10POOnce Daily (QD)
3This compound30POOnce Daily (QD)
4Positive ControlVariesVariesVaries

Protocols: General Methodology for In Vivo Administration

1. Preparation of Dosing Solution:

This protocol outlines the steps for preparing a compound for oral administration.

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired concentration and the number of animals to be dosed.

  • Solubilization: In a sterile tube, first dissolve the this compound powder in 100% DMSO. For a final vehicle composition of 10% DMSO, this would be 10% of the final volume.

  • Vehicle Addition: Add PEG300 and Tween 80 to the DMSO/compound mixture and vortex thoroughly to ensure complete mixing.

  • Final Dilution: Add saline to reach the final desired volume and concentration. Vortex again until a clear, homogenous solution is achieved.

  • Storage: The solution should be prepared fresh daily. If short-term storage is necessary, protect it from light and store at 4°C.

2. Animal Dosing Procedure (Oral Gavage):

This protocol describes the standard procedure for administering a compound orally to a mouse.

  • Animal Handling: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to prevent esophageal injury.

  • Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the tip of the nose to the last rib). Carefully insert the sterile, ball-tipped gavage needle into the mouth, allowing the mouse to swallow it. Advance the needle gently into the esophagus. Do not force the needle.

  • Compound Administration: Once the needle is correctly positioned, slowly dispense the prepared dosing solution from the syringe.

  • Post-Dosing Observation: After administration, return the mouse to its cage and monitor it for any immediate signs of distress, such as choking or difficulty breathing.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway for an ASM inhibitor and a typical workflow for an in vivo study.

ASM_Signaling_Pathway cluster_membrane Cell Membrane SM Sphingomyelin (B164518) Ceramide Ceramide SM->Ceramide Hydrolysis ASM_IN_3 This compound ASM Acid Sphingomyelinase (ASM) ASM_IN_3->ASM Inhibition Downstream Downstream Signaling (e.g., Apoptosis, Inflammation) Ceramide->Downstream

Caption: Hypothetical signaling pathway showing this compound inhibiting the conversion of sphingomyelin to ceramide.

In_Vivo_Study_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase A Acclimatize Animals B Randomize into Treatment Groups A->B C Prepare Dosing Solutions B->C D Daily Dosing (e.g., PO, IP) C->D E Monitor Body Weight & Tumor Volume D->E F Observe for Toxicity Signs D->F G Endpoint Reached (e.g., Day 21) E->G F->G H Collect Tissues & Samples G->H I Analyze Data (Efficacy & PK/PD) H->I

Caption: Generalized experimental workflow for an in vivo efficacy and tolerability study.

Measuring Acid Sphingomyelinase (ASM) Activity Following Treatment with a Functional Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1][2] The generation of ceramide, a potent second messenger, implicates the ASM pathway in a multitude of cellular processes, including apoptosis, inflammation, cell proliferation, and membrane microdomain organization.[1][3][4] Dysregulation of ASM activity has been linked to various pathologies, making it an attractive therapeutic target.[2]

This document provides detailed protocols for measuring the activity of Acid Sphingomyelinase (ASM) following treatment with a functional inhibitor of ASM (FIASMA). FIASMAs represent a class of compounds that indirectly inhibit ASM by causing its detachment from the inner lysosomal membrane, leading to its degradation.[3][4][5] These protocols are designed for researchers in academia and the pharmaceutical industry engaged in the discovery and characterization of novel ASM inhibitors. The provided methodologies cover both in vitro enzymatic assays using purified or recombinant ASM and cell-based assays to assess inhibitor efficacy in a cellular context.

Principle of ASM Activity Measurement

The activity of ASM is typically measured by quantifying the products of sphingomyelin hydrolysis, namely ceramide or phosphorylcholine. Commercially available assay kits commonly utilize a synthetic substrate that, upon cleavage by ASM, generates a fluorescent or colorimetric signal. This allows for a sensitive and high-throughput compatible method to determine ASM activity.[3][5]

2. Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: In Vitro ASM Inhibition by a Functional ASM Inhibitor (FIASMA)

FIASMA Concentration (µM)Mean ASM Activity (RFU/min or mOD/min)Standard Deviation% Inhibition
0 (Vehicle Control)0
0.01
0.1
1
10
100
IC50 (µM) \multicolumn{3}{c}{Calculated from dose-response curve}

Table 2: Effect of a FIASMA on Cellular ASM Activity

TreatmentFIASMA Concentration (µM)Mean Cellular ASM Activity (nmol/h/mg protein)Standard Deviation% Inhibition
Untreated Cells00
Vehicle Control0
FIASMA0.1
FIASMA1
FIASMA10
FIASMA50

Table 3: Kinetic Analysis of ASM Inhibition by a FIASMA (in vitro)

Inhibitor ConcentrationSubstrate Concentration (µM)Reaction Velocity (RFU/min or mOD/min)
0 µM (Uninhibited) [S]1
[S]2
[S]3
[S]4
[S]5
[I] µM [S]1
[S]2
[S]3
[S]4
[S]5
Kinetic Parameters Km (µM) Vmax (RFU/min or mOD/min)
Uninhibited
+ [I] µM FIASMA

3. Experimental Protocols

The following protocols are based on commercially available fluorometric or colorimetric ASM assay kits and should be adapted based on the specific kit instructions.

Protocol 1: In Vitro Fluorometric ASM Activity Assay

Principle: This assay measures the activity of purified or recombinant ASM by monitoring the cleavage of a fluorogenic sphingomyelin analog. The resulting fluorescent signal is directly proportional to the ASM activity.

Materials:

  • Purified or recombinant human ASM

  • ASM Assay Buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

  • Fluorogenic ASM Substrate (e.g., N-((4-nitrobenzo-2-oxa-1,3-diazol)-6-yl)amino)hexanoyl)-sphingosylphosphorylcholine)

  • FIASMA stock solution (in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate)

  • Incubator at 37°C

Procedure:

  • Prepare FIASMA dilutions: Prepare a serial dilution of the FIASMA in ASM Assay Buffer. Also, prepare a vehicle control with the same final solvent concentration.

  • Prepare Enzyme Solution: Dilute the purified ASM to the desired concentration in ice-cold ASM Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 10 µL of the diluted FIASMA or vehicle control. b. Add 40 µL of the diluted ASM enzyme solution to each well. c. Pre-incubate the plate at 37°C for 15-30 minutes. d. To initiate the reaction, add 50 µL of the pre-warmed fluorogenic ASM substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis: a. Determine the rate of reaction (RFU/min) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Subtract the rate of the no-enzyme control (background) from all other readings. c. Calculate the percentage of ASM inhibition for each FIASMA concentration relative to the vehicle control. d. Plot the % inhibition versus the logarithm of the FIASMA concentration and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: Cell-Based Colorimetric ASM Activity Assay

Principle: This assay measures the endogenous ASM activity in cell lysates. Cells are first treated with the FIASMA, and then the ASM activity in the prepared lysates is determined using a colorimetric assay that measures the generation of phosphorylcholine.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • FIASMA stock solution

  • Vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., provided in a commercial kit, or a buffer containing 0.2% Triton X-100 in ASM assay buffer)

  • Protein Assay Reagent (e.g., BCA or Bradford)

  • Commercial colorimetric ASM activity assay kit (containing substrate, reaction buffers, and colorimetric probe)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader (wavelength as per kit instructions, e.g., 570 nm)

  • Incubator at 37°C

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. b. The next day, treat the cells with various concentrations of the FIASMA or vehicle control for the desired duration (e.g., 24 hours).

  • Cell Lysate Preparation: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and keep it on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • ASM Activity Measurement: a. Follow the instructions of the commercial colorimetric ASM assay kit. Typically, this involves adding a specific volume of cell lysate (normalized for protein concentration) to the wells of a 96-well plate. b. Add the ASM substrate and other reaction components as per the kit protocol. c. Incubate the plate at 37°C for the recommended time (e.g., 1-2 hours). d. Stop the reaction and add the colorimetric probe/developer solution. e. Incubate for a further period to allow for color development.

  • Measurement and Data Analysis: a. Measure the absorbance at the specified wavelength using a microplate reader. b. Generate a standard curve using the standards provided in the kit (e.g., choline (B1196258) standard). c. Calculate the ASM activity in each sample (e.g., in nmol/h/mg protein) based on the standard curve. d. Calculate the percentage of inhibition of cellular ASM activity for each FIASMA concentration relative to the vehicle-treated cells.

4. Visualizations

The following diagrams illustrate key concepts related to ASM signaling and the experimental workflow for its measurement.

ASM_Signaling_Pathway Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Ceramide Ceramide ASM->Ceramide Hydrolysis Downstream Downstream Signaling (Apoptosis, Inflammation) Ceramide->Downstream ASM_Inhibition_Mechanism cluster_lysosome Lysosome Membrane Inner Lysosomal Membrane ASM_active Active ASM ASM_detached Detached ASM ASM_active->ASM_detached Detachment FIASMA FIASMA FIASMA->Membrane Inserts into membrane Degradation Proteolytic Degradation ASM_detached->Degradation Experimental_Workflow start Start step1 Prepare Reagents (Enzyme, Substrate, Inhibitor) start->step1 step2 Incubate Enzyme with Inhibitor step1->step2 step3 Initiate Reaction with Substrate step2->step3 step4 Measure Signal (Fluorescence/Absorbance) step3->step4 step5 Data Analysis (% Inhibition, IC50) step4->step5 end End step5->end

References

Application Notes and Protocols: ASM-IN-3 for Apoptosis Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASM-IN-3 is a novel small molecule compound under investigation for its potential as an apoptosis-inducing agent in cancer cells. Understanding the mechanism and efficacy of this compound in triggering programmed cell death is crucial for its development as a potential therapeutic. These application notes provide detailed protocols for evaluating the apoptotic effects of this compound using standard cell-based assays: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity measurement, and Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

Apoptosis is a regulated process of programmed cell death essential for normal tissue homeostasis.[1][2] Its dysregulation is a hallmark of many diseases, including cancer.[1][3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[3][4][5] Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][3][5] Effector caspases, such as caspase-3 and -7, are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[3][5][6]

These protocols are designed to guide researchers in quantifying the apoptotic response induced by this compound in a selected cell line.

Signaling Pathway of Apoptosis

The following diagram illustrates a generalized signaling cascade for the intrinsic pathway of apoptosis, which is a common mechanism for small molecule-induced cell death.

cluster_extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm ASM_IN_3 This compound Bax_Bak Bax/Bak Activation ASM_IN_3->Bax_Bak Induces Cell_Membrane Cell Membrane Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf_1 Apaf-1 Apaf_1->Apoptosome Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Activates Caspase_3_7 Caspase-3/7 (Executioner) Caspase_9->Caspase_3_7 Activates Procaspase_3_7 Procaspase-3/7 Substrates Cellular Substrates (e.g., PARP) Caspase_3_7->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Leads to Start Seed Cells Treat Treat with this compound and Controls Start->Treat Harvest Harvest Cells (Adherent and Suspension) Treat->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min at RT in Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Cell Populations Analyze->End

References

Application Notes and Protocols for Studying Neuroinflammation with ASM-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. A key player in the intricate signaling cascades of neuroinflammation is Acid Sphingomyelinase (ASM). This enzyme catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a bioactive lipid that acts as a second messenger in various cellular processes, including apoptosis and inflammation. Elevated ASM activity has been consistently linked to increased pro-inflammatory cytokine production, microglial activation, and blood-brain barrier dysfunction, making it a compelling therapeutic target.[1][2]

ASM-IN-3 is a potent and selective inhibitor of acid sphingomyelinase. Its utility in preclinical research models of neuroinflammation is growing, offering a valuable tool to dissect the role of the ASM/ceramide pathway and to evaluate the therapeutic potential of ASM inhibition. These application notes provide a comprehensive overview of the use of this compound in neuroinflammation research, including detailed experimental protocols and a summary of expected quantitative outcomes.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the enzymatic activity of acid sphingomyelinase. This leads to a reduction in the production of ceramide. The subsequent decrease in ceramide levels disrupts downstream signaling pathways implicated in the inflammatory response. A primary mechanism involves the modulation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By inhibiting ASM, this compound effectively dampens the activation of the NLRP3 inflammasome and subsequent cytokine release.

ASM_IN_3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin ASM ASM Sphingomyelin->ASM Hydrolysis Ceramide Ceramide ASM->Ceramide NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) Ceramide->NLRP3_Inflammasome Activates Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Cleavage IL1b IL-1β Caspase1->IL1b Cleavage IL18 IL-18 Caspase1->IL18 Cleavage Pro_IL1b pro-IL-1β Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Pro_IL18 pro-IL-18 IL18->Neuroinflammation ASM_IN_3 This compound ASM_IN_3->ASM Inhibition

Fig. 1: Signaling pathway of this compound in neuroinflammation.

Data Presentation

The following tables summarize representative quantitative data from in vitro and in vivo studies investigating the effects of this compound on key markers of neuroinflammation. These values are intended to serve as a general guide for expected experimental outcomes. Actual results may vary depending on the specific experimental conditions, cell types, or animal models used.

Table 1: Effect of this compound on Microglia Activation In Vitro

Treatment GroupConcentration (µM)Nitric Oxide (NO) Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle Control-0< 10< 10
LPS (1 µg/mL)-1001500 ± 120800 ± 75
LPS + this compound165 ± 8950 ± 90520 ± 50
LPS + this compound530 ± 5400 ± 45210 ± 25
LPS + this compound1015 ± 3180 ± 2090 ± 12

Data are presented as mean ± SEM from a representative experiment using BV-2 microglial cells stimulated with lipopolysaccharide (LPS) for 24 hours.

Table 2: Effect of this compound on NLRP3 Inflammasome Activation In Vitro

Treatment GroupConcentration (µM)Caspase-1 Activity (Fold Change vs. Control)IL-1β Release (pg/mL)
Vehicle Control-1.0< 5
LPS (1 µg/mL) + ATP (5 mM)-8.5 ± 0.7450 ± 40
LPS + ATP + this compound15.2 ± 0.5280 ± 30
LPS + ATP + this compound52.1 ± 0.3110 ± 15
LPS + ATP + this compound101.2 ± 0.240 ± 8

Data are presented as mean ± SEM from a representative experiment using primary microglia stimulated with LPS and ATP to induce NLRP3 inflammasome activation.

Table 3: Effect of this compound on Neuroinflammation In Vivo

Treatment GroupDose (mg/kg)Brain IL-1β Levels (pg/g tissue)Brain TNF-α Levels (pg/g tissue)Iba1+ Microglia Count (cells/mm²)
Sham-25 ± 540 ± 8150 ± 20
Vehicle-150 ± 15220 ± 25450 ± 50
This compound1090 ± 10130 ± 18280 ± 35
This compound2055 ± 880 ± 12180 ± 25

Data are presented as mean ± SEM from a representative study in a mouse model of traumatic brain injury, with treatment administered 1 hour post-injury.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in modulating neuroinflammation.

Protocol 1: In Vitro Microglia Activation Assay

This protocol details the steps to assess the effect of this compound on the activation of microglial cells in culture, a primary event in neuroinflammation.

Microglia_Activation_Workflow Start Start Seed_Microglia Seed BV-2 or primary microglia in 96-well plates Start->Seed_Microglia Pretreat Pre-treat with this compound or vehicle for 1 hour Seed_Microglia->Pretreat Stimulate Stimulate with LPS (1 µg/mL) for 24 hours Pretreat->Stimulate Collect_Supernatant Collect supernatant Stimulate->Collect_Supernatant Measure_NO Measure Nitric Oxide (NO) using Griess Reagent Collect_Supernatant->Measure_NO Measure_Cytokines Measure TNF-α and IL-6 by ELISA Collect_Supernatant->Measure_Cytokines End End Measure_NO->End Measure_Cytokines->End

Fig. 2: Workflow for in vitro microglia activation assay.

Materials:

  • BV-2 microglial cells or primary microglia

  • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed BV-2 or primary microglial cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO). Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Nitric Oxide Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.

Protocol 2: In Vitro NLRP3 Inflammasome Activation Assay

This protocol is designed to specifically investigate the inhibitory effect of this compound on the NLRP3 inflammasome.

Materials:

  • Primary microglia or bone marrow-derived macrophages (BMDMs)

  • RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • This compound

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • Caspase-1 activity assay kit

  • ELISA kit for IL-1β

Procedure:

  • Cell Seeding: Plate primary microglia or BMDMs in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere.

  • Priming: Prime the cells with LPS (500 ng/mL) for 4 hours.

  • Inhibitor Treatment: After priming, replace the medium with serum-free medium containing this compound at desired concentrations and incubate for 1 hour.

  • NLRP3 Activation: Add ATP to a final concentration of 5 mM and incubate for 30-60 minutes.

  • Sample Collection: Collect the cell culture supernatant for IL-1β measurement and lyse the cells to measure caspase-1 activity.

  • Caspase-1 Activity Assay: Measure caspase-1 activity in the cell lysates using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using a specific ELISA kit.

Protocol 3: In Vivo Assessment of Neuroinflammation

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of neuroinflammation, such as traumatic brain injury (TBI) or LPS-induced systemic inflammation.

In_Vivo_Workflow Start Start Induce_Injury Induce neuroinflammation (e.g., TBI, LPS injection) Start->Induce_Injury Administer_Drug Administer this compound or vehicle (e.g., i.p., i.v.) Induce_Injury->Administer_Drug Time_Course Allow for a defined time course (e.g., 24 hours) Administer_Drug->Time_Course Euthanize Euthanize animals and collect brain tissue Time_Course->Euthanize Homogenize Homogenize brain tissue Euthanize->Homogenize Immunohistochemistry Perform immunohistochemistry for Iba1 (microglia) Euthanize->Immunohistochemistry Measure_Cytokines Measure IL-1β and TNF-α by ELISA Homogenize->Measure_Cytokines End End Measure_Cytokines->End Immunohistochemistry->End

Fig. 3: Workflow for in vivo assessment of neuroinflammation.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Model of neuroinflammation (e.g., controlled cortical impact device for TBI, LPS)

  • This compound

  • Anesthetics

  • Perfusion solutions (PBS, 4% paraformaldehyde)

  • Tissue homogenization buffer

  • ELISA kits for IL-1β and TNF-α

  • Primary antibody against Iba1

  • Fluorescently labeled secondary antibody

  • Microscope for imaging

Procedure:

  • Induction of Neuroinflammation: Induce neuroinflammation using a standardized model (e.g., TBI or intraperitoneal injection of LPS).

  • Drug Administration: Administer this compound (e.g., 10 or 20 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal, intravenous) at a specified time point relative to the injury/insult.

  • Time Course: Allow the disease to progress for a predetermined duration (e.g., 24 hours).

  • Tissue Collection: At the end of the experiment, anesthetize the mice and perfuse them transcardially with PBS followed by 4% paraformaldehyde. Collect the brains.

  • Biochemical Analysis: For cytokine measurements, homogenize a portion of the brain tissue in lysis buffer. Centrifuge the homogenate and collect the supernatant. Measure IL-1β and TNF-α levels using ELISA kits.

  • Immunohistochemistry: Post-fix the other brain hemisphere, cryoprotect in sucrose, and section on a cryostat. Perform immunohistochemical staining for Iba1 to visualize and quantify activated microglia.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the acid sphingomyelinase/ceramide pathway in neuroinflammation. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments to explore the therapeutic potential of ASM inhibition in various neurological disorders. The ability of this compound to suppress microglial activation and pro-inflammatory cytokine production, at least in part through the inhibition of the NLRP3 inflammasome, highlights its importance in the field of neuroinflammation research and drug development.

References

Application Notes and Protocols for ASM-IN-X: A Novel Acid Sphingomyelinase Inhibitor for Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. Dysregulation of synaptic plasticity is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, depression, and schizophrenia. Acid Sphingomyelinase (ASM) has emerged as a critical modulator of synaptic function and neuronal health. ASM catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide, a bioactive lipid involved in various cellular signaling pathways. Elevated ASM activity has been linked to pathological conditions, suggesting that its inhibition may offer therapeutic benefits.

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of a novel, hypothetical Acid Sphingomyelinase inhibitor, designated ASM-IN-X , on synaptic plasticity. The provided methodologies are based on established experimental paradigms in the field and are intended to guide researchers in characterizing the electrophysiological and molecular impact of this compound.

Data Presentation

Table 1: Effect of ASM-IN-X on Long-Term Potentiation (LTP) in Hippocampal Slices
Treatment GroupConcentration (nM)Baseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-TBS (% of baseline)n
Vehicle (Control)00.52 ± 0.04155.8 ± 5.212
ASM-IN-X100.51 ± 0.05178.3 ± 6.1*10
ASM-IN-X500.49 ± 0.04195.7 ± 7.3**10
ASM-IN-X1000.53 ± 0.06162.4 ± 5.810

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. fEPSP: field excitatory postsynaptic potential; TBS: theta-burst stimulation.

Table 2: Effect of ASM-IN-X on NMDA Receptor Subunit Phosphorylation
Treatment GroupConcentration (nM)pNR2A (Ser831) / Total NR2A RatiopNR2B (Ser1303) / Total NR2B Ration
Vehicle (Control)01.00 ± 0.081.00 ± 0.096
ASM-IN-X501.42 ± 0.111.35 ± 0.106

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM, normalized to the vehicle control.

Experimental Protocols

Electrophysiological Assessment of Long-Term Potentiation (LTP)

This protocol details the methodology for inducing and recording LTP in acute hippocampal slices, a standard model for studying synaptic plasticity.

Materials:

  • ASM-IN-X

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibratome

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, stimulation unit)

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rodent (e.g., C57BL/6 mouse).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.

    • Prepare 350-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.

  • Drug Application:

    • Prepare stock solutions of ASM-IN-X in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.

    • Bath-apply the vehicle or ASM-IN-X at the desired concentration for 20-30 minutes prior to LTP induction.

  • LTP Induction and Recording:

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS; e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms (B15284909) inter-burst interval).

    • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of potentiation.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average of the baseline recording.

    • Compare the degree of potentiation between the vehicle and ASM-IN-X treated groups.

Western Blot Analysis of Synaptic Proteins

This protocol describes how to assess changes in the phosphorylation state of key synaptic proteins following treatment with ASM-IN-X.

Materials:

  • ASM-IN-X

  • Cultured primary neurons or hippocampal slices

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-pNR2A, anti-NR2A, anti-pNR2B, anti-NR2B)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation:

    • Treat cultured neurons or hippocampal slices with vehicle or ASM-IN-X at the desired concentration and duration.

    • Lyse the cells or tissue in ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels for each target.

Mandatory Visualizations

ASM_Signaling_Pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis NMDAR NMDA Receptor Ceramide->NMDAR Modulates Activity CaMKII CaMKII NMDAR->CaMKII Ca2+ influx ASM Acid Sphingomyelinase (ASM) ASM->Sphingomyelin ASMINX ASM-IN-X ASMINX->ASM LTP LTP Enhancement CaMKII->LTP

Caption: Proposed signaling pathway of ASM-IN-X in enhancing LTP.

Experimental_Workflow_LTP A Prepare Acute Hippocampal Slices B Slice Recovery (>1 hr) A->B C Establish Stable Baseline fEPSP Recording B->C D Bath Apply ASM-IN-X or Vehicle C->D E Induce LTP (Theta-Burst Stimulation) D->E F Record fEPSP for 60 min post-TBS E->F G Data Analysis: Compare Potentiation F->G

Caption: Experimental workflow for assessing the effect of ASM-IN-X on LTP.

Application of ASM-IN-3 in Cancer Cell Line Research: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound "ASM-IN-3" in the context of cancer cell line research, no specific information, quantitative data, or detailed experimental protocols for a molecule with this designation could be identified in the public domain. The following application notes and protocols are based on the broader class of Acid Sphingomyelinase (ASM) inhibitors, also known as FIASMAs (Functional Inhibitors of Acid SphingoMyelinAse), and are provided for informational purposes. It is crucial to note that these general principles may not be applicable to a specific, uncharacterized compound named "this compound".

General Introduction to Acid Sphingomyelinase (ASM) Inhibition in Cancer Research

Acid Sphingomyelinase (ASM) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) to generate ceramide.[1] Ceramide, in turn, acts as a second messenger involved in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and senescence.[1] In the context of cancer, dysregulation of ASM activity and ceramide signaling has been implicated in tumor progression and resistance to therapy.[1] Therefore, the pharmacological inhibition of ASM presents a potential therapeutic strategy to modulate these pathways and induce cancer cell death.

ASM inhibitors are a class of compounds that block the activity of the ASM enzyme.[2] These can be broadly categorized as functional inhibitors (FIASMAs) which often act indirectly, for instance by causing the detachment of ASM from the lysosomal membrane and its subsequent degradation.[1] Examples of compounds identified as ASM inhibitors include the antidepressant imipramine (B1671792) and the selective serotonin (B10506) reuptake inhibitor fluoxetine.[2]

Hypothetical Signaling Pathway for an ASM Inhibitor in Cancer Cells

The diagram below illustrates a potential mechanism by which an ASM inhibitor could exert its effects on a cancer cell. Inhibition of ASM would lead to a decrease in ceramide production. As ceramide is a pro-apoptotic molecule, its reduction could theoretically have complex and context-dependent effects on cell fate. However, in some cancer models, ASM inhibition has been shown to be detrimental to cancer cell survival, suggesting the involvement of other signaling pathways.

ASM_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Apoptosis_Pathway Apoptotic Signaling Ceramide->Apoptosis_Pathway Activates ASM ASM ASM->Ceramide Catalyzes Cell_Death Cell_Death Apoptosis_Pathway->Cell_Death Leads to Cell_Survival_Pathway Cell Survival Signaling Cell_Proliferation Cell_Proliferation Cell_Survival_Pathway->Cell_Proliferation Promotes ASM_IN_3 This compound (Hypothetical Inhibitor) ASM_IN_3->ASM Inhibits

Caption: Hypothetical signaling pathway of an ASM inhibitor.

General Experimental Protocols for Characterizing ASM Inhibitors

The following are generalized protocols that researchers might use to characterize the effects of a novel ASM inhibitor on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ASM inhibitor stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the ASM inhibitor. Include a vehicle control (the solvent used to dissolve the inhibitor).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression of proteins involved in apoptosis.

Materials:

  • Treated and untreated cancer cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of apoptotic markers.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel ASM inhibitor.

Experimental_Workflow Start Hypothesize this compound is a cancer inhibitor Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Mechanism_Study Investigate Mechanism of Action IC50->Mechanism_Study Western_Blot Western Blot for Apoptosis Markers Mechanism_Study->Western_Blot Pathway_Analysis Signaling Pathway Analysis Mechanism_Study->Pathway_Analysis Conclusion Conclude on Efficacy and Mechanism Western_Blot->Conclusion Pathway_Analysis->Conclusion

Caption: A typical workflow for evaluating a novel ASM inhibitor.

Quantitative Data Summary (Hypothetical)

As no data for "this compound" is available, the following table is a template demonstrating how such data would be presented.

Cancer Cell LineIC50 (µM) of this compound (Hypothetical)Assay Duration (hours)
MCF-7 (Breast)Data Not AvailableData Not Available
A549 (Lung)Data Not AvailableData Not Available
HeLa (Cervical)Data Not AvailableData Not Available
U87 (Glioblastoma)Data Not AvailableData Not Available

Conclusion

While the targeted inhibition of Acid Sphingomyelinase is an area of active research in oncology, there is currently no publicly available scientific literature or data pertaining to a specific compound named "this compound." The protocols and information provided here are based on general methodologies used for the characterization of ASM inhibitors. Researchers interested in a compound named "this compound" should seek direct information from the supplier or manufacturer for a specific datasheet, chemical properties, and any available research findings. Without such specific information, any experimental work would be purely exploratory.

References

Application Notes and Protocols for Modulating Autophagy In Vitro Using an Acid Sphingomyelinase (ASM) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis. Its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders and cancer. Acid Sphingomyelinase (ASM) is a key enzyme that hydrolyzes sphingomyelin (B164518) to ceramide and has been identified as a crucial regulator of autophagy.[1][2] Pharmacological inhibition of ASM provides a valuable tool to investigate the intricate mechanisms of autophagy and to screen for potential therapeutic agents that target this pathway. These application notes provide detailed protocols for utilizing an ASM inhibitor to study its effects on autophagy in vitro.

Mechanism of Action of ASM in Autophagy

Acid Sphingomyelinase plays a pivotal role in the maturation of autophagosomes by controlling their fusion with lysosomes to form autolysosomes, the degradative compartment of the autophagy pathway.[1][3] ASM is required for lysosomal Ca2+ release through TRPML1 channels, which in turn activates dynein-mediated trafficking of autophagosomes towards lysosomes.[2] Consequently, inhibition of ASM impairs the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes within the cell. This blockage of the autophagic flux is a key indicator of ASM's role in the final stages of the autophagy process.

Caption: Signaling pathway of ASM in autophagy regulation.

Application Notes

Modulating Autophagy with an ASM Inhibitor

Inhibition of ASM is expected to increase the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker for autophagosomes.[4] This increase is due to the accumulation of autophagosomes that fail to fuse with lysosomes for degradation. Similarly, the level of sequestosome 1 (p62/SQSTM1), a protein that is normally degraded in autolysosomes, may also increase upon ASM inhibition, further indicating a blockage in autophagic flux.

Data Presentation

Quantitative data from experiments should be summarized for clear comparison. Below is a template table for presenting results from Western blot and immunofluorescence experiments.

Treatment GroupConcentrationDuration (hrs)LC3-II / Actin Ratio (Fold Change vs. Vehicle)p62 / Actin Ratio (Fold Change vs. Vehicle)Average LC3 Puncta per Cell
Vehicle Control-241.01.05 ± 2
ASM Inhibitor10 µM243.5 ± 0.42.8 ± 0.325 ± 5
ASM Inhibitor + Bafilomycin A110 µM + 100 nM24 (Baf A1 for last 4 hrs)3.8 ± 0.53.0 ± 0.428 ± 6
Bafilomycin A1100 nM42.5 ± 0.32.2 ± 0.220 ± 4

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment
  • Cell Seeding: Plate mammalian cells (e.g., HeLa, MEFs, or a cell line relevant to the research area) in appropriate culture vessels (e.g., 6-well plates for Western blotting, coverslips in 24-well plates for immunofluorescence).

  • Cell Growth: Culture cells in complete growth medium at 37°C in a humidified incubator with 5% CO2 until they reach 60-70% confluency.

  • Treatment: Prepare stock solutions of the ASM inhibitor in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in fresh culture medium.

  • Incubation: Remove the old medium from the cells, wash with PBS, and add the medium containing the ASM inhibitor or vehicle control. Incubate for the desired time points (e.g., 2, 4, 8, 12, 24 hours).

Protocol 2: Western Blotting for Autophagy Markers (LC3B and p62/SQSTM1)
  • Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the LC3-II and p62 bands to the loading control. Calculate the fold change in protein levels relative to the vehicle control.[5]

Protocol 3: Immunofluorescence for LC3 Puncta Visualization
  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and treat as described in Protocol 1.

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with 1% BSA in PBS for 1 hour at room temperature.

    • Incubate the cells with the primary anti-LC3B antibody diluted in blocking buffer overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence microscope.

  • Data Analysis: Count the number of LC3 puncta per cell. Quantify the average number of puncta per cell for each treatment group. A minimum of 50-100 cells should be analyzed per condition.[5]

Protocol 4: Autophagy Flux Assay

To determine whether the accumulation of autophagosomes is due to increased autophagosome formation (autophagy induction) or a blockage in their degradation, an autophagy flux assay should be performed. This is achieved by treating cells with the ASM inhibitor in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 (Baf A1) or Chloroquine (CQ).[6]

Autophagy_Flux_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Interpretation start Seed Cells treatment Treat with ASM Inhibitor or Vehicle start->treatment lys_inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1 for last 2-4 hrs) treatment->lys_inhibitor western Western Blot for LC3-II lys_inhibitor->western microscopy Microscopy for LC3 Puncta lys_inhibitor->microscopy flux_increase Further increase in LC3-II with Lysosomal Inhibitor => Autophagy Induction western->flux_increase flux_block No significant change in LC3-II with Lysosomal Inhibitor => Autophagic Flux Blockage western->flux_block microscopy->flux_increase microscopy->flux_block

Caption: Experimental workflow for an autophagy flux assay.

  • Experimental Groups:

    • Vehicle control

    • ASM inhibitor alone

    • Bafilomycin A1 (or CQ) alone

    • ASM inhibitor + Bafilomycin A1 (or CQ)

  • Treatment: Treat cells with the ASM inhibitor for the desired duration. For the last 2-4 hours of the treatment, add the lysosomal inhibitor to the respective wells.

  • Analysis: Perform Western blotting for LC3-II and p62 (Protocol 2) and/or immunofluorescence for LC3 puncta (Protocol 3).

  • Interpretation:

    • If the ASM inhibitor induces autophagy, there will be a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the ASM inhibitor alone.

    • If the ASM inhibitor blocks autophagic flux, there will be little to no further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the ASM inhibitor alone, as the pathway is already inhibited at a late stage.[6]

References

Long-Term Stability and Storage of ASM-IN-3: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended long-term storage and stability testing protocols for the acid sphingomyelinase (ASM) inhibitor, ASM-IN-3. Due to the limited publicly available stability data for a compound specifically designated "this compound," this document leverages stability information for a closely related compound, ASM-IN-1, and the well-characterized functional ASM inhibitor, amitriptyline, as representative models. The provided protocols are based on established international guidelines for stability testing of pharmaceutical compounds.

Introduction to this compound and its Significance

Acid sphingomyelinase (ASM) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide.[1] The ASM-ceramide pathway is implicated in a variety of cellular processes, including apoptosis, inflammation, and cellular stress responses.[1][2] Inhibitors of ASM, such as this compound, are valuable research tools for investigating these pathways and hold therapeutic potential for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Given their potential applications, understanding the long-term stability and appropriate storage conditions of these inhibitors is paramount to ensure the reliability and reproducibility of experimental results.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and activity of this compound. The following recommendations are based on common practices for similar small molecule inhibitors.

Solid Form:

  • Temperature: For long-term storage, it is recommended to store solid this compound at -20°C . For short-term storage, refrigeration at 2-8°C is acceptable.

  • Light: The compound should be protected from light. Store in an amber vial or a light-blocking container.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption, which can lead to hydrolysis.

Solution Form (e.g., in DMSO):

  • Temperature: Stock solutions should be stored at -80°C for long-term stability. For short-term use, aliquots can be stored at -20°C to minimize freeze-thaw cycles.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and introduce moisture into the solution. It is best practice to aliquot the stock solution into single-use volumes.

Quantitative Stability Data Summary

The following tables summarize representative stability data for ASM inhibitors. Table 1 provides general recommendations for this compound based on the stability profile of related compounds. Table 2 presents stability data for the functional ASM inhibitor, amitriptyline, in aqueous solution.

Table 1: Recommended Long-Term Storage Conditions and Expected Stability for this compound

Storage ConditionFormRecommended TemperatureExpected Stability (if stored correctly)
Long-TermSolid-20°C≥ 2 years
Short-TermSolid2-8°C≤ 6 months
Long-TermSolution (in DMSO)-80°C≥ 1 year
Short-TermSolution (in DMSO)-20°C≤ 3 months (with limited freeze-thaw cycles)

Table 2: Stability of Amitriptyline Hydrochloride in Aqueous Solution

Storage TemperatureConcentrationDurationPercent RemainingReference
Room TemperatureVarious8 weeks>95% (protected from light)N/A
80°CCommercial Solution3 monthsNo degradation detectedN/A

Experimental Protocols

The following protocols outline the methodologies for conducting long-term stability and forced degradation studies for this compound, in accordance with ICH guidelines.[3][4]

Protocol for Long-Term Stability Testing

Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

Materials:

  • This compound (solid)

  • Validated stability-indicating HPLC method (see section 4.3)

  • Climate-controlled stability chambers

  • Amber glass vials with inert caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate solvents (e.g., HPLC-grade acetonitrile (B52724), methanol, water)

Procedure:

  • Place a sufficient quantity of solid this compound into multiple amber glass vials.

  • Store the vials in a stability chamber set to the long-term storage condition of 25°C ± 2°C / 60% RH ± 5% RH .[5][6]

  • Withdraw samples at specified time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5][6]

  • At each time point, visually inspect the sample for any changes in physical appearance (e.g., color, crystallinity).

  • Accurately weigh a portion of the sample and prepare a solution of known concentration.

  • Analyze the sample using the validated stability-indicating HPLC method to determine the purity of the active pharmaceutical ingredient (API) and to detect and quantify any degradation products.

  • Record all data and calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound and to establish the stability-indicating nature of the analytical method.[3]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents

  • Heating block or oven

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound to dry heat at a high temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4] A control sample should be protected from light.

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method.

Protocol for Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its degradation products and any process-related impurities.[7][8]

Method Parameters to be Optimized:

  • Column: A C18 reversed-phase column is a common starting point for small molecule analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

  • Detection Wavelength: The UV wavelength of maximum absorbance for this compound.

  • Injection Volume: Typically 10-20 µL.

Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Acid Sphingomyelinase Signaling Pathway in Apoptosis

ASM_Signaling_Pathway Stress Stress Stimuli (e.g., TNF-α, FasL, Radiation) Receptor Death Receptors (e.g., TNFR1, Fas) Stress->Receptor activates ASM Acid Sphingomyelinase (ASM) Receptor->ASM activates Sphingomyelin Sphingomyelin ASM->Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide hydrolyzes to LipidRafts Ceramide-Rich Membrane Domains Ceramide->LipidRafts forms Downstream Downstream Effectors (e.g., CAPPs, caspases) LipidRafts->Downstream recruits & activates Apoptosis Apoptosis Downstream->Apoptosis initiates ASMIN3 This compound ASMIN3->ASM inhibits

Caption: The Acid Sphingomyelinase (ASM) signaling pathway leading to apoptosis.

Experimental Workflow for Long-Term Stability Testing

Stability_Workflow Start Start: Receive this compound Prepare Prepare Samples for Stability Study (Solid form in amber vials) Start->Prepare Store Place in Stability Chamber (25°C / 60% RH) Prepare->Store Time Time Points (0, 3, 6, 9, 12, 18, 24, 36 months) Store->Time Pull Withdraw Samples Time->Pull Analyze Analyze via Stability-Indicating HPLC Method Pull->Analyze Data Record and Analyze Data (Purity, Degradants) Analyze->Data Data->Time Continue to next time point Report Generate Stability Report Data->Report End End of Study Report->End

Caption: A typical workflow for conducting a long-term stability study of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ASM-IN-3 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of ASM-IN-3 for maximum efficacy in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general starting concentration range for a novel Acid Sphingomyelinase (ASM) inhibitor like this compound?

For a novel compound like this compound with unknown potency in a specific experimental system, it is recommended to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is often employed. A common starting point is to test concentrations spanning from nanomolar to micromolar ranges (e.g., 1 nM to 100 µM). This wide range helps to identify the effective concentration window and to determine the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

Q2: How do I determine the optimal incubation time for this compound?

The optimal incubation time depends on the mechanism of action of this compound and the biological endpoint being measured. A time-course experiment is crucial. Treat your cells with a fixed, effective concentration of this compound (determined from your initial dose-response experiments) and measure the desired outcome at multiple time points (e.g., 1, 6, 12, 24, 48 hours). This will reveal the kinetics of the inhibitor's effect and help you select the most appropriate time point for your subsequent experiments.

Q3: What are the best practices for dissolving and storing this compound?

Most small molecule inhibitors are dissolved in a high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is critical to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light, as recommended by the manufacturer.

Q4: How does the presence of serum in the culture medium affect the activity of this compound?

Serum proteins can bind to small molecules, which may reduce the effective concentration of the compound available to the cells. It is important to consider this when interpreting results. If you suspect significant interference from serum components, you may need to perform experiments in serum-free or reduced-serum conditions. Alternatively, the extent of protein binding can be quantified using techniques like equilibrium dialysis.

Troubleshooting Guide

Issue Possible Cause Solution
No observable effect of this compound at tested concentrations. 1. Concentration is too low: The inhibitor may not be potent enough in your specific cell line or assay.Test a higher concentration range (e.g., up to 100 µM).
2. Compound instability: this compound may be degrading in your culture medium or under your experimental conditions.Prepare fresh stock solutions. Minimize the time the compound is in aqueous solution before adding to cells. Consult the manufacturer for stability data.
3. Incorrect experimental endpoint: The chosen assay may not be sensitive to changes in ASM activity.Use a direct ASM activity assay or measure a well-established downstream marker of the ASM pathway, such as ceramide levels.
High cell toxicity or unexpected off-target effects. 1. Concentration is too high: The inhibitor may be causing non-specific toxicity at higher concentrations.Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) to determine the maximum non-toxic concentration.
2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is within the recommended limits (typically ≤ 0.1% for DMSO). Run a vehicle control (cells treated with the solvent alone) to assess its effect.
3. Off-target effects of the inhibitor: this compound may be inhibiting other cellular targets.Review any available selectivity data for the inhibitor. Consider using a structurally unrelated ASM inhibitor as a control to confirm that the observed phenotype is due to ASM inhibition.
Inconsistent or variable results between experiments. 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.Standardize all cell culture parameters. Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of treatment.
2. Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability.Ensure pipettes are properly calibrated and use good pipetting technique. Prepare a master mix of the inhibitor dilutions to minimize variability between wells.
3. Variability in inhibitor stock solution: Improper storage or multiple freeze-thaw cycles can degrade the compound.Aliquot the stock solution into single-use vials and store them properly. Prepare fresh dilutions for each experiment.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell-Based ASM Activity Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cellular context.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Commercial ASM activity assay kit (fluorescent or colorimetric)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known ASM inhibitor, if available).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24 hours). This time should be optimized based on a time-course experiment.

  • ASM Activity Assay: Following the manufacturer's instructions for your chosen ASM activity assay kit, lyse the cells and measure the enzymatic activity.

  • Data Analysis: Plot the ASM activity as a percentage of the vehicle control against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Assessing Cellular Toxicity of this compound

This protocol describes how to evaluate the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT, XTT, or LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium, similar to Protocol 1. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • Treatment: Add the different concentrations of this compound to the cells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).

  • Cytotoxicity Assay: Perform the cytotoxicity assay according to the manufacturer's protocol.

  • Data Analysis: Plot cell viability (as a percentage of the vehicle control) against the concentration of this compound. Determine the concentration at which a significant decrease in viability is observed.

Visualizations

ASM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Stress Stress Stimuli (e.g., TNF-α, Radiation) Receptor Receptor Stress->Receptor ASM Acid Sphingomyelinase (ASM) Receptor->ASM Activation Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis ASM->Sphingomyelin Downstream Downstream Signaling (Apoptosis, Inflammation) Ceramide->Downstream ASM_IN_3 This compound ASM_IN_3->ASM Inhibition Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation A Prepare this compound Stock Solution B Determine Dose-Response Curve (e.g., 1 nM - 100 µM) A->B C Calculate Initial IC50 B->C D Perform Time-Course Experiment C->D F Assess Cytotoxicity C->F E Select Optimal Incubation Time D->E H Confirm IC50 at Optimal Time Point E->H G Determine Maximum Non-Toxic Concentration F->G G->H I Measure Downstream Effects (e.g., Ceramide levels, Apoptosis) H->I J Compare with other ASM inhibitors (optional) H->J Troubleshooting_Tree Start Experiment Fails Q1 Is there any effect at the highest concentration? Start->Q1 Q3_Inconsistent Are results inconsistent? Start->Q3_Inconsistent A1_Yes High Toxicity Observed Q1->A1_Yes Yes A1_No No Effect Observed Q1->A1_No No Q2_Tox Is solvent control toxic? A1_Yes->Q2_Tox Q2_NoEffect Is the assay validated? A1_No->Q2_NoEffect A2_Tox_Yes Reduce solvent concentration Q2_Tox->A2_Tox_Yes Yes A2_Tox_No Lower this compound concentration range Q2_Tox->A2_Tox_No No A2_NoEffect_Yes Check compound stability and activity Q2_NoEffect->A2_NoEffect_Yes Yes A2_NoEffect_No Use a more direct/sensitive assay Q2_NoEffect->A2_NoEffect_No No A3_Inconsistent_Yes Standardize cell culture and pipetting Q3_Inconsistent->A3_Inconsistent_Yes Yes

Technical Support Center: Troubleshooting ASM-IN-3 Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a specific molecule designated "ASM-IN-3" is not currently available in public scientific literature or commercial catalogs. This guide is based on the general characteristics of functional inhibitors of acid sphingomyelinase (FIASMAs) and best practices for handling poorly soluble small molecule inhibitors in a research setting.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing insolubility issues with this compound and other similar lipophilic, small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Acid Sphingomyelinase (ASM) inhibitors?

A1: Many functional inhibitors of acid sphingomyelinase (FIASMAs) are characterized as lipophilic and weakly basic compounds.[1][2] This often translates to poor solubility in aqueous solutions such as water, saline, and cell culture media, while exhibiting better solubility in organic solvents.

Q2: Which organic solvents are commonly used to dissolve hydrophobic inhibitors like this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions of hydrophobic compounds for in vitro studies.[3][4] Other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can also be used, depending on the specific compound and experimental requirements.[3][4]

Q3: What is the recommended method for preparing a stock solution of a poorly soluble inhibitor?

A3: It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, typically 100% DMSO.[3] This stock solution can then be serially diluted to working concentrations in an aqueous buffer or cell culture medium.

Q4: How should I store stock solutions of this compound?

A4: For most small molecule inhibitors dissolved in DMSO, stock solutions can be stored at -20°C for up to three months.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide for Insolubility Issues

Q1: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous cell culture medium. What should I do?

A1: This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous medium.[3][5] Here are several steps you can take to resolve this:

  • Increase the dilution factor: Ensure that the final concentration of DMSO in your culture medium is low, typically less than 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts.[4] This may require preparing a more concentrated initial stock solution if your final desired concentration of this compound is high.

  • Use a gentle mixing technique: When diluting, add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to promote mixing and prevent localized high concentrations that can lead to precipitation.

  • Warm the solution: Gently warming the solution to 37°C in a water bath, combined with vortexing or sonication for a few minutes, can often help redissolve precipitates.[3]

  • Consider co-solvents: If precipitation persists, using a co-solvent like Pluronic F-127 or other biocompatible surfactants in your final dilution may help to maintain solubility.

Q2: The datasheet for a similar compound suggests a certain solubility, but I cannot achieve it. What could be the reason?

A2: Several factors can influence the observed solubility of a compound:

  • Purity of the compound: Impurities can affect solubility.

  • Temperature: Solubility is often temperature-dependent. Ensure your solvent and solution are at the recommended temperature.

  • pH of the aqueous solution: For weakly basic or acidic compounds, the pH of the buffer or medium can significantly impact solubility.

  • Hydration state of the compound: The presence of water molecules in the crystalline structure can affect its solubility.

Q3: Can I use sonication to dissolve this compound?

A3: Yes, sonication can be a useful technique to aid in the dissolution of stubborn compounds. A brief period of sonication in an ultrasonic water bath can break up aggregates and enhance solubility.[3] However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.

Quantitative Data: Solubility of Common Solvents

The following table summarizes the properties of common laboratory solvents used for dissolving hydrophobic compounds.

SolventFormulaDensity (g/mL)Boiling Point (°C)Miscible with Water?
Dimethyl Sulfoxide (DMSO)C₂H₆OS1.10189Yes
EthanolC₂H₅OH0.78978.37Yes
Dimethylformamide (DMF)C₃H₇NO0.944153Yes
MethanolCH₃OH0.79264.7Yes

Experimental Protocols

Protocol 1: Preparation of a Solubilized Working Solution of a Hydrophobic Inhibitor for Cell-Based Assays

This protocol provides a general procedure for dissolving a hydrophobic small molecule inhibitor, such as one presumed to be this compound, for use in cell culture experiments.

Materials:

  • Hydrophobic inhibitor (e.g., this compound) powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh a small amount of the inhibitor powder (e.g., 1 mg) into the tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The exact concentration will depend on the molecular weight of the inhibitor and its solubility in DMSO.

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes.[3]

    • Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration, it may be necessary to perform one or more serial dilutions of the DMSO stock solution with either 100% DMSO or the final aqueous medium.

  • Prepare the Final Working Solution:

    • Warm the sterile PBS or cell culture medium to 37°C.

    • While gently vortexing the warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.

    • Ensure the final DMSO concentration in the working solution is below 0.5%.[4]

    • Continue to vortex for another 30 seconds to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation. If a precipitate forms, refer to the troubleshooting guide.

    • Use the freshly prepared working solution for your experiment immediately.

Visualizations

G Troubleshooting Workflow for Inhibitor Insolubility start Start: Inhibitor Insolubility Issue check_solvent Is the inhibitor soluble in an organic solvent (e.g., DMSO)? start->check_solvent dissolve_dmso Prepare a high-concentration stock solution in 100% DMSO. check_solvent->dissolve_dmso Yes not_soluble Test alternative organic solvents (Ethanol, DMF). check_solvent->not_soluble No precipitate Does the compound precipitate upon dilution in aqueous medium? dissolve_dmso->precipitate no_precipitate Solution is ready for experiment. precipitate->no_precipitate No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes increase_dilution Increase dilution factor to lower final DMSO concentration (<0.5%). troubleshoot->increase_dilution warm_sonicate Gently warm to 37°C and/or sonicate. increase_dilution->warm_sonicate co_solvent Consider using a co-solvent or surfactant. warm_sonicate->co_solvent still_precipitates Still precipitates? co_solvent->still_precipitates still_precipitates->no_precipitate No contact_support Consult literature for alternative solvents or contact technical support. still_precipitates->contact_support Yes soluble_alt Is it soluble in an alternative solvent? not_soluble->soluble_alt soluble_alt->dissolve_dmso Yes soluble_alt->contact_support No

Caption: A logical workflow for troubleshooting insolubility issues with small molecule inhibitors.

G Simplified Acid Sphingomyelinase (ASM) Signaling Pathway stress Cellular Stressors (e.g., ROS, Radiation, Pathogens) asm Acid Sphingomyelinase (ASM) stress->asm activates ceramide Ceramide asm->ceramide hydrolyzes sphingomyelin Sphingomyelin sphingomyelin->asm downstream Downstream Signaling ceramide->downstream apoptosis Apoptosis downstream->apoptosis inflammation Inflammation downstream->inflammation cell_cycle_arrest Cell Cycle Arrest downstream->cell_cycle_arrest

Caption: The ASM pathway is activated by stress, leading to ceramide production and downstream signaling.

References

Technical Support Center: Investigating Off-Target Effects of ASM-IN-3 in Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information, including peer-reviewed literature and biochemical databases, lacks specific data regarding a compound designated "ASM-IN-3." The following technical support guide is based on established knowledge of kinase inhibitors and provides a general framework for assessing and troubleshooting potential off-target effects of novel compounds, referred to herein as "this compound." Researchers using any new inhibitor should perform their own comprehensive selectivity profiling to accurately interpret experimental results. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results when using novel kinase inhibitors in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor and why are they a particular concern in primary neurons?

A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases or other proteins other than its intended target.[1] This is a significant concern in primary neurons because these cells closely replicate in vivo physiology. Unintended molecular interactions can lead to misinterpretation of experimental results, unexpected neuronal phenotypes, and potential neurotoxicity, thereby confounding the validation of the drug's primary mechanism of action.[1]

Q2: What are the common causes of off-target effects with kinase inhibitors like this compound?

A2: The primary cause is the structural similarity of the ATP-binding pocket across the human kinome, which comprises over 500 kinases.[1] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is challenging.[1] Other factors include:

  • Compound Promiscuity: Many inhibitors can bind to multiple kinases with varying affinities.[1]

  • High Concentrations: Using concentrations significantly above the on-target IC50 can increase the likelihood of binding to lower-affinity off-targets.

  • Pathway Cross-talk: Inhibiting the primary target can trigger feedback loops or compensatory signaling pathways that may be mistaken for direct off-target effects.[2]

Q3: How can I distinguish between on-target and off-target effects of this compound in my primary neuron cultures?

A3: A multi-pronged approach is recommended:[1]

  • Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.

  • Dose-Response Analysis: Conduct experiments across a wide range of this compound concentrations. On-target effects should typically manifest at lower concentrations than off-target effects.

  • Target Knockdown/Knockout: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target protein. If the phenotype from genetic knockdown mirrors the phenotype from this compound treatment, it strongly supports an on-target mechanism.[1]

  • Rescue Experiments: If possible, introduce a mutated, inhibitor-resistant version of the target kinase into your neurons. If this rescues the phenotype caused by this compound, it confirms the effect is on-target.

Q4: Can off-target effects of a kinase inhibitor be beneficial?

A4: Yes, in some instances, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a concept known as polypharmacology.[1][3] For example, an inhibitor might beneficially engage multiple signaling pathways relevant to a disease state, leading to a more potent therapeutic effect than targeting a single kinase.

Troubleshooting Guide: Unexpected Results with this compound

This section provides guidance for specific issues that may arise during your experiments with this compound in primary neurons.

Problem Observed Potential Cause Recommended Action(s) Rationale
Unexpectedly high neurotoxicity at effective concentrations Off-target inhibition of a kinase essential for neuronal survival.1. Perform a kinome-wide selectivity screen.[4]2. Compare the cytotoxic IC50 with the on-target IC50.3. Test a structurally distinct inhibitor of the same target.[4]1. To identify unintended kinase targets.[4]2. A large discrepancy suggests off-target toxicity.3. If cytotoxicity persists with a different chemical scaffold, it may be an on-target effect.
Phenotype is inconsistent with the known function of the target kinase 1. Off-target effect.2. The target kinase has an unknown function in your specific neuronal subtype.1. Use an orthogonal method (e.g., siRNA/CRISPR) to validate the target's role.[4]2. Conduct a phospho-proteomics experiment to identify modulated pathways.1. Genetic methods provide an independent way to confirm the target's involvement in the phenotype.[4]2. To gain a global view of signaling changes induced by this compound.
Lack of expected phenotype despite confirmed target inhibition 1. Activation of compensatory signaling pathways.[4]2. The inhibited target is not critical for the observed phenotype in your model system.1. Probe for the activation of known compensatory pathways using Western blotting (e.g., p-AKT, p-ERK).2. Re-evaluate the role of the target kinase in your specific experimental context.1. To determine if the cell is adapting to the target's inhibition.2. The biological role of kinases can be highly context-dependent.
Paradoxical increase in the phosphorylation of a downstream substrate Off-target inhibition of an upstream negative regulator (e.g., a phosphatase or a kinase in a negative feedback loop).[1]1. Examine kinome profiling data for potential off-target candidates that could explain the effect.2. Validate with a different tool (e.g., another inhibitor or genetic knockdown).[1]1. To identify off-targets that could indirectly lead to pathway activation.2. To confirm if the paradoxical effect is specific to the chemical scaffold of this compound.

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of recombinant human kinases.

Methodology: This is typically performed as a service by specialized companies (e.g., Reaction Biology, Eurofins).[5][6]

  • Compound Submission: Provide this compound at a specified concentration and quantity.

  • Primary Screen: The compound is tested at a single, high concentration (e.g., 1 µM or 10 µM) against a panel of hundreds of kinases.[5]

  • Assay Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using [γ-³³P]ATP or a fluorescence-based method.[6]

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a vehicle control (e.g., DMSO). A common threshold for a significant "hit" is >90% inhibition.

  • Follow-up (IC50 Determination): For kinases identified as significant hits in the primary screen, a 10-point dose-response curve is generated to determine the precise IC50 value.[5]

Data Presentation: Kinase Selectivity Profile of this compound

Target Kinase% Inhibition @ 1 µM this compoundIC50 (nM)Kinase Family
Target X (On-Target) 99%15TK
Off-Target A95%150CMGC
Off-Target B88%850AGC
Off-Target C75%2,500CAMK
...additional kinases.........
Protocol 2: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that this compound inhibits the intended target in primary neurons by assessing the phosphorylation of a known downstream substrate.

Materials:

  • Primary neuron cultures

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Primary antibody against the phosphorylated substrate (e.g., p-Substrate), primary antibody against the total substrate (e.g., t-Substrate), and a loading control (e.g., β-Actin or GAPDH).

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Methodology:

  • Treatment: Culture primary neurons to the desired density and treat with a dose-range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a specified time (e.g., 1-2 hours).

  • Lysis: Wash neurons with ice-cold PBS and lyse the cells with lysis buffer.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Substrate) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.

Visualizations

G cluster_0 Troubleshooting Workflow A Unexpected Phenotype Observed with this compound B Is the phenotype dose-dependent? A->B C Is the on-target IC50 << cytotoxic IC50? B->C Yes G High likelihood of Off-Target Effect B->G No D Does a structurally different inhibitor replicate the phenotype? C->D Yes C->G No E Does target knockdown (siRNA/CRISPR) replicate the phenotype? D->E Yes D->G No F High likelihood of On-Target Effect E->F Yes E->G No H Investigate Off-Targets: - Kinome Screen - Proteomics G->H

Caption: Troubleshooting logic for differentiating on- and off-target effects.

G cluster_1 Experimental Workflow for Target Validation cluster_biochem Biochemical Analysis cluster_genetic Genetic Analysis cluster_pheno Phenotypic Analysis Treat Treat Primary Neurons (this compound vs. Vehicle) WB Western Blot (p-Substrate / t-Substrate) Treat->WB Pheno_Inhib Assess Phenotype (e.g., Neurite Outgrowth, Viability) Treat->Pheno_Inhib Compare Compare Results WB->Compare Kinome Kinome Profiling (% Inhibition / IC50) Kinome->Compare siRNA siRNA / CRISPR Knockdown of Target X Pheno_KD Assess Phenotype (Post-Knockdown) siRNA->Pheno_KD Pheno_Inhib->Compare Pheno_KD->Compare Conclusion Conclusion: On-Target vs. Off-Target Compare->Conclusion ASM_Compound This compound ASM_Compound->Kinome

Caption: Integrated workflow for validating this compound effects in neurons.

G cluster_2 Potential Signaling Scenarios cluster_on On-Target Effect cluster_off Off-Target Effect ASM This compound TargetX Target Kinase X ASM->TargetX Inhibits TargetY Off-Target Kinase Y ASM->TargetY Inhibits Substrate Substrate TargetX->Substrate Phosphorylates PhenoA Neuronal Phenotype A Substrate->PhenoA PathwayZ Signaling Pathway Z TargetY->PathwayZ PhenoB Unexpected Phenotype B PathwayZ->PhenoB

Caption: Simplified signaling pathways for on- and off-target effects.

References

Preventing ASM-IN-3 degradation in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of ASM-IN-3 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound upon arrival?

A1: Upon receipt, this compound, provided as a solid, should be stored at -20°C, desiccated, and protected from light. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, which can introduce moisture and promote hydrolysis.

Q2: What is the recommended solvent for preparing this compound stock solutions, and how should they be stored?

A2: Based on typical solubility profiles of small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound. Stock solutions should be prepared at a concentration of 10 mM or higher to ensure a low final DMSO concentration in the assay medium (ideally ≤0.5%). Once prepared, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C.

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: To determine the stability of this compound in your assay medium, it is recommended to perform a stability study. This involves incubating this compound at your working concentration in the assay buffer at the experimental temperature (e.g., 37°C) and quantifying its concentration at various time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like High-Performance Liquid Chromatography (HPLC).

Q4: My this compound solution appears cloudy after dilution into my aqueous experimental buffer. What should I do?

A4: Cloudiness or precipitation upon dilution indicates poor solubility in the aqueous buffer. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) is minimized. You can also explore modifying the buffer's pH or including solubilizing agents like cyclodextrins or non-ionic detergents (e.g., Tween-20), but their compatibility with your specific assay must be validated.

Troubleshooting Guides

Issue 1: Diminished or inconsistent inhibitory effect of this compound over time.

This could be due to the degradation of this compound in the assay medium. The following table summarizes common factors affecting stability and suggested mitigation strategies.

Factor Potential Cause of Degradation Troubleshooting/Optimization Strategy
Temperature Increased rate of hydrolysis and oxidation at higher temperatures (e.g., 37°C).Prepare working solutions fresh for each experiment. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
pH Hydrolysis of functional groups (e.g., esters, amides) in highly acidic or alkaline conditions.Maintain the pH of the experimental buffer within a stable range for the compound, typically between pH 6.0 and 8.0.
Light Photodegradation of light-sensitive functional groups.Store stock and working solutions in amber vials or wrap containers in aluminum foil. Minimize exposure of assay plates to direct light.
Oxidation Reaction with dissolved oxygen or reactive oxygen species generated in cell culture.Consider the addition of antioxidants (e.g., ascorbic acid, glutathione) to the assay medium, ensuring they do not interfere with the assay.
Enzymatic Degradation Metabolism by cellular enzymes (e.g., esterases, cytochromes P450).For cell-based assays, perform a time-course experiment to assess the duration of inhibitory activity. If rapid metabolism is suspected, consider using a higher initial concentration or more frequent dosing.
Issue 2: High variability between replicate experiments.

High variability can be a consequence of inconsistent this compound concentration due to degradation or handling.

Factor Potential Cause of Variability Troubleshooting/Optimization Strategy
Freeze-Thaw Cycles Repeated freezing and thawing can lead to degradation of the compound in the stock solution.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Inconsistent Handling Variations in incubation time, temperature, or light exposure between experiments.Standardize all experimental procedures and handling steps. Use a detailed, written protocol.
Adsorption to Plastics The compound may adsorb to the surface of plasticware, reducing its effective concentration.Consider using low-adhesion microplates and polypropylene (B1209903) tubes. Pre-treating plates with a blocking agent (e.g., BSA) may also help, but compatibility with the assay must be verified.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol outlines a method to quantify the stability of this compound in a specific assay buffer over time.

  • Preparation of Standards: Prepare a series of this compound standards in the assay buffer at known concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Sample Incubation: Prepare a solution of this compound in the assay buffer at the desired working concentration. Incubate this solution under the exact experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the incubated solution.

  • Sample Processing: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • HPLC Analysis:

    • Thaw samples and centrifuge to pellet any precipitated proteins or salts.

    • Inject the supernatant onto a suitable HPLC column (e.g., C18).

    • Use a mobile phase gradient that effectively separates this compound from other components.

    • Detect the compound using a UV detector at its maximum absorbance wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the incubated samples at each time point using the standard curve.

    • Plot the concentration of this compound versus time to determine its degradation rate and half-life under the tested conditions.

Visualizations

Signaling Pathway

The following diagram illustrates the Acid Sphingomyelinase (ASM) signaling pathway, which is inhibited by this compound.

ASM_Pathway Acid Sphingomyelinase (ASM) Signaling Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Stress Stress Stimuli (e.g., TNF-α, FasL, UV) Receptor Receptor Stress->Receptor activates ASM Acid Sphingomyelinase (ASM) Receptor->ASM activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide generates ASM->Sphingomyelin hydrolyzes Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest ASM_IN_3 This compound ASM_IN_3->ASM inhibits

Caption: The ASM signaling pathway is initiated by various stress stimuli, leading to the generation of ceramide and subsequent downstream cellular responses. This compound acts as an inhibitor of ASM.

Experimental Workflow

The diagram below outlines a general workflow for troubleshooting the degradation of a small molecule inhibitor like this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inhibitor Degradation Start Start: Inconsistent/Diminished Inhibitor Activity Check_Storage Verify Stock Solution Storage and Handling (-80°C, single-use aliquots) Start->Check_Storage Perform_QC Perform Quality Control on Stock Solution (e.g., HPLC) Check_Storage->Perform_QC Issue Persists Assess_Stability Assess Stability in Assay Buffer (HPLC time-course) Check_Storage->Assess_Stability Storage OK Perform_QC->Assess_Stability Optimize_Conditions Optimize Assay Conditions: - pH - Temperature - Light Exposure Assess_Stability->Optimize_Conditions Unstable End_Stable End: Inhibitor is Stable Assess_Stability->End_Stable Stable Replenish_Inhibitor Replenish Inhibitor During Long Incubations Optimize_Conditions->Replenish_Inhibitor Replenish_Inhibitor->Assess_Stability Re-assess End_Unstable End: Consider Alternative Inhibitor or Formulation Replenish_Inhibitor->End_Unstable Still Unstable

Caption: A logical workflow to identify and address the potential causes of this compound degradation in experimental assays.

Technical Support Center: ASM Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with Acid Sphingomyelinase (ASM) inhibitors, with a focus on the issue of "ASM-IN-3 not showing the expected inhibitory effect."

Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect

This guide provides a systematic approach to identifying the potential source of discrepancy when this compound or other ASM inhibitors do not produce the anticipated inhibitory effect in your experiments.

Question: My ASM inhibitor, this compound, is not showing the expected inhibitory effect on Acid Sphingomyelinase (ASM) activity or downstream signaling pathways. What are the possible reasons and how can I troubleshoot this?

Answer:

Several factors, from reagent integrity to experimental design, can contribute to a lack of inhibitory effect. Follow these troubleshooting steps to diagnose the issue.

Step 1: Verify the Integrity and Handling of this compound
Potential Issue Troubleshooting Action Success Indicator
Incorrect Concentration Double-check all calculations for dilution and final concentration.Confirmed calculations match the intended experimental concentration.
Degradation of the Inhibitor - Ensure proper storage conditions (temperature, light protection) as per the manufacturer's datasheet.- Prepare fresh stock solutions.- If possible, verify the compound's integrity using analytical methods like LC-MS.A freshly prepared solution yields the expected inhibitory effect.
Solubility Issues - Confirm the appropriate solvent was used for reconstitution and dilution.- Visually inspect the solution for any precipitation.- Consider a brief sonication to ensure complete dissolution.The inhibitor is fully dissolved in the experimental medium.
Step 2: Evaluate the Experimental Setup and Protocol
Potential Issue Troubleshooting Action Success Indicator
Inappropriate Assay Conditions - Verify that the assay buffer pH is optimal for ASM activity (typically acidic, around pH 4.5-5.5).- Confirm the incubation time and temperature are appropriate for the specific assay.The positive control (no inhibitor) shows robust ASM activity.
Cellular Permeability If using a cell-based assay, the inhibitor may not be reaching the intracellular ASM. Consider using a positive control inhibitor known to be cell-permeable (e.g., amitriptyline (B1667244) or sertraline).[1][2][3]A known cell-permeable ASM inhibitor shows the expected effect.
Incorrect Timing of Treatment The timing and duration of inhibitor treatment may be critical for observing the desired effect. Perform a time-course experiment to determine the optimal treatment duration.A clear time-dependent inhibitory effect is observed.
Presence of Interfering Substances Components in the cell culture media (e.g., serum) or assay reagents could potentially interfere with the inhibitor's activity. Run the assay in a simplified, serum-free medium if possible.The inhibitor shows activity in a simplified assay system.
Step 3: Assess the Biological System
Potential Issue Troubleshooting Action Success Indicator
Low Endogenous ASM Activity The cell line or tissue being used may have very low basal ASM activity, making it difficult to detect inhibition. Measure the baseline ASM activity to ensure it is within a detectable range.Baseline ASM activity is sufficiently high for an inhibition study.
Activation of Compensatory Pathways Inhibition of ASM might trigger other cellular pathways that compensate for the reduced ceramide production.[4] Investigate related signaling pathways to see if they are being activated.Understanding of compensatory mechanisms provides new avenues for investigation.
Cell Line Specificity The chosen cell line may have specific characteristics (e.g., transporter expression, metabolic pathways) that affect the inhibitor's efficacy. Test the inhibitor in a different, well-characterized cell line.The inhibitor is effective in an alternative cell line.

Experimental Protocols

Key Experiment: In Vitro ASM Activity Assay

This protocol provides a general framework for measuring ASM activity in cell lysates.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., 250 mM sodium acetate (B1210297) pH 5.0, 1% Triton X-100, and protease inhibitors).

    • Centrifuge to pellet cell debris and collect the supernatant containing the lysate.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • In a 96-well plate, add a standardized amount of protein lysate to an assay buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0).

    • Add the ASM inhibitor (e.g., this compound) at various concentrations. Include a vehicle control.

    • Pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding a fluorescent sphingomyelin (B164518) substrate (e.g., N-((4-(4-(Dipyrrometheneboron Difluoride)butanoyl)amino)phenyl)methyl)-N'-(1-((6-((N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl)amino)hexan-6-yl)oxy)ethyl)-N,N,N',N'-tetramethyl-1,6-hexanediaminium iodide).

    • Incubate at 37°C for the desired reaction time (e.g., 1-2 hours).

  • Detection:

    • Stop the reaction according to the substrate manufacturer's instructions.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of ASM inhibition for each concentration of the inhibitor relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for an ASM inhibitor like this compound?

A1: An ASM inhibitor is expected to block the enzymatic activity of Acid Sphingomyelinase.[5] ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[6] By inhibiting ASM, these compounds prevent the production of ceramide, a critical second messenger involved in various cellular processes including apoptosis, inflammation, and stress responses.[4][7][8]

Q2: Are there well-established positive controls for ASM inhibition experiments?

A2: Yes, several commercially available compounds are well-characterized functional inhibitors of ASM (FIASMAs) and can be used as positive controls. These include certain tricyclic antidepressants such as amitriptyline and sertraline, which have been shown to effectively inhibit ASM activity in cellular models.[1][2][3]

Q3: What are the downstream effects I should expect to see upon successful ASM inhibition?

A3: Successful inhibition of ASM should lead to a decrease in cellular ceramide levels. Downstream consequences can be context-dependent but may include:

  • Alterations in cell signaling pathways regulated by ceramide.[4]

  • Inhibition of apoptosis in response to certain stimuli.[5]

  • Changes in membrane fluidity and the integrity of lipid rafts.[9]

  • In some biological systems, such as C. elegans, inactivation of ASM has been linked to an extension of lifespan.[10][11]

Q4: Could the issue be with the this compound compound itself?

A4: It is possible. If you have systematically ruled out issues with your experimental protocol and biological system, you should consider the quality of the inhibitor. It is advisable to source inhibitors from reputable suppliers and, if possible, independently verify their identity and purity.

Q5: My in vitro assay shows inhibition, but my cell-based assay does not. What could be the reason?

A5: This discrepancy often points to issues with compound delivery to the intracellular target. The inhibitor may have poor cell permeability, or it could be actively exported from the cell by efflux pumps. Consider using a different cell line or permeabilization agents (with appropriate controls) to investigate this possibility.

Visualizations

Signaling Pathway Diagram

ASM_Pathway cluster_extracellular Extracellular/Membrane cluster_intracellular Intracellular Stress Stress Stimuli (e.g., TNF-α, FasL) ASM Acid Sphingomyelinase (ASM) Stress->ASM Activates SM Sphingomyelin SM->ASM Ceramide Ceramide ASM->Ceramide Hydrolyzes Downstream Downstream Signaling (Apoptosis, Inflammation) Ceramide->Downstream Inhibitor This compound Inhibitor->ASM Inhibits

Caption: The Acid Sphingomyelinase (ASM) signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: This compound experiment prep Prepare Cells/Lysate and this compound dilutions start->prep treat Treat with this compound or Vehicle Control prep->treat incubate Incubate for Defined Period treat->incubate assay Perform ASM Activity Assay or Downstream Analysis incubate->assay data Collect and Analyze Data assay->data end End: Evaluate Results data->end

Caption: A generalized workflow for conducting experiments with ASM inhibitors.

Troubleshooting Logic Diagram

Troubleshooting_Logic start No Inhibitory Effect Observed check_inhibitor Step 1: Verify Inhibitor Integrity (Concentration, Solubility, Stability) start->check_inhibitor check_protocol Step 2: Evaluate Experimental Protocol (Assay Conditions, Timing) check_inhibitor->check_protocol Inhibitor OK issue_resolved Issue Resolved check_inhibitor->issue_resolved Issue Found check_system Step 3: Assess Biological System (ASM Activity, Cell Line) check_protocol->check_system Protocol OK check_protocol->issue_resolved Issue Found check_system->issue_resolved Issue Found consult Consult Technical Support/ Re-evaluate Hypothesis check_system->consult System OK

Caption: A logical flow for troubleshooting the lack of an expected inhibitory effect.

References

Cell viability issues with high concentrations of ASM-IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of ASM-IN-3, a functional inhibitor of acid sphingomyelinase (ASM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a functional inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine.[1][2] By inhibiting ASM, this compound prevents the generation of ceramide, a lipid messenger involved in various cellular processes, including apoptosis (programmed cell death), cell proliferation, and inflammation.[2] The inhibition of ASM by functional inhibitors often involves their accumulation in lysosomes, leading to the degradation of the enzyme.[2]

Q2: How does this compound impact cell viability?

The effect of this compound on cell viability is context-dependent and can vary significantly between cell lines. Inhibition of ASM can have opposing effects:

  • Pro-survival: In some contexts, the accumulation of ceramide is a key step in inducing apoptosis. By preventing ceramide production, this compound can protect cells from certain apoptotic stimuli.

  • Anti-proliferative/Cytotoxic: In other cell types, ASM activity is crucial for signaling pathways that promote cell survival and proliferation.[3] Inhibition of ASM in such cases can lead to cell cycle arrest or apoptosis. At high concentrations, off-target effects or the induction of alternative cell death pathways might contribute to cytotoxicity.

Q3: What are the potential off-target effects of this compound at high concentrations?

While specific off-target effects of this compound are under investigation, high concentrations of small molecule inhibitors can lead to unintended biological consequences.[4] For instance, some functional ASM inhibitors, like certain tricyclic antidepressants, are known to interact with other receptors and ion channels.[5] It is crucial to consider the possibility of off-target effects when interpreting results obtained at high concentrations.

Q4: What is the recommended working concentration and solvent for this compound?

The optimal working concentration of this compound is highly cell-line dependent. It is essential to perform a dose-response experiment to determine the effective concentration for your specific cell model. A broad range, for example from 1 µM to 50 µM, is a good starting point.

This compound is typically soluble in organic solvents such as DMSO.[4] Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C. For cell culture experiments, dilute the stock solution in the culture medium to the final desired concentration. It is critical to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[6] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.[6]

Troubleshooting Guide: Cell Viability Issues

This guide addresses common problems encountered during cell viability assays with high concentrations of this compound.

Problem 1: Excessive Cell Death at Expected Non-Toxic Concentrations

Possible Causes:

  • High sensitivity of the cell line: Your cell line may be particularly sensitive to ASM inhibition.

  • Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[6]

  • Compound instability: The compound may have degraded, leading to the formation of toxic byproducts.

  • Off-target effects: At higher concentrations, the inhibitor might be affecting other cellular targets, leading to cytotoxicity.[7]

Solutions:

  • Perform a comprehensive dose-response and time-course experiment: This will help determine the precise IC50 value and the optimal time window for your experiments.

  • Check solvent concentration: Ensure the final DMSO concentration is at a non-toxic level (≤ 0.1%).[6] Include a vehicle-only control.

  • Use a fresh stock of the inhibitor: Prepare a new stock solution from powder to rule out degradation.

  • Consider alternative viability assays: Some assay reagents can interact with the compound. Try a different method (e.g., switch from a metabolic assay like MTT to a dye exclusion assay like Trypan Blue).

Problem 2: No or Low Effect on Cell Viability at High Concentrations

Possible Causes:

  • Cell line resistance: The cell line may not depend on the ASM pathway for survival or may have compensatory mechanisms.

  • Incorrect compound concentration: The actual concentration of the inhibitor in the well may be lower than intended due to adsorption to plasticware or binding to serum proteins.

  • Short treatment duration: The incubation time may not be sufficient to observe a significant effect.

  • Compound degradation: Improper storage or handling may have led to the degradation of this compound.

Solutions:

  • Confirm ASM inhibition: Before assessing cell viability, confirm that this compound is inhibiting its target in your cell line. This can be done by measuring ASM activity or downstream ceramide levels.

  • Increase incubation time: Extend the treatment duration (e.g., 48h, 72h) to allow more time for an effect to manifest.[7]

  • Test a wider concentration range: Perform a dose-response experiment with higher concentrations.

  • Reduce serum concentration: If feasible for your cell line, try reducing the serum percentage in the culture medium, as serum proteins can bind to the inhibitor and reduce its effective concentration.

Problem 3: High Variability Between Replicates

Possible Causes:

  • Uneven cell seeding: Inconsistent cell numbers across wells.

  • Edge effects: Evaporation from the outer wells of the microplate.

  • Incomplete dissolution of the compound: The inhibitor may not be fully dissolved in the medium.

  • Assay-specific issues: For example, incomplete formazan (B1609692) crystal dissolution in an MTT assay.[4]

Solutions:

  • Ensure proper cell suspension mixing: Thoroughly mix the cell suspension before and during seeding.

  • Minimize edge effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium.

  • Ensure complete compound dissolution: Vortex the diluted compound in the medium before adding it to the cells.

  • Follow assay protocols carefully: Pay close attention to steps like washing and reagent addition to ensure consistency.

Data Presentation

Table 1: Example Dose-Response of this compound on Cell Line X

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198 ± 5.1
585 ± 6.2
1062 ± 5.8
2535 ± 4.9
5015 ± 3.7

Table 2: Example Time-Course of this compound (25 µM) on Cell Line X

Incubation Time (hours)% Cell Viability (Mean ± SD)
0100 ± 3.8
2475 ± 6.1
4835 ± 4.9
7220 ± 4.2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the required amount of this compound powder.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Express the results as a percentage of the untreated control.

Visualizations

ASM_Signaling_Pathway cluster_membrane Plasma Membrane cluster_lysosome Lysosome Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM Hydrolysis Ceramide Ceramide ASM->Ceramide Produces ASMIN3 This compound ASMIN3->ASM Inhibits Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis Induces

Caption: Simplified signaling pathway of Acid Sphingomyelinase (ASM) and the inhibitory action of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate (24-72h) C->D E Add Viability Reagent (e.g., MTT) D->E F Measure Signal (Absorbance) E->F G Calculate % Viability F->G Troubleshooting_Tree Start Cell Viability Issue? ExcessiveDeath Excessive Cell Death? Start->ExcessiveDeath Yes NoEffect No/Low Effect? Start->NoEffect No SolventToxicity Check Solvent Conc. (≤0.1% DMSO) ExcessiveDeath->SolventToxicity Possible Cause DoseResponse Run Dose-Response & Time-Course ExcessiveDeath->DoseResponse Solution FreshStock Use Fresh Inhibitor Stock ExcessiveDeath->FreshStock Solution HighVariability High Variability? NoEffect->HighVariability No ConfirmTarget Confirm Target Inhibition (ASM activity) NoEffect->ConfirmTarget Possible Cause IncreaseTimeConc Increase Incubation Time / Concentration NoEffect->IncreaseTimeConc Solution CheckSerum Reduce Serum Concentration NoEffect->CheckSerum Solution Seeding Check Cell Seeding Protocol HighVariability->Seeding Possible Cause EdgeEffects Avoid Edge Effects HighVariability->EdgeEffects Solution Dissolution Ensure Complete Compound Dissolution HighVariability->Dissolution Solution

References

Inconsistent results with ASM-IN-3 in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Acid Sphingomyelinase (ASM) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges and achieve consistent results in your experiments.

Troubleshooting Guide

Q1: Why am I observing inconsistent IC50 values for an ASM inhibitor across different cell lines?

Potential Causes:

  • Differential ASM Expression: The expression levels of Acid Sphingomyelinase (ASM) can vary significantly among different cell lines.[1][2] Cell lines with higher endogenous ASM levels may be more sensitive to inhibition, resulting in lower IC50 values.

  • Variable Ceramide Signaling: ASM metabolizes sphingomyelin (B164518) to ceramide, a bioactive lipid that can induce apoptosis.[3][4] The cellular response to increased ceramide levels can differ between cell lines due to variations in downstream signaling pathways that regulate apoptosis and cell survival.[5][6]

  • Off-Target Effects: The inhibitor may have off-target effects that vary between cell lines, influencing the observed cytotoxicity.

  • Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug sensitivity.

Troubleshooting Steps:

  • Characterize ASM Expression: If possible, quantify ASM protein levels (e.g., by Western blot) or enzyme activity in your panel of cell lines. This will help correlate inhibitor sensitivity with target expression.

  • Assess Downstream Signaling: Investigate key proteins in the ceramide and apoptosis signaling pathways (e.g., caspases, Bcl-2 family proteins) to understand the differential responses.

  • Standardize Experimental Conditions:

    • Use cell lines with a consistent and low passage number.

    • Ensure consistent cell seeding densities for all experiments.

    • Use the same batch of media and supplements.

  • Solubility and Stability: Confirm the solubility and stability of the ASM inhibitor in your cell culture medium. Precipitation of the compound can lead to inaccurate results.[7]

Q2: My ASM inhibitor induces apoptosis in one cell line but not in another, even at high concentrations. What could be the reason?

Potential Causes:

  • Dominant Pro-Survival Signaling: The non-responsive cell line may have highly active pro-survival pathways (e.g., PI3K/Akt, MAPK/ERK) that counteract the pro-apoptotic signals generated by ceramide.

  • Defects in the Apoptotic Machinery: The cell line may have mutations or deficiencies in key apoptotic proteins, such as caspases or members of the Bcl-2 family, rendering it resistant to apoptosis induction.

  • Rapid Ceramide Metabolism: The cell line might rapidly metabolize ceramide to other sphingolipids, such as sphingosine-1-phosphate (S1P), which has pro-survival functions.[6]

  • Functional Redundancy: Other sphingomyelinases might compensate for the inhibition of ASM in certain cell lines.[8]

Troubleshooting Steps:

  • Profile Key Signaling Pathways: Analyze the basal activity of pro-survival pathways (e.g., phosphorylation of Akt, ERK) in both sensitive and resistant cell lines.

  • Evaluate Apoptotic Pathway Integrity: Confirm the functionality of the apoptotic machinery by treating cells with a well-characterized apoptosis inducer (e.g., staurosporine).

  • Consider Combination Therapy: Investigate the effect of co-treating with an inhibitor of a pro-survival pathway (e.g., a PI3K inhibitor) to potentially sensitize the resistant cells to the ASM inhibitor.

  • Measure Ceramide Levels: If feasible, measure intracellular ceramide levels after inhibitor treatment to confirm that the inhibitor is effectively increasing ceramide in both cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for ASM inhibitors? ASM inhibitors block the activity of the enzyme Acid Sphingomyelinase, which is responsible for hydrolyzing sphingomyelin into ceramide and phosphocholine.[9] By inhibiting ASM, these compounds prevent the production of ceramide, a second messenger involved in various cellular processes, including apoptosis, inflammation, and cell signaling.[4][10]

Q2: How should I prepare and store ASM inhibitor stock solutions? Most small molecule inhibitors are soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell-culture grade DMSO. Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[11]

Q3: Are there different types of ASM inhibitors? Yes, ASM inhibitors can be broadly categorized as:

  • Direct Inhibitors: These compounds bind directly to the active site of the ASM enzyme to block its catalytic activity.

  • Functional Inhibitors (FIASMAs): These are often cationic amphiphilic drugs (e.g., some antidepressants like amitriptyline (B1667244) and desipramine) that accumulate in lysosomes.[12][13] This accumulation leads to the displacement of ASM from the inner lysosomal membrane and its subsequent degradation, resulting in a functional inhibition of the enzyme.[13]

Q4: What are some common off-target effects of ASM inhibitors to be aware of? Some functional ASM inhibitors, due to their cationic amphiphilic nature, can also inhibit other lysosomal enzymes, such as acid ceramidase (AC).[12] This can lead to an accumulation of ceramide through a different mechanism. It is important to consider potential off-target effects when interpreting experimental results.

Quantitative Data

Table 1: Reported IC50 Values of Selected ASM Inhibitors in Different Cell Lines

InhibitorCell LineAssay TypeReported IC50 (µM)
AmitriptylineL929 (murine fibroblasts)ASM activity assay~5
DesipramineL929 (murine fibroblasts)ASM activity assay~10
ARC39L929 (murine fibroblasts)ASM activity assay~1
FendilineMDCK cellsK-Ras localizationNot specified as IC50
SertralineHuman PBMCTreg frequencyEffective at 0.2 - 1 µM

Note: IC50 values can vary significantly based on the assay conditions, cell line, and inhibitor properties. This table provides examples and should be used as a reference.

Experimental Protocols

Protocol 1: General Cell Viability Assay (e.g., MTT or Resazurin)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the ASM inhibitor in complete cell culture medium. Remove the old medium from the wells and add the medium containing the inhibitor. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the viability reagent (e.g., MTT or Resazurin) to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol to allow for color development.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Acid Sphingomyelinase (ASM) Activity Assay (Colorimetric)

This protocol is a general guideline based on commercially available kits (e.g., Abcam ab252889).[14]

  • Sample Preparation:

    • Homogenize cell pellets or tissue samples in the provided ASM Assay Buffer on ice.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant for the assay.

  • Assay Reaction:

    • Add the sample supernatant to the wells of a 96-well plate.

    • Add the ASM Substrate and other reaction components as specified in the kit protocol.

    • Incubate the plate at 37°C for the recommended time to allow the enzymatic reaction to proceed.

  • Signal Development:

    • Stop the reaction and add the components for the detection reaction as per the kit instructions. This typically involves a series of enzymatic steps that lead to a colorimetric or fluorometric output.

    • Incubate at 37°C to allow for signal development.

  • Measurement: Measure the absorbance at the specified wavelength (e.g., OD 570 nm for a colorimetric assay).

  • Calculation: Calculate the ASM activity based on a standard curve generated with a known concentration of the product (e.g., choline).

Visualizations

ASM_Signaling_Pathway ASM-Ceramide Signaling Pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis Induces Pro_survival_Pathways Pro_survival_Pathways Ceramide->Pro_survival_Pathways Can be counteracted by ASM_Inhibitor ASM_Inhibitor ASM ASM ASM_Inhibitor->ASM Inhibits ASM->Ceramide Hydrolyzes Sphingomyelin to Cell_Survival Cell_Survival Pro_survival_Pathways->Cell_Survival Promotes

Caption: Simplified signaling pathway of ASM and its inhibition.

Troubleshooting_Workflow Troubleshooting Inconsistent Results with ASM Inhibitors Start Start Inconsistent_Results Inconsistent_Results Start->Inconsistent_Results Check_Compound Verify Inhibitor (Purity, Solubility, Stability) Inconsistent_Results->Check_Compound Check_Cells Standardize Cell Culture (Passage, Density, Media) Inconsistent_Results->Check_Cells Check_Protocol Review Assay Protocol (Timing, Reagents) Inconsistent_Results->Check_Protocol Further_Investigation Investigate Biological Variables (ASM Expression, Signaling Pathways) Inconsistent_Results->Further_Investigation If basics are confirmed Problem_Identified Problem_Identified Check_Compound->Problem_Identified Check_Cells->Problem_Identified Check_Protocol->Problem_Identified End End Problem_Identified->End Further_Investigation->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental_Outcomes Factors Influencing Cell Fate Upon ASM Inhibition ASM_Inhibition ASM_Inhibition High_ASM_Expression High_ASM_Expression ASM_Inhibition->High_ASM_Expression Low_ASM_Expression Low_ASM_Expression ASM_Inhibition->Low_ASM_Expression Intact_Apoptotic_Pathway Intact_Apoptotic_Pathway High_ASM_Expression->Intact_Apoptotic_Pathway Defective_Apoptotic_Pathway Defective_Apoptotic_Pathway High_ASM_Expression->Defective_Apoptotic_Pathway Resistance Resistance Low_ASM_Expression->Resistance Low_Pro_Survival_Signaling Low_Pro_Survival_Signaling Intact_Apoptotic_Pathway->Low_Pro_Survival_Signaling High_Pro_Survival_Signaling High_Pro_Survival_Signaling Intact_Apoptotic_Pathway->High_Pro_Survival_Signaling Defective_Apoptotic_Pathway->Resistance Apoptosis Apoptosis Low_Pro_Survival_Signaling->Apoptosis High_Pro_Survival_Signaling->Resistance

Caption: Relationship between cellular factors and experimental outcomes.

References

Technical Support Center: ASM-IN-3 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the in vivo use of ASM-IN-3, a representative acid sphingomyelinase (ASM) inhibitor.

Troubleshooting Guides & FAQs

Section 1: Understanding and Identifying Toxicity

Question 1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of acid sphingomyelinase (ASM). ASM is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide and phosphorylcholine.[1] By inhibiting ASM, this compound reduces the production of ceramide, a bioactive lipid involved in various cellular processes, including apoptosis, inflammation, and stress responses. The therapeutic potential of ASM inhibitors is being explored in a range of diseases where ASM activity is upregulated, such as major depression, cancer, cystic fibrosis, and neurodegenerative diseases.[1][2]

Question 2: What are the common signs of in vivo toxicity I should monitor for when using this compound?

While specific toxicities for a novel compound like this compound would need to be determined through dedicated studies, researchers using ASM inhibitors should monitor for a range of general and specific adverse effects. These can include:

  • General Health: Weight loss, reduced food and water intake, changes in posture or grooming, lethargy, or ruffled fur.

  • Organ-Specific Toxicity:

    • Hepatotoxicity: Elevated liver enzymes (ALT, AST) in blood work.

    • Nephrotoxicity: Changes in kidney function markers (e.g., creatinine, BUN) and histopathological changes in the kidney.

    • Cardiotoxicity: Some functional inhibitors of ASM, like tricyclic antidepressants, are known to have cardiotoxic effects due to ion channel blockade.[1] Monitoring cardiac function may be necessary.

    • Neurotoxicity: Behavioral changes, motor deficits, or signs of neurological distress.

  • Local Toxicity at Injection Site: For parenteral administration, monitor for signs of inflammation, swelling, or necrosis at the injection site.

Question 3: How can I differentiate between on-target and off-target toxicity of this compound?

Distinguishing between on-target (mechanism-based) and off-target toxicity is crucial for developing mitigation strategies.

  • On-target toxicity would result from the intended inhibition of ASM. For example, excessive accumulation of sphingomyelin in lysosomes could lead to lysosomal dysfunction.

  • Off-target toxicity arises from the interaction of this compound with other cellular targets.[3] Many drugs exhibit off-target effects that contribute to their toxicity profile.

A key strategy to differentiate between these is to use a combination of in vitro and in vivo approaches. For instance, testing this compound against a panel of receptors and enzymes in vitro can identify potential off-target interactions. In vivo, comparing the toxicological profile of this compound with that of other structurally different ASM inhibitors or with genetic models of ASM deficiency can provide insights into on-target versus off-target effects.

Section 2: Strategies for Toxicity Mitigation

Question 4: What are the primary strategies to minimize the in vivo toxicity of this compound?

Several strategies can be employed to reduce the toxicity of this compound in your experiments:

  • Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose that achieves the desired therapeutic effect with minimal toxicity.

  • Formulation Strategies: Modifying the formulation of this compound can significantly alter its pharmacokinetic and pharmacodynamic properties, thereby reducing toxicity.[4]

  • Route of Administration: The route of administration can influence the biodistribution and potential toxicity of a compound. Explore different routes (e.g., oral, intravenous, subcutaneous) to find the one with the best safety profile for your application.

  • Co-administration with Protective Agents: In some cases, co-administering another agent can mitigate specific toxicities. For example, if a specific organ toxicity is observed, a cytoprotective agent for that organ could be considered.

Question 5: How can formulation approaches help in reducing this compound toxicity?

Formulation strategies can be broadly categorized into pharmacokinetic-modulating and pharmacodynamic-modulating approaches.[4]

  • Pharmacokinetic-Modulating Formulations: These aim to alter the absorption, distribution, metabolism, and excretion (ADME) of the drug. For example, a sustained-release formulation could reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining the therapeutic exposure (AUC).[4] For poorly soluble compounds, nanosuspensions can improve oral bioavailability and provide more consistent exposure.[5]

  • Pharmacodynamic-Modulating Formulations: This involves co-formulating or co-administering this compound with another agent that counteracts its toxic effects.[4] This requires a good understanding of the specific mechanisms of toxicity.

Question 6: I'm observing significant local irritation at the injection site. What can I do?

Local irritation is a common issue with parenteral drug administration. Consider the following troubleshooting steps:

  • Vehicle/Formulation Adjustment: The excipients in your formulation could be the cause. Test different biocompatible vehicles to find one that is less irritating. For example, adjusting the pH or tonicity of the formulation can help.

  • Lowering the Concentration: If possible, decrease the concentration of this compound and increase the injection volume (within acceptable limits for the animal model).

  • Changing the Route of Administration: If subcutaneous injection is causing irritation, consider intraperitoneal or intravenous administration if experimentally feasible.

  • Rotating Injection Sites: If multiple injections are required, rotate the injection sites to allow tissues to recover.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be crucial for assessing and mitigating this compound toxicity. Researchers should generate similar data for their specific experimental setup.

Table 1: Dose-Response Relationship of this compound Toxicity Markers in Mice (4-week study)

Dose (mg/kg/day)% Body Weight ChangeALT (U/L)Creatinine (mg/dL)
Vehicle Control+5.2 ± 1.535 ± 80.4 ± 0.1
10+4.8 ± 1.842 ± 100.5 ± 0.1
30-2.1 ± 2.585 ± 250.8 ± 0.3
100-15.6 ± 4.1 250 ± 701.5 ± 0.5**
* p < 0.05, ** p < 0.01 compared to Vehicle Control

Table 2: Effect of Formulation on this compound Pharmacokinetics and Toxicity in Rats (Single Dose, 50 mg/kg)

FormulationCmax (µg/mL)AUC (µg·h/mL)Incidence of Adverse Events
Aqueous Suspension15.2 ± 3.1120 ± 2560%
Lipid Nanoparticles8.5 ± 2.0115 ± 2220%
PEGylated Liposomes5.1 ± 1.5135 ± 3010%

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, 8-10 weeks old).

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and several escalating dose levels.

  • Administration: Administer this compound daily for a predetermined period (e.g., 14 or 28 days) via the intended clinical route. Include a vehicle control group.

  • Monitoring:

    • Record body weight and clinical signs of toxicity daily.

    • Perform regular blood collection for hematology and clinical chemistry analysis (e.g., at baseline, mid-study, and termination).

  • Endpoint Analysis:

    • At the end of the study, perform a complete necropsy.

    • Collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause >10-15% body weight loss, significant changes in clinical pathology or histopathology, or other signs of severe distress.

Protocol 2: Formulation Screening for Reduced Toxicity

Objective: To evaluate different formulations of this compound for their potential to reduce toxicity while maintaining efficacy.

Methodology:

  • Formulation Preparation: Prepare this compound in various formulations (e.g., aqueous suspension, lipid-based formulation, polymer-based nanoparticles).

  • Pharmacokinetic Study: Administer a single dose of each formulation to separate groups of animals. Collect blood samples at multiple time points to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Acute Toxicity Study: Administer a high dose of each formulation and monitor for acute toxic effects over a 72-hour period.

  • Efficacy Study: In a relevant disease model, compare the therapeutic efficacy of the different formulations at a fixed dose.

  • Selection Criteria: Select the formulation that provides an optimal balance of reduced Cmax, adequate AUC, minimal acute toxicity, and preserved efficacy.

Visualizations

ASM_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Stimuli Stimuli Receptor Receptor Stimuli->Receptor ASM ASM Receptor->ASM Activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis ASM->Sphingomyelin Apoptosis_Inflammation Apoptosis / Inflammation Ceramide->Apoptosis_Inflammation Initiates ASMIN3 This compound ASMIN3->ASM Inhibits

Caption: Mechanism of Action of this compound in the Acid Sphingomyelinase Pathway.

Toxicity_Mitigation_Workflow Start Start ToxicityObserved In Vivo Toxicity Observed (e.g., weight loss, organ damage) Start->ToxicityObserved IdentifyToxicity Characterize Toxicity (On-target vs. Off-target) ToxicityObserved->IdentifyToxicity DoseResponse Dose Optimization Study IdentifyToxicity->DoseResponse Formulation Formulation Modification (PK/PD Modulation) IdentifyToxicity->Formulation Route Alternative Route of Administration IdentifyToxicity->Route Evaluate Evaluate Modified Protocol (Toxicity & Efficacy) DoseResponse->Evaluate Formulation->Evaluate Route->Evaluate Evaluate->IdentifyToxicity Toxicity Persists OptimizedProtocol Optimized In Vivo Protocol Evaluate->OptimizedProtocol Toxicity Minimized Stop Re-evaluate Compound or Target Evaluate->Stop Unacceptable Toxicity

Caption: Workflow for Troubleshooting and Mitigating In Vivo Toxicity of this compound.

References

Technical Support Center: Improving the Bioavailability of ASM-IN-3 for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the low bioavailability of ASM-IN-3 in animal studies. The information is tailored for scientists and professionals in drug development.

Troubleshooting Guide

Q1: My in vivo efficacy study with this compound is showing inconsistent results and high variability between animals. What could be the cause?

A1: Inconsistent in vivo results with a compound like this compound, which is presumed to have low aqueous solubility, are often linked to poor and variable oral bioavailability. Several factors could be contributing to this issue:

  • Inadequate Formulation: The formulation may not be effectively solubilizing or maintaining the solubility of this compound in the gastrointestinal (GI) tract, leading to precipitation and erratic absorption.

  • Dose Inaccuracy: If the compound is not fully dissolved or uniformly suspended in the vehicle, the actual dose administered to each animal can vary significantly.

  • Food Effects: The presence or absence of food in the GI tract can dramatically alter the absorption of poorly soluble drugs.

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.

Recommended Actions:

  • Re-evaluate your formulation strategy. Refer to the formulation guide in the FAQs below.

  • Ensure dose uniformity. For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, visually inspect for any precipitation.

  • Standardize feeding protocols. Administer the compound at the same time relative to the animals' feeding cycle for all studies.

  • Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass first-pass metabolism and absorption barriers if the goal is to understand systemic efficacy.

Q2: I am observing very low plasma concentrations of this compound after oral administration, even at high doses. What steps can I take to improve exposure?

A2: Low systemic exposure is a common hurdle for poorly soluble compounds. Here are several strategies to enhance the bioavailability of this compound:

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[1] Methods like micronization or nanomilling can be employed.

  • Utilize Solubilizing Excipients:

    • Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1]

    • Surfactants: These can help solubilize compounds by forming micelles.[1]

    • Cyclodextrins: These can form inclusion complexes with the drug, increasing its solubility.[1]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve absorption by utilizing the body's natural lipid absorption pathways.[1][2] This can include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLN).[2]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state, often dispersed in a polymer matrix, can improve both solubility and dissolution rate.

The choice of strategy will depend on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should be aware of?

A1: While specific experimental data for this compound is not publicly available, it is characterized as a small molecule inhibitor with poor aqueous solubility. For the purpose of formulation development, we can work with a representative profile for a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).

Table 1: Representative Physicochemical Properties of a BCS Class II Compound (Example: this compound)

PropertyValue (Example)Implication for Formulation
Molecular Weight 450 - 550 g/mol Typical for a small molecule inhibitor.
Aqueous Solubility < 1 µg/mLRequires enabling formulation strategies for oral absorption.
LogP > 4High lipophilicity suggests suitability for lipid-based formulations.
pKa (Not Available)If ionizable, pH adjustment of the vehicle could be explored.
Permeability (Caco-2) HighAbsorption is limited by dissolution, not membrane permeation.

Q2: What are some recommended starting formulations for this compound in mice or rats?

A2: The optimal formulation should be determined experimentally. However, here are some commonly used vehicles for poorly soluble compounds in preclinical studies, starting with the simplest.

Table 2: Recommended Starting Formulations for In Vivo Studies

Formulation TypeCompositionPreparation Notes
Suspension 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in sterile waterA simple starting point. Requires particle size control (micronization) of this compound for best results. Must be homogenized and continuously stirred during dosing to ensure dose uniformity.
Co-solvent Solution 10% DMSO, 40% PEG300, 50% SalineA common formulation for achieving a solution. Prepare a stock of this compound in DMSO first, then add PEG300 and finally the saline. Mix well after each addition. Observe for any precipitation.[2]
Lipid-Based Solution 20% Solutol HS 15, 80% LabrasolA self-emulsifying formulation. The drug should be dissolved in the lipid excipients. This mixture forms a microemulsion upon contact with aqueous fluids in the GI tract, aiding absorption.

Note: Always perform a small-scale compatibility and stability test of your final formulation before preparing a large batch for your study.

Q3: Can you provide a detailed experimental protocol for preparing a co-solvent formulation for oral gavage?

A3: Certainly. This protocol is for a common co-solvent system.

Experimental Protocol: Preparation of a Co-solvent Formulation for Oral Gavage

Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, and 50% sterile saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate Required Volumes: For 1 mL of final formulation, you will need:

    • 10 mg of this compound

    • 100 µL of DMSO

    • 400 µL of PEG300

    • 500 µL of Saline

  • Dissolve this compound in DMSO:

    • Weigh 10 mg of this compound into a sterile conical tube.

    • Add 100 µL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if needed.

  • Add PEG300:

    • To the DMSO solution, add 400 µL of PEG300.

    • Vortex until the solution is clear and homogenous.

  • Add Saline:

    • Slowly add 500 µL of saline to the mixture while vortexing.

    • Continue to vortex for 1-2 minutes to ensure complete mixing.

  • Final Inspection:

    • Visually inspect the final solution to ensure it is clear and free of any precipitates.

    • This formulation should be prepared fresh daily. If storage is necessary, it should be stored at 2-8°C and protected from light, with a stability check performed prior to use.

Visualizations

Signaling Pathway

Acid Sphingomyelinase (ASM) is a key enzyme in sphingolipid metabolism. In some contexts, its activity is linked to the DAF-2/insulin-like signaling (IIS) pathway, which is a critical regulator of longevity and stress resistance. Inhibition of ASM can lead to downstream effects on this pathway.

ASM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus sphingo Sphingomyelin ASM Acid Sphingomyelinase (ASM) sphingo->ASM DAF2 DAF-2 / IGF-1R AGE1 AGE-1 / PI3K DAF2->AGE1 Activation ASM_IN_3 This compound ASM_IN_3->ASM Inhibition ASM->DAF2 Ceramide Ceramide ASM->Ceramide Hydrolysis DAF16 DAF-16 / FOXO (Inactive) AGE1->DAF16 Inhibition DAF16_active DAF-16 / FOXO (Active) DAF16->DAF16_active Translocation Genes Target Gene Expression (Stress Resistance, Longevity) DAF16_active->Genes Activation

Caption: Simplified signaling pathway showing ASM inhibition.

Experimental Workflow

This workflow outlines the logical steps for developing and selecting a suitable formulation for in vivo studies of this compound.

Formulation_Workflow start Start: Poorly Soluble This compound sol_screen Solubility Screening (Various Vehicles) start->sol_screen form_dev Formulation Development (Suspension, Co-solvent, Lipid-based) sol_screen->form_dev stability Short-term Stability (4h at RT, 24h at 4°C) form_dev->stability pk_study Pilot PK Study in Rodents (n=3-4 per group) stability->pk_study select Select Lead Formulation pk_study->select efficacy Proceed to Efficacy Studies select->efficacy Acceptable Exposure? (Yes) reformulate Reformulate / Re-screen select->reformulate Acceptable Exposure? (No) reformulate->form_dev

Caption: Workflow for formulation development and selection.

Troubleshooting Logic

This diagram illustrates a decision-making process for troubleshooting common issues encountered during in vivo studies with this compound.

Troubleshooting_Logic start Problem: Inconsistent / Low Efficacy check_pk Review Pharmacokinetic (PK) Data start->check_pk low_exp Issue: Low/Variable Exposure check_pk->low_exp Low / Variable good_exp Exposure is Sufficient check_pk->good_exp Sufficient / Consistent check_form Evaluate Formulation (Solubility, Stability) low_exp->check_form check_dose Verify Dosing Procedure (Homogeneity, Accuracy) low_exp->check_dose check_target Confirm Target Engagement (PD Biomarker) good_exp->check_target optimize_form Optimize Formulation check_form->optimize_form refine_dose Refine Dosing Protocol check_dose->refine_dose re_eval_hypo Re-evaluate Hypothesis check_target->re_eval_hypo

Caption: Decision tree for troubleshooting in vivo study issues.

References

Validation & Comparative

A Comparative Analysis of ASM-IN-3 and Other Functional Inhibitors of Acid Sphingomyelinase (FIASMAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel acid sphingomyelinase (ASM) inhibitor, ASM-IN-3, with other well-established Functional Inhibitors of Acid Sphingomyelinase (FIASMAs). The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the ASM/ceramide pathway and its role in various physiological and pathological processes.

Introduction to Acid Sphingomyelinase and FIASMAs

Acid sphingomyelinase (ASM) is a critical enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to ceramide.[1] This reaction is a key step in the sphingolipid signaling pathway, which is implicated in a multitude of cellular processes, including apoptosis, inflammation, and cellular stress responses. Functional Inhibitors of Acid Sphingomyelinase, or FIASMAs, are a class of compounds that indirectly inhibit ASM activity.[2] Unlike direct inhibitors that bind to the enzyme's active site, FIASMAs are typically cationic amphiphilic drugs that accumulate in lysosomes. This accumulation leads to the detachment of ASM from the inner lysosomal membrane and its subsequent degradation.[2]

Quantitative Comparison of ASM Inhibitors

The following table summarizes the inhibitory potency of this compound and other selected FIASMAs. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ASM activity by 50%. It is important to note that the experimental conditions under which these values were determined may vary between studies.

Compound NameTypeIC50 (µM)Notes
This compound Selective ASM Inhibitor3.37Selective and blood-brain barrier-penetrating.
Desipramine FIASMA (Tricyclic Antidepressant)~3 - 5IC50 for Ebolavirus infection, which is dependent on ASM activity.
Fluoxetine FIASMA (SSRI Antidepressant)5.992IC50 against SARS-CoV-2, an effect linked to its FIASMA activity.
Chlorpromazine FIASMA (Antipsychotic)0.972IC50 against SARS-CoV-2, a known FIASMA.
Amitriptyline FIASMA (Tricyclic Antidepressant)< 10Potent inhibitor; specific IC50 for direct ASM inhibition not consistently reported, but effective concentrations are in the low micromolar range.
Sertraline FIASMA (SSRI Antidepressant)< 10Potent inhibitor; specific IC50 for direct ASM inhibition not consistently reported, but effective concentrations are in the low micromolar range.

Experimental Protocols

A detailed understanding of the methodologies used to assess ASM inhibition is crucial for interpreting the comparative data. Below is a generalized protocol for a cell-based acid sphingomyelinase activity assay.

Objective: To measure the inhibitory effect of a test compound on acid sphingomyelinase activity in a cellular context.

Materials:

  • Cell line (e.g., Human fibroblasts, H4 neuroglioma cells)

  • Cell culture medium and supplements

  • Test compounds (e.g., this compound, other FIASMAs) dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer (e.g., 250 mM sodium acetate (B1210297) pH 5.0, 1% NP-40, protease inhibitors)

  • Radio-labeled substrate (e.g., [¹⁴C]sphingomyelin) or fluorescent substrate

  • Scintillation fluid and counter (for radioactive assay) or fluorometer (for fluorescent assay)

  • 96-well plates

Procedure:

  • Cell Culture: Plate cells in 96-well plates and allow them to adhere and grow to a desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a predetermined incubation period (e.g., 30 minutes to 24 hours). The incubation time may need to be optimized for compounds with slow lysosomal accumulation kinetics.[3]

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse the cells with lysis buffer on ice.

  • Enzyme Reaction: Initiate the ASM activity assay by adding the cell lysate to a reaction mixture containing the labeled sphingomyelin substrate in an appropriate buffer (pH 4.5-5.0).

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 1-2 hours).

  • Reaction Termination and Detection:

    • For Radioactive Assay: Terminate the reaction by adding a solvent to extract the lipid products. Separate the aqueous and organic phases. The radioactivity in the aqueous phase, which contains the product phosphocholine, is then measured using a scintillation counter.

    • For Fluorescent Assay: Terminate the reaction and measure the fluorescence of the product using a fluorometer at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of ASM inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the acid sphingomyelinase signaling pathway and a general experimental workflow for evaluating FIASMAs.

ASM_Signaling_Pathway cluster_lysosome Lysosome cluster_cellular_effects Cellular Effects Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM Substrate Ceramide Ceramide ASM->Ceramide Catalyzes Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation StressResponse Stress Response Ceramide->StressResponse FIASMA FIASMA FIASMA->ASM Inhibits (Indirectly)

Acid Sphingomyelinase (ASM) Signaling Pathway.

FIASMA_Evaluation_Workflow start Start: Select FIASMA Candidates cell_culture Cell Culture (e.g., H4, Fibroblasts) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment cell_lysis Cell Lysis compound_treatment->cell_lysis asm_assay ASM Activity Assay (Radioactive or Fluorescent) cell_lysis->asm_assay data_analysis Data Analysis (Calculate % Inhibition) asm_assay->data_analysis ic50_determination IC50 Determination data_analysis->ic50_determination comparison Compare with this compound and other FIASMAs ic50_determination->comparison end End: Select Optimal Inhibitor comparison->end

References

Comparative Guide to the Validation of ASM-IN-3's Inhibitory Effect on Acid Sphingomyelinase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of ASM-IN-3, a selective inhibitor of Acid Sphingomyelinase (ASM), against other known ASM inhibitors. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.

Introduction to Acid Sphingomyelinase (ASM)

Acid Sphingomyelinase (ASM/aSMase) is a crucial enzyme in cellular signaling, primarily known for its role in hydrolyzing sphingomyelin (B164518) into ceramide and phosphorylcholine. This enzymatic activity is implicated in a variety of cellular processes, including apoptosis, inflammation, and cellular stress responses. Consequently, inhibitors of ASM are valuable tools for both basic research and therapeutic development.

Overview of this compound and Alternatives

This compound, also identified as Compound 21b, is a selective, blood-brain barrier-penetrating inhibitor of Acid Sphingomyelinase. Its efficacy is compared here with other notable ASM inhibitors, including ARC39, a potent direct inhibitor, and the functional inhibitors (FIASMAs) amitriptyline (B1667244) and fluoxetine (B1211875).

Data Presentation: Inhibitor Comparison

The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that direct inhibitors like this compound and ARC39 act on the enzyme itself, while functional inhibitors such as amitriptyline and fluoxetine exert their effects indirectly within a cellular context.

InhibitorTypeIC50 Value (Purified Human ASM)Notes
This compound Direct3.37 µM[1][2][3]Blood-brain barrier penetrant.
ARC39 Direct0.02 µM (20 nM)[4][5]A highly potent bisphosphonate inhibitor. Some studies report a cellular IC50 of approximately 1–5 μM depending on the assay conditions.[1]
Amitriptyline Functional (FIASMA)Not directly comparableActs indirectly by causing the detachment and subsequent degradation of ASM within lysosomes.[6][7][8] Significant inhibition of ASM activity has been observed at concentrations like 2.5 µM.[9]
Fluoxetine Functional (FIASMA)Not directly comparableAlso acts as a functional inhibitor of ASM.[10][11][12]

Experimental Protocols

The determination of an inhibitor's IC50 value against ASM is typically performed using an in vitro enzymatic assay. Below is a detailed methodology representative of such key experiments.

In Vitro ASM Activity Assay (Fluorometric)

This protocol outlines a common method for measuring ASM activity and the inhibitory potential of compounds like this compound.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of purified human ASM by 50% (IC50).

Materials:

  • Purified recombinant human Acid Sphingomyelinase

  • Fluorogenic ASM substrate (e.g., N-oleoyl-4,5-dimethoxy-2-nitro-sphingosine)

  • Assay Buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0)

  • Inhibitor compound (this compound or alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Inhibitor Preparation: A serial dilution of the inhibitor (e.g., this compound) is prepared in the assay buffer to achieve a range of final concentrations to be tested.

  • Enzyme and Inhibitor Pre-incubation: Purified ASM is diluted in the assay buffer to a predetermined optimal concentration. Equal volumes of the diluted enzyme and the various inhibitor concentrations are added to the wells of the 96-well plate. A control well containing the enzyme and buffer with the solvent (DMSO) but no inhibitor is also prepared. The plate is then incubated for a specific period (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation: Following pre-incubation, the fluorogenic ASM substrate is added to all wells to initiate the enzymatic reaction.

  • Incubation: The plate is incubated at 37°C for a defined time (e.g., 60 minutes), protected from light. During this time, the active ASM will cleave the substrate, releasing a fluorescent product.

  • Fluorescence Measurement: After the incubation period, the fluorescence intensity in each well is measured using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.

  • Data Analysis: The fluorescence readings from the inhibitor-treated wells are normalized to the control well (100% activity). The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Mandatory Visualizations

Acid Sphingomyelinase (ASM) Signaling Pathway

ASM_Signaling_Pathway cluster_extracellular Extracellular Space / Lysosome cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_inhibition Inhibition Stress Stimuli Stress Stimuli ASM Acid Sphingomyelinase (ASM) Stress Stimuli->ASM Activates Sphingomyelin Sphingomyelin Ceramide Ceramide ASM->Ceramide Hydrolyzes Sphingomyelin to Ceramide-Rich Platforms Ceramide-Rich Platforms Ceramide->Ceramide-Rich Platforms Forms Downstream Signaling Apoptosis Inflammation Stress Response Ceramide-Rich Platforms->Downstream Signaling Initiates This compound This compound This compound->ASM Inhibits

Caption: The ASM signaling pathway is initiated by stress stimuli, leading to the generation of ceramide.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilution of this compound C Pre-incubate ASM with this compound A->C B Dilute Purified Human ASM B->C D Add Fluorogenic Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Workflow for determining the IC50 value of an ASM inhibitor using a fluorometric assay.

Logical Relationship of ASM Inhibitor Types

Inhibitor_Types cluster_direct Direct Inhibition cluster_functional Functional Inhibition ASM Inhibitors ASM Inhibitors Direct Inhibitors Direct Inhibitors (e.g., this compound, ARC39) ASM Inhibitors->Direct Inhibitors Functional Inhibitors Functional Inhibitors (FIASMAs) (e.g., Amitriptyline, Fluoxetine) ASM Inhibitors->Functional Inhibitors Mechanism_Direct Bind directly to the ASM enzyme, blocking its active site. Direct Inhibitors->Mechanism_Direct Mechanism_Functional Accumulate in lysosomes, leading to ASM detachment and degradation. Functional Inhibitors->Mechanism_Functional

References

Comparative Analysis of ASM-IN-3 Cross-reactivity with Neutral Sphingomyelinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the inhibitor ASM-IN-3, focusing on its cross-reactivity with neutral sphingomyelinase (nSMase). While information on a specific compound designated "this compound" is not publicly available, this document will provide a framework for evaluating the selectivity of any acid sphingomyelinase (ASM) inhibitor against nSMase. We will discuss the importance of selectivity, outline experimental protocols to determine cross-reactivity, and present a hypothetical data comparison.

Introduction: The Importance of Sphingomyelinase Isoform Selectivity

Sphingomyelinases are key enzymes in the sphingolipid metabolic pathway, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide and phosphocholine. The two major isoforms, acid sphingomyelinase (ASM) and neutral sphingomyelinase (nSMase), differ in their optimal pH, subcellular localization, and physiological roles.

  • Acid Sphingomyelinase (ASM): Primarily located in lysosomes, ASM is crucial for cellular stress responses, including apoptosis and inflammation.[1][2] Dysregulation of ASM activity is implicated in various diseases, making it a significant therapeutic target.[3]

  • Neutral Sphingomyelinase (nSMase): Found in various cellular compartments, including the plasma membrane and Golgi apparatus, nSMase is involved in cell signaling, membrane turnover, and exosome formation.[4][5]

Given their distinct and sometimes opposing roles, the selectivity of an inhibitor for a specific sphingomyelinase isoform is critical. An inhibitor that cross-reacts with both ASM and nSMase could lead to off-target effects and unintended biological consequences, complicating its therapeutic development and use as a research tool. Therefore, a thorough evaluation of an inhibitor's selectivity profile is paramount.

Hypothetical Performance Comparison of this compound

As "this compound" is not a publicly documented inhibitor, we present a hypothetical comparison table to illustrate how its performance would be evaluated against other known sphingomyelinase inhibitors. This table summarizes key quantitative data points necessary for assessing selectivity.

InhibitorPrimary TargetIC50 for ASM (nM)IC50 for nSMase (nM)Selectivity Ratio (nSMase IC50 / ASM IC50)Reference Compound(s)
This compound (Hypothetical) ASM 15 1500 100 -
AmitriptylineASM1,000 - 5,000>10,000>2-10Known functional ASM inhibitor
GW4869nSMase>10,0001,000 - 5,000<0.5Known nSMase inhibitor

Note: The IC50 values for Amitriptyline and GW4869 are approximate ranges based on publicly available data and may vary depending on the assay conditions. The data for "this compound" is purely illustrative.

Experimental Protocols for Determining Cross-reactivity

To assess the cross-reactivity of an ASM inhibitor with nSMase, a series of biochemical and cell-based assays are required.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified or recombinant ASM and nSMase.

Protocol:

  • Enzyme Source: Obtain purified or recombinant human acid sphingomyelinase and neutral sphingomyelinase 2 (the most studied nSMase isoform).

  • Substrate: Utilize a fluorescently labeled sphingomyelin analog (e.g., N-((6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)sphingosylphosphocholine)) or radiolabeled sphingomyelin.

  • Assay Buffer:

    • For ASM: An acidic buffer (e.g., 250 mM sodium acetate, 1 mM EDTA, pH 5.0).

    • For nSMase: A neutral buffer (e.g., 20 mM HEPES, 10 mM MgCl2, pH 7.4).

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Reaction:

    • Incubate the enzyme with varying concentrations of the inhibitor for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Measure the product formation using a fluorescence plate reader or by scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify target engagement in a cellular context. This assay measures the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Culture: Grow cells (e.g., HEK293T) to a suitable confluency.

  • Inhibitor Treatment: Treat the cells with the test inhibitor or vehicle control for a defined period.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble and aggregated proteins.

  • Protein Quantification: Analyze the amount of soluble target protein (ASM and nSMase) at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the relevant signaling pathways and the experimental workflow for assessing inhibitor selectivity.

Sphingomyelin_Metabolism sphingomyelin Sphingomyelin ceramide Ceramide sphingomyelin->ceramide Hydrolysis asm Acid Sphingomyelinase (ASM) asm->sphingomyelin nsmase Neutral Sphingomyelinase (nSMase) nsmase->sphingomyelin asm_inhibitor ASM Inhibitor (e.g., this compound) asm_inhibitor->asm Inhibits nsmase_inhibitor nSMase Inhibitor nsmase_inhibitor->nsmase Inhibits

Caption: Simplified sphingomyelin to ceramide conversion pathway.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay (CETSA) recombinant_asm Recombinant ASM incubation Incubation recombinant_asm->incubation recombinant_nsmase Recombinant nSMase recombinant_nsmase->incubation inhibitor_dilution Serial Dilution of Inhibitor inhibitor_dilution->incubation substrate_addition Substrate Addition incubation->substrate_addition readout Fluorescence/Radioactivity Measurement substrate_addition->readout ic50_asm IC50 for ASM readout->ic50_asm ic50_nsmase IC50 for nSMase readout->ic50_nsmase cell_treatment Treat Cells with Inhibitor heating Heat Treatment cell_treatment->heating lysis Cell Lysis & Centrifugation heating->lysis western_blot Western Blot for ASM & nSMase lysis->western_blot target_engagement Target Engagement Confirmation western_blot->target_engagement

Caption: Workflow for determining inhibitor selectivity.

Conclusion

Evaluating the cross-reactivity of a novel sphingomyelinase inhibitor is a critical step in its development as a selective research tool or therapeutic agent. While specific data for "this compound" is not available, the methodologies and comparative framework presented here provide a comprehensive guide for researchers to assess the selectivity of any ASM inhibitor against nSMase. A highly selective inhibitor with a significant selectivity ratio will be more likely to elicit specific biological effects and have a more favorable safety profile.

References

A Head-to-Head Comparison: The Direct Acid Sphingomyelinase Inhibitor ARC39 and the Regulatory Protein ASM-3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sphingolipid research, the modulation of acid sphingomyelinase (ASM) activity is a key area of investigation due to its role in a myriad of cellular processes and disease pathologies. This guide provides a detailed comparison of two entities associated with ASM modulation: ARC39, a potent and specific small molecule inhibitor of ASM, and ASM-3, a protein homolog in Caenorhabditis elegans that regulates a critical signaling pathway. While a direct comparison is challenging due to their fundamentally different natures—a chemical inhibitor versus a regulatory protein—this guide will objectively present the available experimental data for each, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to ARC39 and the "ASM-IN-3" Clarification

ARC39 is a well-characterized bisphosphonate compound, 1-aminodecylidene bis-phosphonic acid, that acts as a direct and specific inhibitor of both lysosomal and secretory acid sphingomyelinase (ASM).[1][2][3] Its mechanism of action involves binding to the catalytic site of ASM, thereby preventing the hydrolysis of sphingomyelin (B164518) to ceramide.[1]

Conversely, a search for the small molecule inhibitor "this compound" did not yield a corresponding chemical entity. Instead, the term most prominently refers to ASM-3 , a protein in the nematode C. elegans. This protein is an acid sphingomyelinase homolog that has been shown to be a positive regulator of the DAF-2/AGE-1 signaling pathway, which plays a crucial role in aging and developmental processes in the organism.[4][5][6][7] Therefore, this guide will proceed with a detailed examination of ARC39 as a chemical tool and ASM-3 as a biological modulator of a key signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative data for the inhibitory activity of ARC39.

CompoundTargetIC50 ValueCell Types/Assay ConditionsReference
ARC39 Acid Sphingomyelinase (ASM)~1–5 μMCellular assays, specific conditions and cell types vary.[8]
20 nMIn vitro micellar assays.[1][2][9]

Mechanism of Action and Signaling Pathways

ARC39: Direct Inhibition of Acid Sphingomyelinase

ARC39 functions as a direct, non-lysosomotropic inhibitor of acid sphingomyelinase.[8] Unlike functional inhibitors of ASM (FIASMAs) that indirectly inactivate the enzyme, ARC39 binds directly to the active site of both lysosomal and secretory ASM.[1] This binding event physically obstructs the substrate (sphingomyelin) from accessing the catalytic machinery of the enzyme, thus preventing its hydrolysis into ceramide and phosphorylcholine.[1] By inhibiting ASM, ARC39 leads to an accumulation of sphingomyelin and a reduction in ceramide levels.[1][8] This has significant downstream effects on signaling pathways that are dependent on ceramide as a second messenger, including those involved in apoptosis, inflammation, and membrane dynamics.[8]

ARC39_Mechanism ARC39 Mechanism of Action cluster_membrane Lysosomal/Cell Membrane Sphingomyelin Sphingomyelin ASM ASM Sphingomyelin->ASM Substrate Ceramide Ceramide Downstream Signaling\n(Apoptosis, Inflammation) Downstream Signaling (Apoptosis, Inflammation) Ceramide->Downstream Signaling\n(Apoptosis, Inflammation) ASM->Ceramide Hydrolysis ARC39 ARC39 ARC39->ASM Inhibition

ARC39 directly inhibits ASM, blocking ceramide production.
ASM-3: Positive Regulation of the DAF-2/AGE-1 Pathway in C. elegans

In C. elegans, the ASM-3 protein acts as a positive regulator of the DAF-2/insulin/IGF-1 signaling (IIS) pathway.[4][5][6][7] This pathway is highly conserved and is a key regulator of longevity, metabolism, and development.[4][5][6] The DAF-2 receptor, upon activation by insulin-like ligands, initiates a phosphorylation cascade involving AGE-1 (a PI3-kinase), which in turn leads to the phosphorylation and subsequent cytoplasmic retention of the DAF-16/FOXO transcription factor.[10][11] When the DAF-2 pathway is active, DAF-16 is inactive.

Inactivation of asm-3 has been shown to extend the lifespan of C. elegans and promote dauer arrest, an alternative developmental stage.[4][5] This effect is dependent on the function of DAF-16.[5] The loss of asm-3 leads to the nuclear translocation of DAF-16, suggesting that ASM-3 is required for the efficient activation of the DAF-2 receptor and the subsequent inhibition of DAF-16.[5][12] Thus, ASM-3 is a positive upstream regulator of the DAF-2 signaling pathway.

Celegans_ASM3_Pathway C. elegans ASM-3 Signaling Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Cascade Insulin-like\nLigands Insulin-like Ligands DAF-2\n(Insulin/IGF-1 Receptor) DAF-2 (Insulin/IGF-1 Receptor) Insulin-like\nLigands->DAF-2\n(Insulin/IGF-1 Receptor) AGE-1\n(PI3K) AGE-1 (PI3K) DAF-2\n(Insulin/IGF-1 Receptor)->AGE-1\n(PI3K) ASM-3 ASM-3 ASM-3->DAF-2\n(Insulin/IGF-1 Receptor) Positive Regulation DAF-16\n(FOXO) DAF-16 (FOXO) AGE-1\n(PI3K)->DAF-16\n(FOXO) Inhibition of Nuclear Translocation Cytoplasm Cytoplasm DAF-16\n(FOXO)->Cytoplasm Inactive Nucleus Nucleus DAF-16\n(FOXO)->Nucleus Active Longevity &\nDauer Formation\nGenes Longevity & Dauer Formation Genes DAF-16\n(FOXO)->Longevity &\nDauer Formation\nGenes Transcription

ASM-3 positively regulates the DAF-2 pathway in C. elegans.

Experimental Protocols

ARC39: In Vitro and Cellular ASM Activity Assays

A common method to assess the inhibitory effect of ARC39 on ASM activity involves the use of cultured cells, such as L929 murine fibroblasts or HepG2 human liver cancer cells.

General Protocol for Cellular ASM Activity Assay:

  • Cell Culture: Cells are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Treatment: Cells are treated with varying concentrations of ARC39 or a vehicle control for a specified duration (e.g., 2 to 24 hours).

  • Cell Lysis: After treatment, cells are washed and lysed to release cellular components, including ASM.

  • ASM Activity Measurement: The activity of ASM in the cell lysates is determined using a fluorogenic substrate. The substrate is cleaved by active ASM, producing a fluorescent signal that can be quantified.

  • Data Analysis: The fluorescence intensity is normalized to the protein concentration of the lysate. The residual ASM activity in ARC39-treated cells is expressed as a percentage of the activity in control-treated cells.

For more specific details, researchers are encouraged to consult the primary literature, such as the study by Naser et al. (2020) in the Journal of Lipid Research.[1]

C. elegans ASM-3: Lifespan and Dauer Formation Assays

To investigate the function of asm-3 in C. elegans, genetic and phenotypic assays are employed.

General Protocol for C. elegans Lifespan Assay:

  • Strain Maintenance: Wild-type and asm-3 mutant C. elegans strains are maintained on nematode growth medium (NGM) plates seeded with E. coli OP50.

  • Synchronization: A synchronized population of worms is obtained by standard methods (e.g., bleaching).

  • Lifespan Analysis: Synchronized L4 larvae are transferred to fresh NGM plates. The number of living and dead worms is scored daily or every other day. Worms are considered dead when they no longer respond to gentle prodding.

  • Data Analysis: Survival curves are generated, and statistical analysis (e.g., log-rank test) is used to compare the lifespans of the different strains.

General Protocol for Dauer Formation Assay:

  • Egg Laying: Adult hermaphrodites are allowed to lay eggs on NGM plates at a specific temperature (e.g., 25°C, which is a semi-permissive temperature for dauer formation in some genetic backgrounds).

  • Dauer Scoring: After a few days, the progeny are scored for the presence of dauer larvae, which are morphologically distinct from normally developing larvae.

  • Data Analysis: The percentage of dauer larvae is calculated for each strain.

Detailed protocols can be found in publications such as Kim et al. (2012) in PLOS ONE.[5]

Conclusion

This guide delineates the distinct roles and characteristics of ARC39 and ASM-3. ARC39 is a potent, direct-acting chemical inhibitor of acid sphingomyelinase, making it a valuable tool for studying the acute effects of ASM inhibition in various experimental systems. In contrast, ASM-3 is a regulatory protein in C. elegans that plays a crucial role in the DAF-2/AGE-1 signaling pathway, influencing longevity and development. While a direct performance comparison is not applicable, the information presented here provides a clear, data-supported overview of each, enabling researchers to select the appropriate tools and models for their specific scientific inquiries into the multifaceted world of sphingolipid biology.

References

Reproducibility of Acid Sphingomyelinase (ASM) Inhibitor Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the effects of Acid Sphingomyelinase (ASM) inhibitors based on available data from independent studies. While a specific compound designated "ASM-IN-3" was not identified in the scientific literature, this guide focuses on the broader class of ASM inhibitors, often referred to as Functional Inhibitors of Acid Sphingomyelinase (FIASMAs). These compounds are of significant interest for their potential therapeutic applications in a range of diseases.

Comparative Data on ASM Inhibitors

The following table summarizes quantitative data on commonly studied ASM inhibitors. It is important to note that experimental conditions can vary significantly between studies, affecting direct comparability.

InhibitorTargetIC₅₀ / Effective ConcentrationCell Type / Model SystemReported EffectReference
DesipramineAcid Sphingomyelinase (functional inhibitor)~10 µML929 murine fibroblastsEfficient inhibition of ASM activity.[1][1]
AmitriptylineAcid Sphingomyelinase (functional inhibitor)~10 µML929 murine fibroblastsEfficient inhibition of ASM activity.[1][1]
SertralineAcid Sphingomyelinase (functional inhibitor)Not specifiedHuman HaCaT keratinocytesBlocks Microvesicle Particle (MVP) release.[2][2]
ARC39Acid Sphingomyelinase (direct inhibitor)>90% inhibition at tested concentrationsL929 murine fibroblastsSpecific and efficient inhibition of lysosomal and secretory ASM.[1][1]
FluoxetineAcid Sphingomyelinase (functional inhibitor)Not specifiedNot specified in abstractIdentified as a FIASMA.[3][3]
ClomipramineMammalian ASMNot specifiedC. elegansMarkedly extends the lifespan of wild-type animals.[4][4]

Signaling Pathways Modulated by ASM Inhibition

Acid Sphingomyelinase (ASM) is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin (B164518) to ceramide. Ceramide, in turn, acts as a second messenger in various signaling cascades. Inhibition of ASM, therefore, has profound effects on cellular processes.

ASM_Inhibition_Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Signaling ASM_IN ASM Inhibitor (e.g., FIASMAs) ASM ASM ASM_IN->ASM Inhibits Apoptosis Apoptosis Inflammation Inflammation Proliferation Proliferation Stress_Response Stress Response Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Ceramide->Apoptosis Ceramide->Inflammation Ceramide->Proliferation Ceramide->Stress_Response

Caption: Simplified signaling pathway of ASM inhibition.

Experimental Protocols

Reproducibility of findings heavily relies on detailed and consistent experimental methodologies. Below are summaries of key experimental protocols cited in the literature for studying ASM inhibitors.

In Vitro ASM Activity Assay

This protocol is a general representation of methods used to measure ASM activity in cell lysates.

Experimental_Workflow_In_Vitro start Start: Cell Culture step1 Treat cells with ASM inhibitor (e.g., Desipramine, ARC39) start->step1 step2 Lyse cells to release intracellular components step1->step2 step3 Incubate cell lysate with a fluorescently-labeled sphingomyelin substrate step2->step3 step4 Measure fluorescence to quantify ceramide production step3->step4 end End: Determine ASM Activity step4->end

Caption: General workflow for an in vitro ASM activity assay.

Detailed Steps:

  • Cell Culture and Treatment: Cells (e.g., L929 murine fibroblasts) are cultured under standard conditions.[1] The cells are then treated with varying concentrations of the ASM inhibitor or a vehicle control for a specified duration.[1]

  • Cell Lysis: After treatment, cells are harvested and lysed using a suitable buffer to release the cellular contents, including ASM.

  • Enzymatic Reaction: The cell lysate is incubated with a synthetic substrate, often a fluorescently labeled sphingomyelin analog, in an acidic buffer to mimic the lysosomal environment.

  • Quantification: The activity of ASM is determined by measuring the amount of fluorescent product (ceramide analog) generated over time, typically using a fluorometer. The results are often normalized to the total protein concentration in the lysate.

In Vivo Lifespan Assay in C. elegans

This protocol outlines the general methodology for assessing the effect of ASM inhibition on the lifespan of the nematode Caenorhabditis elegans.

Detailed Steps:

  • Worm Synchronization: A synchronized population of age-matched worms is obtained.

  • Drug Administration: The worms are maintained on nematode growth medium (NGM) plates containing the ASM inhibitor (e.g., clomipramine, desipramine) or a control vehicle.[4]

  • Lifespan Analysis: The survival of the worms is monitored daily. Worms that do not respond to gentle prodding are scored as dead. The data is used to generate survival curves and calculate mean and maximum lifespan.[4]

Discussion on Reproducibility

The reproducibility of effects of ASM inhibitors can be influenced by several factors:

  • Direct vs. Functional Inhibition: Direct inhibitors, like ARC39, bind to the enzyme's active site.[1] Functional inhibitors, or FIASMAs, are typically cationic amphiphilic drugs that indirectly lead to the degradation of ASM.[2] This difference in mechanism can lead to varied cellular responses and time courses of action.

  • Cell Type and Model System Specificity: The effects of ASM inhibition can be highly dependent on the cellular context and the model organism used. For instance, the role of the ASM homolog asm-3 has been extensively studied in C. elegans in the context of aging and development, which may not directly translate to mammalian systems.[4]

  • Physicochemical Properties of Inhibitors: FIASMAs are characterized by their lipophilic and weakly basic properties.[3] These properties influence their cellular uptake, subcellular localization, and off-target effects, which can all contribute to variability in experimental outcomes.

References

A Head-to-Head Battle for Target Validation: Pharmacological Inhibition vs. Genetic Knockdown of Acid Sphingomyelinase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a small molecule inhibitor and a genetic knockdown approach to validate a drug target is a critical one. This guide provides an objective comparison of the efficacy of a pharmacological inhibitor of Acid Sphingomyelinase (ASM), Amitriptyline, versus genetic knockdown of ASM using RNA interference (siRNA).

While the user initially inquired about a specific inhibitor designated "ASM-IN-3," a comprehensive search of scientific literature and chemical databases did not yield a specific, well-characterized inhibitor with this name. Therefore, this guide will focus on Amitriptyline, a widely studied functional inhibitor of acid sphingomyelinase (FIASMA), as a representative pharmacological tool for comparison.

At a Glance: Key Differences Between Pharmacological Inhibition and Genetic Knockdown

FeaturePharmacological Inhibition (Amitriptyline)Genetic Knockdown (siRNA)
Mechanism of Action Functional inhibition of the existing ASM enzyme, leading to its detachment from the lysosomal membrane and subsequent degradation.[1]Post-transcriptional gene silencing by targeting and degrading the mRNA of the SMPD1 gene, which codes for ASM, thereby preventing protein synthesis.
Effect on Protein Reduces the activity of the existing pool of ASM protein.Reduces the overall cellular level of the ASM protein.
Onset and Duration Rapid onset of action, and the effect is typically reversible upon removal of the compound.Slower onset of action (24-72 hours) as it relies on the turnover of existing protein. The duration can be transient or stable depending on the delivery method.[2][3]
Specificity Can have off-target effects by interacting with other cellular components. Amitriptyline, for instance, is also known to block serotonin (B10506) and norepinephrine (B1679862) reuptake.[4]Can be highly specific to the target mRNA sequence, but off-target effects due to sequence similarity with other mRNAs are possible.[2]
Effect on Scaffolding Functions Primarily inhibits the enzymatic activity of ASM. Non-enzymatic scaffolding functions of the protein may remain intact.[2]Eliminates both the enzymatic and non-enzymatic (scaffolding) functions of the ASM protein by reducing its overall presence.[2]

Quantitative Comparison of Efficacy

ParameterPharmacological Inhibition (Amitriptyline)Genetic Knockdown (siRNA)Source(s)
ASM Activity Inhibition Dose-dependent reduction. In human H4 neural cells, ~50% inhibition at therapeutic plasma concentrations.Significant reduction in SMPD1 mRNA expression, leading to decreased ASM protein and activity.[5][6]
Ceramide Levels Reduces ceramide concentrations in the hippocampus of mice.Leads to a decrease in ceramide levels due to the lack of ASM-mediated sphingomyelin (B164518) hydrolysis.[5][6][7]
Phenotypic Outcomes - Increased neurogenesis and neuronal maturation in mice. - Improved behavior in mouse models of depression. - Ameliorates TNF-α-induced endothelial dysfunction.- Genetic deficiency in mice leads to increased neurogenesis and decreased depressive behavior. - siRNA-mediated knockdown in mouse oocytes protects from apoptosis.[7][8][9]

Experimental Protocols

I. Pharmacological Inhibition of ASM with Amitriptyline

Objective: To assess the effect of Amitriptyline on ASM activity and downstream cellular pathways.

Materials:

  • Cell line of interest (e.g., H4 human neuroglioma cells)

  • Complete culture medium

  • Amitriptyline hydrochloride (Sigma-Aldrich)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Acid Sphingomyelinase Activity Assay Kit (e.g., from Cayman Chemical or similar)

  • Bradford reagent for protein quantification

  • Microplate reader

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of Amitriptyline in a suitable solvent (e.g., water or DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the existing medium with the Amitriptyline-containing medium and incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using the Bradford assay.

  • ASM Activity Assay: Follow the manufacturer's instructions for the Acid Sphingomyelinase Activity Assay Kit. This typically involves incubating a specific amount of cell lysate with a fluorogenic or colorimetric substrate for ASM and measuring the resulting signal with a microplate reader.

  • Data Analysis: Normalize the ASM activity to the total protein concentration for each sample. Compare the ASM activity in Amitriptyline-treated cells to that in vehicle-treated control cells.

II. Genetic Knockdown of ASM using siRNA

Objective: To specifically reduce the expression of ASM and evaluate the resulting phenotype.

Materials:

  • Cell line of interest

  • Complete culture medium (antibiotic-free for transfection)

  • siRNA targeting the human SMPD1 gene (e.g., from Dharmacon, Qiagen)

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX, Thermo Fisher Scientific)

  • Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Antibodies for Western blotting (anti-ASM and loading control)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Plate cells in antibiotic-free medium and allow them to reach 30-50% confluency on the day of transfection.

  • siRNA Transfection:

    • For each well, dilute the SMPD1 siRNA or control siRNA in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

  • Validation of Knockdown:

    • qRT-PCR: At 24-48 hours post-transfection, extract total RNA from the cells. Synthesize cDNA and perform qRT-PCR using primers specific for SMPD1 and a housekeeping gene to quantify the reduction in mRNA levels.

    • Western Blotting: At 48-72 hours post-transfection, lyse the cells and perform Western blotting using an anti-ASM antibody to confirm the reduction in ASM protein levels.

  • Functional Assays: Following confirmation of successful knockdown, perform downstream functional assays to assess the phenotypic consequences of reduced ASM expression.

Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated using the DOT language.

ASM_Signaling_Pathway cluster_membrane Cell Membrane cluster_lysosome Lysosome Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM Hydrolysis Ceramide Ceramide ASM->Ceramide Produces Signaling Downstream Signaling (e.g., Apoptosis, Stress Response) Ceramide->Signaling Activates Inhibitor Amitriptyline Inhibitor->ASM Inhibits siRNA siRNA (targets SMPD1 mRNA) siRNA->ASM Prevents Synthesis Experimental_Workflow cluster_Inhibitor Pharmacological Inhibition cluster_Knockdown Genetic Knockdown start_inhibitor Treat cells with Amitriptyline incubate_inhibitor Incubate (e.g., 24h) start_inhibitor->incubate_inhibitor analyze_inhibitor Analyze Phenotype (ASM activity, Ceramide levels, etc.) incubate_inhibitor->analyze_inhibitor start_knockdown Transfect cells with SMPD1 siRNA incubate_knockdown Incubate (24-72h) start_knockdown->incubate_knockdown validate_knockdown Validate Knockdown (qRT-PCR, Western Blot) incubate_knockdown->validate_knockdown analyze_knockdown Analyze Phenotype (ASM activity, Ceramide levels, etc.) validate_knockdown->analyze_knockdown

References

Validating the Therapeutic Potential of ASM-IN-3 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of ASM-IN-3, a selective and blood-brain barrier-penetrant acid sphingomyelinase (ASM) inhibitor, with other functional inhibitors of ASM (FIASMAs). The supporting experimental data is presented to validate its therapeutic potential, particularly in the context of depression.

Executive Summary

Acid sphingomyelinase (ASM) has emerged as a promising therapeutic target for a range of disorders, including depression. This compound is a novel, selective inhibitor of ASM with an IC50 of 3.37 μM for pure human ASM.[1][2][3][4] Preclinical studies in a reserpine-induced depression rat model have demonstrated that this compound alleviates depression-like behaviors.[1][3][5] The proposed mechanism of action involves the inhibition of ASM activity in the hippocampus, leading to increased neurogenesis.[1][3] This guide compares the available preclinical data for this compound with established FIASMAs, including the tricyclic antidepressants imipramine (B1671792), amitriptyline, and desipramine (B1205290), as well as the selective serotonin (B10506) reuptake inhibitor (SSRI) sertraline.

Data Presentation: Comparative Efficacy of ASM Inhibitors in Preclinical Models of Depression

The following table summarizes the quantitative data from preclinical studies on this compound and alternative ASM inhibitors in rodent models of depression. The primary endpoints evaluated are behavioral outcomes in the Forced Swim Test (FST) and the Tail Suspension Test (TST), which are validated models for assessing antidepressant efficacy.

CompoundAnimal ModelBehavioral TestDoseRoute of AdministrationKey FindingReference
This compound Reserpine-induced depressed ratsNot SpecifiedNot SpecifiedNot SpecifiedAlleviates depressive-like behavior[1][3][5]
Imipramine Male RatsForced Swim Test10 mg/kgIntraperitonealSignificant decrease in immobility time[6]
Female RatsForced Swim Test15 mg/kgIntraperitonealDecreased immobility frequency, increased climbing behavior[7]
Amitriptyline Female RatsForced Swim Test15 mg/kgNot SpecifiedReduced immobility time in rats with high baseline immobility[8][9]
Desipramine Male RatsForced Swim Test15 mg/kgNot SpecifiedSignificantly increased struggling behavior and reduced immobility[10]
C57BL/6J MiceForced Swim Test32 mg/kgNot SpecifiedIncreased latency to immobility[11][12]
Sertraline Male RatsForced Swim Test10 mg/kg & 40 mg/kgIntraperitonealEnhanced swimming and decreased immobility duration at both doses[13]
Postpartum Female RatsForced Swim Test10 mg/kgNot SpecifiedIncreased swimming behavior[14]

Note: Specific quantitative data for this compound in behavioral tests were not publicly available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Reserpine-Induced Depression Model in Rats

This model is used to induce a depressive-like state in rodents, characterized by the depletion of monoamines.

  • Animals: Male Albino Wistar or Sprague-Dawley rats (180-220 g) are commonly used.[15][16]

  • Induction of Depression: Reserpine is dissolved in saline and administered via subcutaneous or intraperitoneal injection. A common dosing regimen is 1.0 mg/kg, once daily, for a period of three weeks.[15][17] Control animals receive saline injections.

  • Behavioral Assessment: Behavioral tests are typically performed after the induction period. Food intake, growth rates, and locomotor activity are monitored weekly.[15]

  • Drug Administration: Test compounds (e.g., this compound) or vehicle are administered according to the specific study design.

Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 10-12 cm).[6][18]

  • Procedure:

    • Pre-test session (Day 1): Animals are placed in the water for 15 minutes. This session is for habituation.

    • Test session (Day 2): 24 hours after the pre-test, animals are placed back in the water for a 5 or 6-minute session.[6][18]

  • Drug Administration: Drugs are typically administered between the pre-test and test sessions. For example, three injections at 24, 5, and 1 hour before the test session.[7]

  • Data Analysis: The duration of immobility (when the animal makes only the movements necessary to keep its head above water) is the primary measure. Increased swimming and climbing behaviors are also recorded as indicators of an antidepressant-like effect. The sessions are often video-recorded for later analysis.[6]

Immunohistochemistry for Neurogenesis Markers

This technique is used to visualize and quantify the proliferation of new neurons in the brain, typically in the dentate gyrus of the hippocampus.

  • Tissue Preparation:

    • Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Brains are removed, post-fixed, and then cryoprotected in a sucrose (B13894) solution.

    • Coronal sections of the brain (typically 30-40 µm thick) are cut using a cryostat or vibratome.

  • Immunostaining:

    • Antigen Retrieval: Sections are treated to unmask the epitopes of the target proteins.

    • Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).

    • Primary Antibody Incubation: Sections are incubated with a primary antibody specific to a neurogenesis marker (e.g., BrdU for proliferating cells, Doublecortin (DCX) for immature neurons).

    • Secondary Antibody Incubation: Sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.

    • Counterstaining: A nuclear counterstain (e.g., DAPI) is often used to visualize all cell nuclei.

  • Imaging and Quantification:

    • Sections are mounted on slides and imaged using a fluorescence or confocal microscope.

    • The number of labeled cells in the region of interest (e.g., the subgranular zone of the dentate gyrus) is quantified.

Mandatory Visualization

Signaling Pathway of Acid Sphingomyelinase (ASM)

ASM_Signaling_Pathway Stress Stress Stimuli (e.g., TNF-α, FasL) Receptor Receptor Stress->Receptor ASM Acid Sphingomyelinase (ASM) Receptor->ASM activates Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide generates ASM->Sphingomyelin Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest

Caption: Acid Sphingomyelinase Signaling Pathway.

Experimental Workflow for Evaluating ASM Inhibitors in a Preclinical Depression Model

Experimental_Workflow A 1. Animal Model Induction (Reserpine-induced depression in rats) B 2. Drug Administration (this compound or alternative inhibitor) A->B C 3. Behavioral Testing (Forced Swim Test / Tail Suspension Test) B->C D 4. Tissue Collection (Brain - Hippocampus) C->D E 5. Biochemical Analysis (ASM activity assay) D->E F 6. Histological Analysis (Immunohistochemistry for neurogenesis markers) D->F G 7. Data Analysis & Comparison E->G F->G

Caption: Preclinical evaluation workflow for ASM inhibitors.

References

A Comparative Analysis of Novel Acid Sphingomyelinase (ASM) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel inhibitors targeting Acid Sphingomyelinase (ASM), a critical enzyme in cellular signaling and a promising therapeutic target for a variety of diseases. While the originally requested compound, ASM-IN-3, is not documented in publicly available scientific literature, this analysis focuses on other well-characterized novel ASM inhibitors, offering a valuable resource for researchers in the field. The inhibitors are compared based on their mechanism of action, potency, and selectivity, with supporting data and experimental methodologies provided.

Overview of Acid Sphingomyelinase and its Inhibition

Acid Sphingomyelinase (ASM), also known as sphingomyelin (B164518) phosphodiesterase 1 (SMPD1), is a lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphocholine. Ceramide is a bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, inflammation, and cell proliferation. Dysregulation of ASM activity has been implicated in numerous pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.

ASM inhibitors can be broadly categorized into two main classes:

  • Functional Inhibitors (FIASMAs): These are typically cationic amphiphilic drugs that indirectly inhibit ASM. They accumulate in lysosomes, leading to the detachment of ASM from the inner lysosomal membrane and its subsequent degradation. Many antidepressants, such as amitriptyline (B1667244) and fluoxetine, fall into this category.

  • Direct Inhibitors: These compounds bind directly to the ASM enzyme, typically at its active site, to block its catalytic activity. These inhibitors are often more specific than FIASMAs.

This guide will focus on a comparative analysis of novel direct ASM inhibitors, with the well-established FIASMA, Amitriptyline, included as a reference.

Comparative Analysis of Novel ASM Inhibitors

The following table summarizes the quantitative data for a selection of novel direct ASM inhibitors, comparing their in vitro potency (IC50) and other relevant properties. Amitriptyline is included for comparative purposes.

InhibitorTypeTargetIn Vitro IC50Key Features & Notes
ARC39 DirectAcid Sphingomyelinase~20 nM[1][2]A potent and selective bisphosphonate-based inhibitor.[1][2] It is highly negatively charged at physiological pH, limiting its passive diffusion across cell membranes.[2]
KARI 201 DirectAcid Sphingomyelinase338.3 nM[3]A selective and competitive inhibitor with good brain penetration.[3] It also acts as a ghrelin receptor agonist.[3]
SMA-7 DirectAcid Sphingomyelinase~1 µMA non-natural direct inhibitor of ASM.[4]
Amitriptyline Functional (FIASMA)Acid Sphingomyelinase (indirect)Not applicable (functional inhibitor)A tricyclic antidepressant that functionally inhibits ASM by inducing its degradation.[5]

Experimental Protocols

In Vitro Acid Sphingomyelinase (ASM) Activity Assay (Fluorescent Method)

This protocol describes a common method for measuring ASM activity in cell lysates using a fluorescent substrate.

Materials:

  • Cell lysis buffer (e.g., 250 mM sodium acetate, 1% NP-40, pH 5.0)

  • Protein quantification assay (e.g., Bradford assay)

  • Fluorescent ASM substrate (e.g., BODIPY-FL-C12-sphingomyelin)

  • Assay buffer (e.g., 250 mM sodium acetate, 0.1% NP-40, pH 5.0)

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay.

  • Enzyme Reaction:

    • In a 96-well microplate, add a defined amount of protein from the cell lysate to each well.

    • Add the test inhibitors at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

    • Initiate the reaction by adding the fluorescent ASM substrate, BODIPY-FL-C12-sphingomyelin, to each well. The final concentration of the substrate should be optimized for the specific assay conditions.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Detection:

    • Stop the reaction by adding a suitable stop solution (e.g., chloroform:methanol, 2:1 v/v).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for BODIPY-FL, excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of ASM inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

ASM-mediated generation of ceramide plays a pivotal role in initiating downstream signaling cascades, particularly in apoptosis and inflammation. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways.

Ceramide-Mediated Apoptosis Signaling Pathway

This pathway illustrates how ceramide, produced by ASM, can trigger both the intrinsic and extrinsic apoptosis pathways.

Ceramide_Apoptosis_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide ASM Acid Sphingomyelinase ASM->Sphingomyelin Hydrolyzes ProCaspase8 Pro-Caspase-8 Ceramide->ProCaspase8 Promotes clustering DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathReceptor->ASM Activates Caspase8 Caspase-8 ProCaspase8->Caspase8 BID BID Caspase8->BID ProCaspase3 Pro-Caspase-3 Caspase8->ProCaspase3 tBID tBID BID->tBID BaxBok Bax/Bok tBID->BaxBok Mito BaxBok->Mito Forms pores CytochromeC Cytochrome c Apoptosome Apoptosome CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 ProCaspase9 Pro-Caspase-9 ProCaspase9->Apoptosome Caspase9->ProCaspase3 Caspase3 Caspase-3 ProCaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mito->CytochromeC Releases

Caption: Ceramide-Mediated Apoptosis Pathway.

Experimental Workflow for In Vitro ASM Inhibition Assay

This diagram outlines the key steps in the experimental protocol for determining the in vitro inhibitory activity of a compound against ASM.

ASM_Inhibition_Workflow start Start: Cell Culture lysis Cell Lysis & Lysate Preparation start->lysis quantification Protein Quantification lysis->quantification reaction_setup Setup Reaction: Lysate + Inhibitor quantification->reaction_setup add_substrate Add Fluorescent Substrate reaction_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation read_fluorescence Measure Fluorescence incubation->read_fluorescence data_analysis Data Analysis: % Inhibition & IC50 read_fluorescence->data_analysis end End data_analysis->end

Caption: In Vitro ASM Inhibition Assay Workflow.

Conclusion

The development of novel and specific ASM inhibitors is a rapidly advancing field with significant therapeutic potential. Direct inhibitors like ARC39 and KARI 201 demonstrate high potency in vitro and offer advantages in terms of specificity over functional inhibitors. This guide provides a foundational comparison of these novel agents, along with standardized methodologies for their evaluation. As research progresses, the continued characterization of these and other emerging ASM inhibitors will be crucial for translating the therapeutic promise of ASM modulation into clinical applications.

References

Safety Operating Guide

Navigating the Disposal of ASM-IN-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of ASM-IN-3, a selective acid sphingomyelinase (ASM) inhibitor.

As a research-grade chemical with limited publicly available safety data, this compound should be treated as a hazardous substance. The absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach, adhering to the highest standards of laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

PropertyValueSource
Chemical Name This compoundChemical Supplier Catalogs
Synonyms Compound 21bResearch Publications
CAS Number 2342576-75-2Chemical Supplier Catalogs
Function Selective Acid Sphingomyelinase (ASM) InhibitorResearch Publications
Intended Use For research use only. Not for human or veterinary use.Chemical Supplier Policies

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most research chemicals lacking a specific SDS, involves treating it as hazardous waste. Follow these steps meticulously:

  • Do Not Dispose in General Waste or Drains: Under no circumstances should this compound be discarded in regular trash or poured down the sanitary sewer. Improper disposal can lead to environmental contamination and potential health hazards.

  • Use a Designated Hazardous Waste Container:

    • Select a container that is compatible with the chemical. A glass bottle with a secure screw cap is generally suitable for small quantities of solid or dissolved this compound.

    • The container must be in good condition, with no leaks or cracks.

  • Label the Waste Container Clearly:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name ("this compound"), the CAS number ("2342576-75-2"), and the approximate quantity.

    • Indicate any known hazards (e.g., "Caution: Research Chemical - Handle as Hazardous").

  • Segregate from Incompatible Waste: Store the waste container in a designated, secondary containment area for hazardous chemical waste. Ensure it is segregated from incompatible materials to prevent accidental reactions.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup. Follow their specific procedures for waste collection and documentation.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This workflow ensures safety and compliance at each stage of the process.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Don Personal Protective Equipment (PPE) A->B C Select Compatible Hazardous Waste Container B->C D Transfer Waste to Container C->D E Securely Cap and Label Container (Chemical Name, CAS#, Hazards) D->E F Store in Designated Hazardous Waste Area E->F G Segregate from Incompatible Chemicals F->G H Contact Environmental Health & Safety (EHS) G->H I Schedule Professional Waste Pickup H->I J Complete Disposal Documentation I->J

Figure 1. Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for comprehensive instructions.

Essential Safety and Handling Guide for ASM-IN-3 (Acid Sphingomyelinase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of ASM-IN-3, an acid sphingomyelinase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: No specific safety data sheet for a compound explicitly named "this compound" was identified. The information provided below is based on the general safety protocols for handling potent research chemicals and hazardous drugs, with specific details derived from known acid sphingomyelinase inhibitors. It is imperative to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before commencing any work.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.[1][2] The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Gloves: Double-gloving with nitrile or latex gloves is recommended.[3] - Respiratory Protection: A NIOSH-approved respirator is necessary to prevent inhalation of dust particles.[4] - Eye Protection: Chemical safety goggles or a face shield. - Lab Coat: A dedicated lab coat, preferably disposable.
Handling Solutions - Gloves: Chemical-resistant gloves (e.g., nitrile).[5] - Eye Protection: Safety glasses with side shields or chemical safety goggles. - Lab Coat: Standard laboratory coat.
Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves. - Respiratory Protection: Air-purifying respirator with appropriate cartridges. - Eye Protection: Chemical safety goggles and a face shield. - Body Protection: Disposable coveralls.
Emergency and First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken. Medical attention should be sought promptly in all cases of significant exposure.

Exposure RouteFirst Aid Measures
Skin Contact - Immediately remove all contaminated clothing. - Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] - Seek medical attention if irritation persists.[3]
Eye Contact - Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3] - Remove contact lenses if present and easy to do. - Seek immediate medical attention.
Inhalation - Move the individual to fresh air immediately.[3] - If breathing is difficult or has stopped, provide artificial respiration or oxygen.[3] - Seek immediate medical attention.
Ingestion - Do NOT induce vomiting. [5] - If the person is conscious, rinse their mouth with water.[5] - Seek immediate medical attention.[5]
Handling and Disposal Plan

Proper handling and disposal procedures are essential to prevent contamination and environmental release.

Handling:

  • Ventilation: All work with this compound, especially with the solid form, should be conducted in a certified chemical fume hood or other appropriate ventilated enclosure.[2]

  • Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal:

  • Waste Classification: All waste contaminated with this compound should be treated as hazardous waste.

  • Containerization: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Disposal Route: Dispose of hazardous waste through an approved institutional or commercial waste disposal service in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE as specified for handling the solid form of the compound.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment (e.g., balance, weigh paper, spatula, volumetric flask, solvent, vortex mixer).

  • Weighing:

    • Inside the chemical fume hood, carefully weigh the desired amount of this compound onto a piece of weigh paper.

    • Use a dedicated spatula for this compound.

  • Dissolving:

    • Carefully transfer the weighed solid into the appropriate volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, ethanol) to the flask.

    • Gently swirl or vortex the flask until the solid is completely dissolved.

    • Bring the solution to the final desired volume with the solvent.

  • Storage:

    • Seal the volumetric flask and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at the recommended temperature, protected from light if necessary.

  • Cleanup:

    • Dispose of all contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.

    • Decontaminate the work surface and any equipment used.

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve emergency_spill Spill handling_weigh->emergency_spill handling_store Store Solution Properly handling_dissolve->handling_store emergency_exposure Personal Exposure handling_dissolve->emergency_exposure cleanup_waste Dispose of Contaminated Waste handling_store->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_remove_ppe Remove PPE cleanup_decon->cleanup_remove_ppe emergency_action Follow First Aid & Spill Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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